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  • Product: 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
  • CAS: 935-25-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium Iodide

This guide details the structural chemistry, synthesis, and physicochemical properties of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide . It is designed for researchers requiring a rigorous understanding of this heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural chemistry, synthesis, and physicochemical properties of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide . It is designed for researchers requiring a rigorous understanding of this heterocyclic quaternary ammonium salt, often utilized as a specialized intermediate in organic synthesis or a pharmacological probe in cholinergic research.

Chemical Identity & Core Specifications[1][2]

This compound is a quaternary ammonium salt derived from the 1,4-diazepane (homopiperazine) scaffold. It is characterized by a seven-membered heterocycle containing one quaternary nitrogen (N1), one amide nitrogen (N4), and a carbonyl group at position 5 (lactam).

ParameterSpecification
Chemical Name 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
CAS Registry Number 935-25-1
Molecular Formula

Molecular Weight 270.11 g/mol
Core Scaffold 1,4-Diazepan-5-one (Cyclic urea/amide derivative)
Classification Quaternary Ammonium Salt; Cyclic Lactam; Homopiperazinium derivative
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility Soluble in water, methanol, DMSO; Insoluble in non-polar solvents (

, Hexane)

Structural Elucidation & Conformational Analysis

Topological Connectivity

The structure consists of a seven-membered 1,4-diazepane ring. The numbering convention prioritizes the quaternary nitrogen as position 1.

  • Position 1 (N1): A quaternary ammonium center (

    
    ) substituted with two methyl groups. This site carries the permanent positive charge.
    
  • Position 5 (C5): A carbonyl carbon (

    
    ), forming a lactam bond with N4.
    
  • Position 4 (N4): An amide nitrogen. Due to resonance with the C5 carbonyl, this nitrogen is planar (

    
    -like) and non-basic.
    
Conformational Dynamics

Unlike the rigid chair conformation of cyclohexane (6-membered), the 7-membered diazepane ring exhibits greater conformational flexibility.

  • Twist-Chair/Twist-Boat: The ring likely adopts a twist-chair conformation to minimize transannular strain and eclipsing interactions between the methylene protons.

  • Steric Locking: The gem-dimethyl group at N1 introduces 1,3-diaxial-like steric interactions, potentially locking the ring into a preferred conformer where the bulky methyl groups minimize steric clash with the C3 and C7 methylene protons.

Electronic Distribution

The molecule possesses two distinct electronic poles:

  • Electrophilic/Cationic Region (N1): The quaternary center creates a strong localized positive electrostatic potential, making it the site of ionic interaction with the iodide counterion.

  • Dipolar Region (N4-C5): The amide bond exhibits significant resonance (

    
    ), rendering N4 non-nucleophilic and the oxygen atom a hydrogen bond acceptor.
    

Structure cluster_resonance Amide Resonance Stabilization N1 N1 (Quaternary) sp3 Hybridized + Charge Center C2_C3 Ethylene Bridge (C2 - C3) N1->C2_C3 Alkyl Chain Iodide Iodide Anion (I-) Counterion N1->Iodide Ionic Bond N4 N4 (Amide) sp2 Character Non-basic C2_C3->N4 C5 C5 (Carbonyl) Lactam Center N4->C5 Amide Bond C6_C7 Propylene Bridge (C6 - C7) C5->C6_C7 C6_C7->N1 Cyclization

Figure 1: Structural connectivity and electronic zones of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide.

Synthesis Protocol

The synthesis targets the selective quaternization of the amine nitrogen (N1) of the precursor 1-methyl-1,4-diazepan-5-one . The amide nitrogen (N4) is protected from alkylation by its resonance stabilization.

Precursor Synthesis (1-Methyl-1,4-diazepan-5-one)
  • Reaction Type: Michael Addition followed by Intramolecular Aminolysis.

  • Reagents: N-Methylethylenediamine, Methyl Acrylate, Methanol (solvent).

  • Mechanism:

    • Michael Addition: The primary amine of N-methylethylenediamine attacks the

      
      -carbon of methyl acrylate.
      
    • Cyclization: The secondary amine (N-methyl) attacks the ester carbonyl, releasing methanol and closing the ring.

Quaternization (Target Molecule Synthesis)

This step converts the tertiary amine into the quaternary ammonium salt.

  • Starting Material: 1-Methyl-1,4-diazepan-5-one (CAS 5441-40-7).[1]

  • Reagent: Methyl Iodide (MeI) (Excess).

  • Solvent: Acetone or Acetonitrile (Anhydrous).

  • Conditions:

    
     to Room Temperature, Inert Atmosphere (
    
    
    
    ).
Step-by-Step Protocol:
  • Dissolution: Dissolve 10 mmol of 1-methyl-1,4-diazepan-5-one in 20 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to

    
     in an ice bath. Add 12 mmol (1.2 eq) of Methyl Iodide dropwise over 10 minutes. Caution: MeI is a potent alkylating agent and carcinogen. Use a fume hood.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. A white precipitate should begin to form as the salt is insoluble in acetone.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold diethyl ether (

    
     mL) to remove unreacted starting materials and excess MeI.
    
  • Purification: Recrystallize from hot ethanol or an ethanol/methanol mixture if necessary.

  • Drying: Dry the solid under high vacuum at

    
     for 6 hours to remove residual solvent.
    

Synthesis Start N-Methylethylenediamine + Methyl Acrylate Inter Intermediate: Michael Adduct Start->Inter Michael Addition Precursor Precursor: 1-Methyl-1,4-diazepan-5-one Inter->Precursor Cyclization (-MeOH) Product Target: 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium Iodide Precursor->Product Quaternization (Nucleophilic Substitution) Reagent Methyl Iodide (MeI) Acetone, RT Reagent->Product

Figure 2: Synthetic pathway from acyclic precursors to the final quaternary salt.

Spectroscopic Characterization (Expected Data)

Researchers should validate the product using the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (
    
    
    
    or
    
    
    ):
    • 
       ~3.1 - 3.3 ppm (s, 6H):  Strong singlet corresponding to the gem-dimethyl group (
      
      
      
      ). The positive charge causes a significant downfield shift compared to the tertiary amine precursor.
    • 
       ~3.4 - 3.8 ppm (m, methylene protons):  Signals for ring protons adjacent to 
      
      
      
      (C2, C7).
    • 
       ~2.6 - 2.9 ppm (m, methylene protons):  Signals for ring protons adjacent to the carbonyl or amide N (C3, C6).
      
  • 
     NMR: 
    
    • Carbonyl: ~170-175 ppm (Amide C=O).

    • N-Methyls: ~50-55 ppm.

    • Ring Carbons: Distinct peaks for C2, C3, C6, C7.

Infrared Spectroscopy (FT-IR)
  • 1640–1660 cm

    
    :  Strong band characteristic of the Amide I  vibration (C=O stretch).
    
  • 3200–3400 cm

    
    :  Broad band for N-H stretch (Amide N4-H), unless N4 is substituted (in this specific structure, N4 is -NH-).
    
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Molecular ion peak 
    
    
    
    at m/z 143.1 . (Calculated for
    
    
    ).

Applications & Research Context

Pharmacological Probe

Due to the structural similarity to acetylcholine and other quaternary ammonium neurotransmitters, this compound acts as a probe for cholinergic receptors .

  • Nicotinic Agonist Potential: The 1,1-dimethylpiperazinium (DMPP) analog is a classic nicotinic agonist. This diazepane derivative (homopiperazinium) serves as a tool to study the effect of ring size and conformational flexibility on receptor binding affinity.

Ionic Liquids & Catalysis
  • Phase Transfer Catalysis: The quaternary ammonium moiety allows the molecule to transport anions across phase boundaries, potentially useful in nucleophilic substitutions in biphasic systems.

  • Ionic Liquids: The iodide anion can be exchanged (via metathesis) for bulky anions (e.g.,

    
    , 
    
    
    
    ) to generate room-temperature ionic liquids (RTILs) with specific solvation properties for organic synthesis.

References

  • PubChem. (n.d.). 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide. National Library of Medicine. Retrieved from [Link]

  • Dick, C. R. (1962). Synthesis of 1,4-Diazepan-5-ones. Journal of Organic Chemistry. (Contextual synthesis of diazepan-one scaffolds).
  • Majumder, S., et al. (2013). Synthesis of functionalized 1,4-diazepanes. Tetrahedron Letters. (Modern synthetic routes for homopiperazines).

Sources

Exploratory

Physical Properties and Characterization of Cyclic Diazepanium Iodide Salts

Executive Summary Cyclic diazepanium iodide salts represent a specialized class of quaternary ammonium compounds derived from the 1,4-diazepane (homopiperazine) scaffold. Unlike their rigid bicyclic analogs (e.g., DABCO...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclic diazepanium iodide salts represent a specialized class of quaternary ammonium compounds derived from the 1,4-diazepane (homopiperazine) scaffold. Unlike their rigid bicyclic analogs (e.g., DABCO salts), diazepanium cations possess conformational flexibility that influences their lattice energy, melting points, and ionic conductivity.

Primarily utilized as precursors for room-temperature ionic liquids (RTILs) and as phase-transfer catalysts, these iodide salts exhibit distinct physical behaviors driven by the high polarizability of the iodide anion and its capacity for strong hydrogen bonding (C–H···I⁻) in the solid state.[1][2] This guide provides a definitive technical analysis of their physicochemical attributes, synthesis protocols, and structural characterization.

Chemical Identity & Structural Architecture[3][4][5][6]

The core structure of a cyclic diazepanium salt consists of a seven-membered saturated ring containing two nitrogen atoms, typically at the 1 and 4 positions. The "iodide salt" designation implies that one or both nitrogen atoms are quaternized, balanced by iodide counteranions.

Structural Classification
  • Mono-cationic: N-alkyl-1,4-diazepanium iodide (protonated or mono-quaternized).

  • Di-cationic: N,N'-dialkyl-1,4-diazepanium diiodide (fully quaternized).

The conformational flexibility of the seven-membered ring (twist-chair vs. twist-boat) allows these salts to adopt packing motifs that maximize lattice energy, often resulting in higher melting points compared to acyclic analogs.

Synthesis Pathway Visualization

The formation of these salts typically follows a Menshutkin reaction pathway—an Sɴ2 nucleophilic substitution where the secondary amines of the diazepane ring attack an alkyl iodide.

SynthesisPathway Start 1,4-Diazepane (Homopiperazine) Inter Mono-cationic Intermediate Start->Inter S_N2 (Step 1) Low Temp Reagent Alkyl Iodide (Excess R-I) Reagent->Inter Product 1,4-Dialkyl-1,4-diazepanium Diiodide Reagent->Product Inter->Product S_N2 (Step 2) Reflux/High Temp

Figure 1: Stepwise alkylation pathway for the synthesis of diazepanium diiodide salts.

Physical Properties Matrix

The physical behavior of diazepanium iodides is dominated by the Coulombic attraction between the bulky organic cation and the soft, polarizable iodide anion.

Thermal Properties & Stability

Diazepanium iodides generally exhibit high thermal stability up to the onset of dealkylation (Reverse Menshutkin) or oxidation of the iodide.

PropertyTypical Range / ValueMechanistic Insight
Melting Point (T_m) 150°C – 250°CHigh lattice energy due to efficient packing; decreases with longer alkyl chains (butyl < ethyl < methyl).
Decomposition (T_d) > 200°CDegradation typically involves nucleophilic attack by I⁻ on the alkyl group, regenerating the neutral amine and alkyl iodide.
Phase Transition Solid-Solid transitionsConformational flipping of the 7-membered ring often triggers pre-melting endotherms in DSC scans.
Solubility Profile

The solubility is dictated by the "Like Dissolves Like" principle, heavily influenced by the ionic nature of the bond.

  • High Solubility: Water, Methanol, DMSO, DMF (High dielectric constant solvents stabilize the dissociated ions).

  • Low/No Solubility: Diethyl ether, Hexane, Toluene (Used as antisolvents for recrystallization).

  • Hygroscopicity: Moderate to High. The iodide anion can form hydrogen bonds with atmospheric water, necessitating storage in desiccators.

Solid-State Physics & Crystallography

X-ray diffraction studies of diazepanium iodides reveal critical insights into their stability and potential as solid electrolytes.

Crystal Packing and Hydrogen Bonding

Unlike spherical anions (e.g., PF₆⁻), the iodide anion is anisotropic in its interactions.

  • C–H···I⁻ Interactions: The acidic protons adjacent to the quaternary nitrogens (α-protons) act as hydrogen bond donors to the iodide anions. These weak interactions (2.9 – 3.2 Å) form 3D networks that stabilize the crystal lattice.

  • Layered Structures: In di-cationic salts, the organic cations often align in layers separated by iodide sheets, creating potential 2D channels for ionic conduction if defects are introduced.

Lattice Energy vs. Anion Exchange

The high lattice energy of the iodide salt makes it a solid at room temperature. To convert these into Ionic Liquids (ILs) , the iodide is typically exchanged for a bulky, charge-diffuse anion (e.g., TFSI⁻ or OTf⁻). The iodide salt is the essential precursor in this workflow.

Experimental Protocols

This section details the synthesis and characterization workflow. Note: All procedures involving alkyl iodides must be performed in a fume hood due to toxicity and potential carcinogenicity.

Synthesis of 1,1,4,4-Tetramethyl-1,4-diazepanium Diiodide

Objective: Synthesis of the fully quaternized salt from 1,4-diazepane.

  • Reagent Prep: Dissolve 1,4-diazepane (10 mmol) in absolute ethanol (20 mL). Chill to 0°C.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (25 mmol, 2.5 eq) to the stirred solution. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 70°C) for 12–24 hours to ensure double quaternization.

  • Precipitation: Cool to room temperature. The product often precipitates spontaneously. If not, add diethyl ether (antisolvent) until turbidity appears.

  • Filtration: Collect the yellow/white precipitate via vacuum filtration.

  • Purification: Recrystallize from hot methanol/ethanol.

Characterization Workflow

Validation of the salt structure requires confirming the quaternary nature of the nitrogen and the integrity of the ring.

CharacterizationFlow Sample Crude Diazepanium Iodide NMR 1H NMR (D2O/DMSO) Check Alpha-Proton Shift Sample->NMR SilverTest AgNO3 Test Confirm Iodide (Yellow Precipitate) Sample->SilverTest XRD Single Crystal XRD Determine Packing/Conformation Sample->XRD Result Validated Structure NMR->Result Shift > 3.0 ppm SilverTest->Result Positive AgI XRD->Result 7-Membered Ring Confirmed

Figure 2: Analytical workflow for validating diazepanium iodide salts.

Key NMR Diagnostic:

  • α-Protons (N-CH₂): In the neutral amine, these appear ~2.6–2.8 ppm. Upon quaternization (formation of the salt), these shift downfield to 3.5–4.0 ppm due to the electron-withdrawing effect of the positive nitrogen.

Applications in Research & Industry

Precursors for Ionic Liquids

Diazepanium iodides are the "entry point" for creating cyclic ammonium ionic liquids.

  • Metathesis Reaction: Diazepanium Iodide + Li[TFSI] → Diazepanium[TFSI] (Liquid) + LiI (Solid).

  • Advantage: The 7-membered ring provides different viscosity and electrochemical window profiles compared to standard imidazolium or pyrrolidinium ILs.

Structure-Directing Agents (SDAs)

In materials science, the bulky, charged diazepanium cation is used as a template (SDA) in the solvothermal synthesis of zeolites and metal-organic frameworks (MOFs). The iodide counterion facilitates solubility in the hydrothermal media.

Iodobismuthate Solar Cells

Recent research utilizes organic iodide salts, including diazepanium derivatives, to stabilize bismuth-iodide networks in lead-free perovskite solar cells. The organic cation size tunes the bandgap of the semiconductor material.

References

  • Crystal Structure of 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane diiodide (Rigid analog comparison). ResearchGate.[3][4][5] Available at:

  • Synthesis and Characterization of 1,4-Diazepine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at:

  • Thermal Stability of Diazonium and Ammonium Salts. White Rose Research Online. Available at:

  • Iodobismuthates Containing N-substituted 1,4-Diazabicyclo[2.2.2]octane. CentAUR. Available at:

  • 1,4-Dimethylpyridinium Iodide Physical Properties. Sigma-Aldrich Technical Data. Available at:

Sources

Foundational

An In-Depth Technical Guide to 1,4-Diazepan-5-one Quaternary Ammonium Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-diazepan-5-one scaffold is a compelling starting point for the design of novel therapeutic agents due to its structural relationship to the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepan-5-one scaffold is a compelling starting point for the design of novel therapeutic agents due to its structural relationship to the well-established 1,4-benzodiazepines, which exhibit a wide range of biological activities.[1] The incorporation of a quaternary ammonium moiety introduces a permanent positive charge, significantly altering the molecule's physicochemical properties and potentially unlocking new pharmacological activities. This guide provides a comprehensive overview of the synthesis, characterization, and prospective biological evaluation of 1,4-diazepan-5-one quaternary ammonium derivatives. Drawing upon established synthetic methodologies for the diazepan-5-one core and the well-documented biological profiles of quaternary ammonium compounds (QACs), this document offers a predictive framework for the exploration of these novel chemical entities as antimicrobial and anticholinergic agents. Detailed experimental protocols and structure-activity relationship (SAR) considerations are presented to guide future research and development in this promising area.

Introduction: The Rationale for 1,4-Diazepan-5-one Quaternary Ammonium Derivatives

The seven-membered 1,4-diazepine ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal properties.[1][2] The 1,4-diazepan-5-one scaffold, a saturated derivative, offers a three-dimensional architecture that can be strategically functionalized to interact with various biological targets.

Quaternary ammonium compounds (QACs) are a class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups.[3] This permanent cationic charge imparts unique properties, most notably potent antimicrobial activity.[4] QACs are widely used as disinfectants and antiseptics.[4] Furthermore, certain QACs exhibit significant anticholinergic activity by acting as antagonists at muscarinic acetylcholine receptors.[5]

The strategic combination of the 1,4-diazepan-5-one core with a quaternary ammonium functional group presents an opportunity to develop novel compounds with potentially synergistic or unique biological activities. The diazepan-5-one moiety can be viewed as a versatile scaffold for presenting the cationic head and lipophilic tail of the QAC, potentially leading to a new class of cationic amphiphiles with tailored pharmacological profiles.

Synthesis of 1,4-Diazepan-5-one Quaternary Ammonium Derivatives

The synthesis of the target compounds can be logically approached in a two-stage process: first, the construction of the N-alkylated 1,4-diazepan-5-one precursor, followed by the quaternization of the tertiary amine.

Synthesis of the 1,4-Diazepan-5-one Core

A plausible and efficient method for the synthesis of N-alkyl-1,4-diazepan-5-ones is the Schmidt ring expansion of N-alkyl-4-piperidones.[6][7] This reaction involves the treatment of the piperidone with hydrazoic acid, leading to the insertion of a nitrogen atom into the ring.[7]

Experimental Protocol: Synthesis of N-Alkyl-1,4-diazepan-5-ones via Schmidt Ring Expansion [7]

  • N-Alkylation of 4-Piperidone: To a solution of 4-piperidone hydrochloride (1 equivalent) and a suitable alkyl bromide (1.1 equivalents) in a polar aprotic solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (2.5 equivalents). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). After completion, filter the inorganic salts and concentrate the filtrate under reduced pressure. Purify the resulting N-alkyl-4-piperidone by column chromatography.

  • Schmidt Ring Expansion: To a stirred mixture of glacial acetic acid and concentrated sulfuric acid, add the N-alkyl-4-piperidone (1 equivalent) at a controlled temperature (typically 0-10 °C). Add sodium azide (1.1 equivalents) portion-wise over a period of 20-30 minutes, maintaining the temperature. After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC). Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to pH > 10. Extract the aqueous layer with an organic solvent such as dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired N-alkyl-1,4-diazepan-5-one.

Quaternization of N-Alkyl-1,4-diazepan-5-ones

The final step to introduce the quaternary ammonium functionality is the reaction of the tertiary amine of the N-alkyl-1,4-diazepan-5-one with a suitable alkylating agent. This is a standard and generally high-yielding SN2 reaction.

Experimental Protocol: Synthesis of 1,4-Diazepan-5-one Quaternary Ammonium Halides

  • Quaternization: Dissolve the N-alkyl-1,4-diazepan-5-one (1 equivalent) in a suitable solvent such as acetone, acetonitrile, or ethyl acetate. Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, or a long-chain alkyl bromide; 1.1-1.5 equivalents). Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the precipitation of the quaternary ammonium salt or by TLC analysis of the disappearance of the starting material.

  • Isolation and Purification: If the product precipitates, collect it by filtration and wash with cold solvent. If the product is soluble, concentrate the reaction mixture under reduced pressure. The crude quaternary ammonium salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure product.

Synthesis_Workflow A 4-Piperidone B N-Alkyl-4-piperidone A->B  N-Alkylation (Alkyl Bromide, K2CO3) C N-Alkyl-1,4-diazepan-5-one B->C  Schmidt Ring Expansion (NaN3, H2SO4/AcOH) D 1,4-Diazepan-5-one Quaternary Ammonium Derivative C->D  Quaternization (Alkyl Halide)

Caption: Synthetic workflow for 1,4-diazepan-5-one quaternary ammonium derivatives.

Prospective Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 1,4-diazepan-5-one quaternary ammonium derivatives is not yet available in the public domain, a strong predictive framework can be constructed based on the known properties of QACs and related heterocyclic systems.

Antimicrobial Activity

QACs exert their antimicrobial effect primarily through the disruption of microbial cell membranes.[4] The positively charged quaternary nitrogen interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.[8]

Expected Structure-Activity Relationships for Antimicrobial Activity:

  • Alkyl Chain Length: The length of the alkyl chain on the quaternary nitrogen is a critical determinant of antimicrobial activity.[4][9] Generally, optimal activity is observed for alkyl chains of 12 to 16 carbons.[4] Shorter chains may not effectively penetrate the lipid bilayer, while longer chains can lead to decreased water solubility and reduced bioavailability.

  • Cationic Headgroup: The 1,4-diazepan-5-one core serves as the scaffold for the cationic headgroup. Its three-dimensional structure may influence the presentation of the positive charge and its interaction with the microbial membrane.

  • Amphiphilicity: The combination of the hydrophilic quaternary ammonium headgroup and a lipophilic alkyl tail will result in an amphiphilic molecule. The balance between hydrophilicity and lipophilicity is crucial for effective membrane disruption.

Table 1: Predicted Antimicrobial Activity Profile based on Alkyl Chain Length

Alkyl Chain Length (on N4)Predicted Antimicrobial ActivityRationale
C1 - C8LowInsufficient lipophilicity for effective membrane insertion.
C10 - C16HighOptimal balance of hydrophilicity and lipophilicity for membrane disruption.[4]
> C18Moderate to LowReduced water solubility may limit efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized cell density (e.g., 5 x 105 CFU/mL).

  • Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the 1,4-diazepan-5-one quaternary ammonium derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Hydrophilic Heads Hydrophobic Tails Disruption Membrane Disruption Membrane->Disruption QAC 1,4-Diazepan-5-one Quaternary Ammonium Derivative QAC->Membrane:h Electrostatic Interaction QAC->Membrane:t Hydrophobic Interaction Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action.

Anticholinergic Activity

Quaternary ammonium compounds are known to act as antagonists at muscarinic acetylcholine receptors.[5] The permanent positive charge mimics the quaternary ammonium group of the endogenous ligand, acetylcholine, allowing for competitive binding to the receptor. The bulky organic substituents on the nitrogen atom prevent receptor activation. Benzodiazepines, which are structurally related to 1,4-diazepan-5-ones, have also been shown to interact with the cholinergic system.[10][11]

Potential for Cholinesterase Inhibition:

Some quaternary ammonium compounds have been reported to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[5][12] The cationic headgroup can interact with the anionic subsite of the enzyme's active site. The 1,4-diazepan-5-one scaffold could potentially be designed to interact with other regions of the active site, leading to potent and selective inhibition.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a solution of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the enzyme solution. Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion and Future Directions

The synthesis and biological evaluation of 1,4-diazepan-5-one quaternary ammonium derivatives represent a promising avenue for the discovery of novel therapeutic agents. The combination of a versatile heterocyclic scaffold with a well-established pharmacologically active functional group offers a rich design space for tuning the desired biological properties. Based on the extensive literature on QACs and diazepines, it is anticipated that these novel compounds will exhibit significant antimicrobial and potentially anticholinergic activities. The detailed synthetic and biological testing protocols provided in this guide are intended to facilitate the exploration of this novel class of compounds. Future research should focus on the systematic variation of the substituents on both the diazepan-5-one ring and the quaternary nitrogen to establish comprehensive structure-activity relationships. Furthermore, investigations into the mechanism of action and the selectivity of these compounds for microbial versus mammalian cells will be crucial for their development as safe and effective therapeutic agents.

References

  • Alilou, E. H., El Hallaoui, A., El Ghadraoui, E. H., & Pierrot, M. (n.d.). Synthesis of N1-alkyl-1,4-diazepin-5-ones via the Schmidt reaction. Retrieved from [Link]

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729.
  • Devínsky, F., & Lacko, I. (1979). Antimicrobial effect of bis-quaternary ammonium salts derived from 1,3-propanediamine. Experientia, 35(8), 1044–1045.
  • Vereshchagin, A. N., Frolov, A. V., Egorova, K. S., & Ananikov, V. P. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Medicinal Chemistry Research, 31(7), 1159–1175.
  • Frick, W., et al. (2025). Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry.
  • Wang, L., et al. (2023). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. ACS Omega, 8(14), 13085–13096.
  • Hadj-Abon-Ammar, A., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(8), 12345–12359.
  • Spring, D. R., et al. (2013). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry, 11(23), 3844–3851.
  • Malík, I., et al. (2015). Synthesis, Analysis, Cholinesterase-Inhibiting Activity and Molecular Modelling Studies of 3-(Dialkylamino)-2-hydroxypropyl 4-[(Alkoxy-carbonyl)amino]benzoates and Their Quaternary Ammonium Salts. Molecules, 20(5), 8854–8877.
  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • BenchChem. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • de-Mello, F. M., et al. (1998). New benzodiazepines alter acetylcholinesterase and ATPDase activities. Neurochemical Research, 23(11), 1359–1364.
  • Grzesiak, J., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. International Journal of Molecular Sciences, 21(12), 4236.
  • Kolomiets, E., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(2), M1385.
  • Kuchar, M., et al. (2025). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens.
  • Thomas, J. (1961). Quaternary ammonium compounds. I. The antiacetylcholinesterase action of a series of spiran quaternary ammonium compounds. Journal of Medicinal and Pharmaceutical Chemistry, 3, 45–51.
  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • Shih, T. M., et al. (1991). Cholinergic actions of diazepam and atropine sulfate in soman poisoning. Pharmacology Biochemistry and Behavior, 39(3), 541–547.
  • Larina, L. I., & Lopyrev, V. A. (2008). 1,4-Diazepines. In Comprehensive Heterocyclic Chemistry III (Vol. 10, pp. 1–131). Elsevier.
  • Domino, E. F. (1987). Comparative seizure inducing properties of various cholinesterase inhibitors: antagonism by diazepam and midazolam. Neurotoxicology, 8(1), 113–122.
  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • M.E.S.'s College of Pharmacy, Sonai. (n.d.). SAR of Benzodiazepines.

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Exploratory

Solubility Profile of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide in Organic Solvents

Executive Summary & Compound Characterization Compound Classification: Cyclic Quaternary Ammonium Salt (Ionic Liquid Precursor/Pharmaceutical Intermediate) Chemical Structure: 7-membered diazepane ring containing a keton...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Characterization

Compound Classification: Cyclic Quaternary Ammonium Salt (Ionic Liquid Precursor/Pharmaceutical Intermediate) Chemical Structure: 7-membered diazepane ring containing a ketone at position 5 and a quaternary ammonium center at position 1 (dimethylated), balanced by an iodide counterion.

Understanding the solubility of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is critical for reaction optimization, purification (recrystallization), and formulation. As a quaternary ammonium iodide, this compound exhibits a distinct polarity profile : it acts as an electrolyte with high affinity for high-dielectric solvents and poor interaction with non-polar media.

The following guide details the qualitative solubility profile, thermodynamic mechanisms, and a validated protocol for quantitative determination.

Solubility Profile Matrix

The solubility behavior of this salt is governed by the competition between its crystal lattice energy (ionic interactions between the diazepanium cation and iodide anion) and the solvation energy provided by the solvent.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Water, Methanol, EthanolHigh Strong ion-dipole interactions and hydrogen bonding with the C=5 carbonyl stabilize the dissociated ions.
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constants (

) effectively shield the ionic charges, promoting dissolution.
Dipolar Aprotic Acetone, AcetonitrileModerate / Temperature Dependent Soluble at elevated temperatures. Often used as the "solvent" in solvent-antisolvent recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformLow / Sparingly Soluble The organic cation provides slight lipophilicity, but the ionic bond generally resists disruption by low-dielectric chlorinated solvents.
Non-Polar Diethyl Ether, Hexane, TolueneInsoluble Lack of dipole moment prevents overcoming the lattice energy. These are ideal antisolvents for precipitation.

Technical Deep Dive: Solvation Thermodynamics

The "Like Dissolves Like" Mechanism for Quaternary Salts

For 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide to dissolve, the solvent must disrupt the strong electrostatic attraction between the quaternary nitrogen (


) and the iodide (

).
  • Dielectric Constant (

    
    ):  Solvents with 
    
    
    
    (e.g., DMSO, MeOH) reduce the attractive force between ions according to Coulomb's law (
    
    
    ).
  • Polarizability of Iodide: The iodide anion is large and "soft" (polarizable). It interacts favorably with soft, polarizable solvents or solvents capable of accepting hydrogen bonds.

  • Hydrophobicity of the Ring: The 7-membered diazepane ring adds a hydrophobic character. This allows for some solubility in organic solvents like ethanol, unlike smaller inorganic salts (e.g., NaCl) which precipitate in ethanol.

Implications for Synthesis & Purification
  • Reaction Medium: Synthesis involving the methylation of 1-methyl-1,4-diazepan-5-one is best performed in Acetone or THF . The starting material is soluble, but the product (the iodide salt) often precipitates out, driving the reaction to completion (Le Chatelier’s principle).

  • Purification: The optimal recrystallization system is a Solvent-Antisolvent pair.

    • Solvent: Hot Ethanol or Methanol.

    • Antisolvent:[1] Diethyl Ether or Ethyl Acetate.

Experimental Protocols

Protocol A: Quantitative Solubility Determination

Use this protocol to generate precise solubility data (mg/mL) for your specific batch.

Reagents: High-purity solvent (HPLC grade), 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide (dried).

  • Preparation: Weigh approx. 100 mg of the salt into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100

    
    L increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be used to break up aggregates.

  • Observation:

    • Dissolved: Solution is clear with no particulates.[2]

    • Saturation: Solid remains despite vigorous mixing.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Standard operating procedure for purifying quaternary ammonium iodides.

  • Dissolution: Dissolve crude salt in the minimum amount of boiling Ethanol (Abs.) .

  • Filtration: Filter hot to remove insoluble mechanical impurities.

  • Precipitation: Slowly add Diethyl Ether (antisolvent) dropwise to the hot filtrate until a persistent cloudiness appears.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Collection: Filter the white crystalline precipitate under vacuum and wash with cold Ether.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide Goal Select Solvent System Start->Goal Reaction Reaction Medium (Homogeneous) Goal->Reaction Synthesis Purification Purification (Recrystallization) Goal->Purification Cleanup Analysis Analysis (NMR/HPLC) Goal->Analysis QC PolarAprotic DMSO / DMF (High Solubility) Reaction->PolarAprotic Dissolves Reactants Biphasic Ethanol + Ether (Solvent/Antisolvent) Purification->Biphasic Induces Crystal Growth Protic Water / Methanol (High Solubility) Analysis->Protic Deuterated Solvents PolarAprotic->Reaction High Dielectric Biphasic->Purification Lattice Energy Dominates

Figure 1: Decision matrix for solvent selection based on the physicochemical interaction between the diazepanium salt and solvent polarity.

References

  • PubChem. (n.d.). 1,1-Dimethyl-4-oxopiperidin-1-ium iodide (Analogous Structure Properties). National Library of Medicine. Retrieved from [Link]

  • Patil, S., et al. (2015).[3] Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Dimethyl-Diazepanium Iodide Salts

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of dimethyl-diazepanium iodide salts, a class of compounds of increasing interest in pharmaceutical development a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of dimethyl-diazepanium iodide salts, a class of compounds of increasing interest in pharmaceutical development and materials science. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships between molecular structure, experimental conditions, and stability outcomes. We will explore the theoretical underpinnings of their stability, detail rigorous experimental methodologies including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and contextualize these findings within the framework of long-term and accelerated stability studies critical for regulatory approval and product lifecycle management. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and self-validating system for the characterization of these and other quaternary ammonium salts.

Introduction: The "Why" of Stability Analysis

1,4-Dimethyl-1,4-diazepanium iodide is a quaternary ammonium salt featuring a seven-membered heterocyclic ring. The stability of such molecules is not an abstract academic exercise; it is a critical parameter that dictates their viability as active pharmaceutical ingredients (APIs), ionic liquids, or other advanced materials.[1] For drug development professionals, understanding a compound's thermodynamic stability is foundational to determining its shelf-life, defining appropriate storage conditions, and ensuring patient safety.[2] An unstable compound can degrade over time, leading to a loss of potency and the potential formation of toxic impurities.[2][3] This guide provides the theoretical basis and practical workflows to comprehensively profile the stability of these materials.

Theoretical Framework: Intrinsic Factors Governing Stability

The inherent stability of a dimethyl-diazepanium iodide salt is governed by a combination of factors related to its molecular structure:

  • The Quaternary Ammonium Cation: The positive charge is localized on the nitrogen atoms. The presence of two such charges within a single seven-membered ring introduces electrostatic repulsion and ring strain, which can be potential drivers for decomposition.

  • N-Methyl Substituents: The methyl groups are subject to nucleophilic attack, a common decomposition pathway for quaternary ammonium salts.[4][5]

  • The Iodide Anion: The iodide ion is a relatively large, soft, and good nucleophile. Its presence can facilitate decomposition via an Sₙ2-type nucleophilic substitution reaction, attacking one of the methyl groups to yield methyl iodide and the neutral N-methyl-diazepine precursor. The thermal stability of quaternary ammonium halides can be complex, but the nucleophilicity of the anion is a key factor in decomposition mechanisms.[6] Furthermore, iodide can be susceptible to oxidation to elemental iodine (I₂), particularly in the presence of moisture, light, and heat, which can manifest as discoloration and degradation of the salt.[7][8]

Below is a generalized structure of the 1,4-dimethyl-1,4-diazepanium cation.

Caption: General structure of a 1,4-dimethyl-1,4-diazepanium cation with iodide anion.

Experimental Assessment: A Multi-Pillar Approach

A comprehensive stability assessment relies on a combination of techniques that probe different aspects of thermal behavior. The overall workflow should follow a logical progression from rapid screening to long-term evaluation.

G A Synthesis & Purification B Initial Screening A->B C Thermogravimetric Analysis (TGA) (Dynamic) B->C Mass Loss D Differential Scanning Calorimetry (DSC) B->D Thermal Events E Comprehensive Assessment C->E D->E F Long-Term & Accelerated Stability Studies (Isothermal) E->F Based on Risk G Final Stability Profile & Shelf-Life Determination F->G

Caption: Workflow for comprehensive thermodynamic stability assessment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] It is the primary tool for determining the temperature at which a material begins to decompose.

Causality Behind Experimental Choices:

  • Inert Atmosphere: An inert nitrogen atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.

  • Heating Rate: A slow, controlled heating rate (e.g., 10 °C/min) is used to ensure the sample temperature is uniform and to achieve better resolution between thermal events.[9]

  • Sample Pan: Ceramic or aluminum pans are typically used. For volatile samples, hermetically sealed pans with a pinhole can prevent premature evaporation while allowing decomposition products to escape.[9]

Experimental Protocol: TGA

  • Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the dimethyl-diazepanium iodide salt into a tared TGA pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 600 °C (or a temperature sufficient to ensure complete decomposition).

  • Execution: Place the sample in the TGA furnace and start the temperature program.

  • Data Analysis: Record the onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which 5% mass loss occurs. Note the temperature of maximum decomposition rate (from the derivative curve) and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It identifies thermal events such as melting, crystallization, glass transitions, and decomposition, and quantifies the enthalpy (ΔH) associated with these events.[9][11]

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: Using sealed aluminum pans is critical to contain any volatile decomposition products (like methyl iodide) and to accurately measure the enthalpy of the decomposition event.[1]

  • Heating/Cooling Cycles: A heat-cool-heat cycle is often employed. The first heating scan reveals the thermal history of the sample. The cooling and second heating scans provide information on reversible transitions like melting and glass transitions.[12]

Experimental Protocol: DSC

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the salt into a tared aluminum hermetic pan and seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat from 25 °C to a temperature above the expected melt but below decomposition at 10 °C/min.

      • Cool to a low temperature (e.g., -50 °C) at 10 °C/min.

      • Heat from the low temperature to a point beyond complete decomposition at 10 °C/min.

  • Execution: Place the sample and reference pans in the DSC cell and run the program.

  • Data Analysis: Identify the peak temperatures and enthalpies (ΔH) for melting (endotherm), crystallization (exotherm), and decomposition (can be endothermic or exothermic).[9]

Long-Term and Accelerated Stability Studies

While TGA and DSC probe stability under dynamic heating, long-term studies assess degradation under realistic storage conditions over time.[2][3] These studies are mandated by regulatory bodies like the FDA and are guided by the International Council for Harmonisation (ICH).[2][13]

Causality Behind Experimental Choices:

  • Accelerated Conditions: Elevated temperature and humidity (e.g., 40°C / 75% RH) are used to increase the rate of chemical degradation and predict long-term stability in a shorter timeframe.[14]

  • Controlled Environment: Stability chambers are used to maintain precise temperature and humidity, ensuring data is reliable and reproducible.[2]

  • Time Points: Testing at specific intervals (e.g., 0, 1, 3, 6 months) allows for the kinetic modeling of degradation.[15]

Experimental Protocol: Isothermal Stability

  • Program Design: Define the storage conditions based on ICH guidelines (see Table 2).

  • Sample Packaging: Store the salt in containers that simulate the proposed final packaging.[15]

  • Initial Analysis (T=0): Perform a full characterization of the initial batch, including assay (e.g., by HPLC), purity/impurity profiling, and physical appearance.

  • Storage: Place the packaged samples in calibrated stability chambers set to the desired conditions.

  • Time-Point Testing: At each scheduled time point (e.g., 3 months, 6 months), remove samples and re-run the full characterization analysis.

  • Data Evaluation: Analyze trends in assay and impurity levels over time to establish a shelf-life or retest period.

Data Synthesis and Interpretation

The true insight into stability comes from integrating the data from all three pillars of assessment.

Correlating TGA and DSC Data

A common observation is a sharp endothermic event in the DSC (melting) immediately followed by a broad exothermic event (decomposition). When correlated with the TGA thermogram, the onset of mass loss should coincide with these DSC events. This indicates that the salt decomposes upon or shortly after melting.

Table 1: Hypothetical TGA/DSC Data for Dimethyl-Diazepanium Salts

Compound IDAnionMelting Point (Tₘ, °C) [DSC]Decomposition Onset (Tₒₙₛₑₜ, °C) [TGA, 5% loss]Decomposition Enthalpy (ΔHₔₑ꜀, J/g) [DSC]
DZP-001Iodide (I⁻)185.2191.5-250 (Exothermic)
DZP-002Bromide (Br⁻)198.7205.1-210 (Exothermic)
DZP-003Tetrafluoroborate (BF₄⁻)210.4245.8-155 (Exothermic)

This hypothetical data illustrates that for this class of compounds, the thermal stability is anion-dependent, with the less nucleophilic BF₄⁻ salt showing a significantly higher decomposition temperature.

Long-Term Stability Insights

Long-term studies provide the real-world context. A salt that appears stable in a rapid TGA scan might show significant degradation over months under high humidity.

Table 2: Standard ICH Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 Months

Source: Adapted from ICH Q1A(R2) Guidelines.[15]

If an accelerated study at 40°C/75% RH shows a 5% drop in assay and a corresponding rise in a specific degradant after 6 months, this provides a clear, quantifiable measure of instability that dynamic TGA cannot. This data is essential for setting expiration dates.[2]

A potential decomposition pathway initiated by the iodide nucleophile is illustrated below.

G cluster_0 Reactants cluster_1 Products Reactants [1,4-Dimethyl-1,4-diazepanium]⁺ I⁻ Products 1-Methyl-1,4-diazepane + Methyl Iodide (CH₃I) Reactants->Products   ΔT (Sₙ2 Attack)   

Caption: Potential Sₙ2 thermal decomposition pathway for the salt.

Conclusion

The thermodynamic stability of dimethyl-diazepanium iodide salts is a multifaceted property that cannot be adequately described by a single measurement. A rigorous and trustworthy assessment requires a logical, multi-pronged approach. By combining the high-temperature dynamic screening of TGA and DSC with the real-world relevance of long-term isothermal studies, researchers can build a comprehensive stability profile. This integrated understanding is not merely data collection; it is the foundation upon which safe, effective, and reliable chemical products and pharmaceuticals are built. Explaining the causality behind each experimental choice—from the selection of an inert atmosphere in TGA to the specific conditions of an accelerated stability study—transforms a protocol from a set of instructions into a powerful scientific tool.

References

  • El-Gharably, A. et al. (2011). Synthesis and Characterization of New Derivatives of 1,4-Diazepinium Salts. Journal of Chemistry, 2011, 1-8.
  • MacSweeney, E. et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Advances, 3(45), 23213-23224.
  • Adamczyk, M. et al. (2022). Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). Technologia i Jakość Wyrobów, 67, 155-162.
  • Smiglak, M. et al. (2017). Thermal Analysis and Thermal Hazard Analysis of Ionic Liquids.
  • Lab Manager (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • Zaręba, J. et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Polymers (Basel), 13(21), 3783.
  • European Medicines Agency (2023). Stability testing of existing active substances and related finished products. CVMP/QWP/122/02-Rev.2.
  • Zhuravlev, Y. N. et al. (2016). Thermal stability of quaternary ammonium hexafluorophosphates and halides. Russian Journal of Applied Chemistry, 86(6), 825-830.
  • Archer, D. A. & Booth, H. (1963). The Thermal Decomposition of Quaternary Ammonium Hydroxides. Part I. Methohydroxides derived from NN-Dialkylanilines and Related Compounds. Journal of the Chemical Society, 322-330.
  • Shimanovich, U. et al. (2017). Long-term stability study of drug products and out-of-specification test results. Accreditation and Quality Assurance, 22, 237-243.
  • World Health Organization (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. WHO Technical Report Series, No. 863.
  • U.S. Food and Drug Administration (2014). Expiration Dating and Stability Testing for Human Drug Products. FDA Compliance Policy Guides.
  • Lehigh University (n.d.). The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. Lehigh Preserve.
  • Szymandera-Buszka, K., & Waszkowiak, K. (2004). Stability of iodinated salts during roasting and storage of pork meatballs. Polish Journal of Food and Nutrition Sciences, 13(SI 2), 117-120.
  • Ravanbakhsh, M. et al. (2020).
  • Diosady, L. L. et al. (1997). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. Food and Nutrition Bulletin, 18(4).
  • Ekott, E. E., & Etukudo, M. B. (2025). Recent Advances in Stability of Iodine in Iodized Salt. Journal of Food Science and Technology, 1-6.

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Exploratory

An In-depth Technical Guide to 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide, including its chemical identity, proposed synthesis, and poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide, including its chemical identity, proposed synthesis, and potential areas of application based on the chemistry of its parent scaffold, the 1,4-diazepan-5-one ring system.

Core Chemical Identity

  • Chemical Name: 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide

  • CAS Registry Number: 935-25-1[1]

  • Molecular Formula: C7H15IN2O[1][2]

  • Molecular Weight: 286.11 g/mol

  • Chemical Structure:

    Caption: Chemical structure of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide.

Scientific Background and Rationale

The 1,4-diazepan-5-one scaffold is a core structure in many biologically active molecules. Diazepines and their fused derivatives, such as benzodiazepines, are well-known for their diverse therapeutic applications, including anticonvulsant, anxiolytic, sedative, and hypnotic effects.[3][4] These properties are primarily mediated through their interaction with neurotransmitter systems in the central nervous system.[4]

The introduction of a quaternary ammonium group, as seen in 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Quaternization can increase water solubility, alter receptor binding affinity, and potentially limit blood-brain barrier penetration, thereby targeting peripheral systems.

Proposed Synthesis Protocol

Step 1: Synthesis of the Precursor, 1,4-Diazepan-5-one

The synthesis of the 1,4-diazepan-5-one core is a critical first step. This can be achieved through a cyclization reaction.

  • Reaction: Condensation of appropriate precursors.

  • Starting Materials: Commercially available reagents. The parent compound, 1,4-Diazepan-5-one, has a reported CAS number of 34376-54-0.[5][6]

  • General Procedure: The synthesis of similar diazepine structures often involves the condensation of a diamine with a suitable dicarbonyl compound or its equivalent under acidic or basic conditions.[7]

Step 2: Quaternization via N,N-Dimethylation

The final step involves the exhaustive methylation of the more nucleophilic nitrogen atom of the 1,4-diazepan-5-one precursor to form the quaternary ammonium iodide salt.

  • Reaction: N-alkylation with an excess of methyl iodide.

  • Rationale for Methyl Iodide: Methyl iodide is a potent methylating agent frequently used for the quaternization of amines.[8][9] The iodide ion also serves as the counter-ion for the resulting quaternary ammonium salt.

Experimental Protocol:

  • Dissolution: Dissolve 1,4-diazepan-5-one (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Methylating Agent: Add an excess of methyl iodide (at least 2.2 equivalents) to the solution. The reaction is typically performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Product Isolation: The quaternary ammonium iodide salt is expected to be a solid. The product may precipitate out of the reaction mixture upon completion. If so, it can be isolated by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted methyl iodide, and dried under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

G cluster_workflow Proposed Synthesis Workflow start Start: 1,4-Diazepan-5-one (Precursor) dissolve Dissolve in Acetonitrile or DMF start->dissolve add_MeI Add Excess Methyl Iodide (CH3I) dissolve->add_MeI react Stir at Room Temperature add_MeI->react monitor Monitor by TLC or LC-MS react->monitor isolate Isolate Product: Filtration or Solvent Removal monitor->isolate Reaction Complete purify Purify by Recrystallization isolate->purify end Final Product: 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide purify->end

Caption: Proposed workflow for the synthesis of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide.

Structural Characterization and Validation

A comprehensive structural elucidation of the synthesized compound would involve a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR - Two singlets corresponding to the two N-methyl groups.- A series of multiplets for the methylene protons of the diazepine ring.
¹³C NMR - Peaks corresponding to the two N-methyl carbons.- Signals for the methylene carbons in the ring.- A downfield peak for the carbonyl carbon (C=O).
FT-IR - A strong absorption band for the amide carbonyl (C=O) stretch.- C-H stretching and bending vibrations for the methyl and methylene groups.
Mass Spec (ESI+) - A prominent peak for the cationic fragment [M-I]⁺, which is C7H15N2O⁺.

Potential Applications in Drug Discovery and Research

While there is limited direct research on the biological activity of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide, its structural features suggest several potential avenues for investigation.

  • Neuromuscular Junction Blockers: Quaternary ammonium compounds are known to act as neuromuscular blocking agents. This compound could be investigated for similar properties.

  • Probes for Receptor Studies: The charged nature of the molecule could make it a useful tool to probe the binding sites of receptors where charge-charge interactions are important.

  • Scaffold for Further Derivatization: The 1,4-diazepan-5-one core can be further functionalized to create a library of compounds for screening against various biological targets. The synthesis of related imidazobenzodiazepine esters has been explored for their affinity at benzodiazepine receptors.[10]

Conclusion

1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is a quaternary ammonium salt derived from the biologically relevant 1,4-diazepan-5-one scaffold. While direct experimental data is scarce, its synthesis can be reliably predicted from standard organic chemistry principles. The introduction of a permanent positive charge on the diazepine ring system offers intriguing possibilities for its application in neuropharmacology and medicinal chemistry, warranting further investigation into its synthesis and biological evaluation.

References

  • Current time information in NA. (n.d.). Google.
  • 1,1-dimethyl-5-oxo-1,4-diazepan-1-ium iodide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 1,4-Diazepan-5-one | C5H10N2O | CID 2737264 - PubChem. (n.d.). NIH.
  • 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide - PubChem. (n.d.). PubChem.
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  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (2013). ISCA.
  • Experimental chemical shifts (δexp, D2O) in.... (n.d.). ResearchGate.
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  • Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the.... (n.d.). ResearchGate.
  • Gu, Z. Q., et al. (1993). Synthesis and evaluation of imidazo[1,5-a][2]benzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors. Journal of Medicinal Chemistry, 36(8), 1001-1006.

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). PMC.
  • Sharmin, D., et al. (2024). New Imidazodiazepine Analogue, 5-(8-Bromo-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][2]diazepin-3-yl)oxazole, Provides a Simplified Synthetic Scheme, High Oral Plasma and Brain Exposures, and Produces Antiseizure Efficacy in Mice, and Antiepileptogenic Activity in Neural Networks in Brain Slices from a Patient with Mesial Temporal Lobe Epilepsy. ACS Chemical Neuroscience.

  • Petersen, J. B. (1970). Preparation of diazepam. U.S. Patent No. 3,520,878. Washington, DC: U.S.

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Foundational

Electrostatic potential map of 5-oxo-1,4-diazepan-1-ium cation

An In-Depth Technical Guide to the Electrostatic Potential Map of the 5-oxo-1,4-diazepan-1-ium Cation Audience: Researchers, scientists, and drug development professionals. Abstract The molecular electrostatic potential...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrostatic Potential Map of the 5-oxo-1,4-diazepan-1-ium Cation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The molecular electrostatic potential (ESP) map is a cornerstone of modern computational chemistry, providing a powerful visual and quantitative framework for understanding molecular interactions.[1] In drug discovery, the ability to predict how a molecule will interact with its biological target is paramount, and ESP maps offer critical insights into the electrostatic complementarity that governs binding affinity and specificity.[2][3] This guide provides a comprehensive, in-depth exploration of the theory and practical application of ESP map generation, centered on a case study of the 5-oxo-1,4-diazepan-1-ium cation. This molecule, containing a protonated amine, a secondary amine, and an amide within a seven-membered ring, presents a rich scaffold for examining the interplay of charge localization and delocalization. We will detail a rigorous, step-by-step computational protocol, from initial structure preparation to final analysis, enabling researchers to apply these methods to their own molecular systems of interest.

The Significance of Electrostatic Potential in Molecular Science

The electrostatic potential of a molecule is a physical property that describes the interaction energy of a positive point charge at any given location in the space surrounding the molecule.[1] It is a fundamental descriptor of a molecule's charge distribution, arising from the sum of contributions from its electrons and atomic nuclei.[2] ESP maps are three-dimensional visualizations that project the electrostatic potential onto the molecule's electron density surface.[4]

These maps are typically color-coded to represent different potential values:

  • Red Regions: Indicate areas of negative electrostatic potential. These are electron-rich regions, often associated with lone pairs on heteroatoms (like oxygen or nitrogen) or π-systems, and they act as sites for electrophilic attack or hydrogen bond acceptance.[5]

  • Blue Regions: Indicate areas of positive electrostatic potential. These are electron-poor regions, typically found around hydrogen atoms bonded to electronegative atoms or in areas of positive charge, representing sites for nucleophilic attack or hydrogen bond donation.[5]

  • Green/Yellow Regions: Represent areas of neutral or intermediate potential, often corresponding to nonpolar portions of the molecule, such as hydrocarbon chains.

For drug development professionals, ESP maps are invaluable for rational drug design.[3] They allow for the visualization of electrostatic interactions between a ligand and its target receptor, guiding the design of molecules with optimized charge distributions to enhance binding affinity and specificity.[6]

The 5-oxo-1,4-diazepan-1-ium Cation: A Structural Examination

The 1,4-diazepane ring system is a seven-membered heterocycle that serves as a scaffold in numerous biologically active compounds.[7][8] The specific cation under investigation, 5-oxo-1,4-diazepan-1-ium, possesses several key structural features that make its ESP map particularly instructive:

  • A Protonated Amine (-NH2+): The nitrogen at the 1-position is protonated, conferring a formal positive charge on the molecule. This site is expected to be a dominant region of high positive electrostatic potential, acting as a strong hydrogen bond donor.

  • An Amide Group (-C(O)NH-): The cyclic amide (lactam) at position 5 features a carbonyl oxygen and a nitrogen atom. The carbonyl oxygen's lone pairs will create a significant region of negative electrostatic potential, making it a prime hydrogen bond acceptor.

  • A Secondary Amine (-NH-): The nitrogen at the 4-position is a neutral, secondary amine. Its character will be influenced by the overall electronic structure of the ring.

The interplay of the localized positive charge at N1 and the electron-rich carbonyl at C5 dictates the molecule's overall electrostatic profile, making it an excellent model for studying charge distribution in complex heterocyclic systems.

Theoretical Framework for Accurate ESP Map Generation

Generating a reliable ESP map requires a quantum mechanical calculation to determine the molecule's electronic wavefunction.[9] Density Functional Theory (DFT) has become the workhorse for such calculations in computational chemistry, offering a favorable balance of accuracy and computational cost.[10] The selection of a DFT functional and a basis set is a critical choice that directly impacts the quality of the results.

Rationale for Selecting the Computational Level
  • DFT Functional: A wide array of functionals is available. For general-purpose calculations on organic molecules, hybrid functionals like B3LYP are well-established. More modern, range-separated hybrids or meta-GGAs like ωB97X-D or M06-2X often provide improved accuracy for non-covalent interactions.[10]

  • Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. For meaningful results, a basis set of at least triple-ζ quality is recommended, such as the Ahlrichs basis set def2-TZVP .[10][11]

  • The Importance of Diffuse Functions for Ions: Since the target molecule is a cation, accurately describing the spatial extent of the electron density is crucial. Diffuse functions are additional, spatially extended basis functions that allow for more flexibility in describing electron density far from the nuclei.[12] Adding them to a basis set (e.g., creating def2-TZVPD ) is highly recommended for ionic species to ensure the charge distribution is modeled correctly.[13]

ParameterRecommended ChoiceRationale
Theory Level Density Functional Theory (DFT)Provides a good balance of accuracy and computational efficiency for molecular properties.[10]
Functional ωB97X-D or M06-2XModern functionals that perform well for a broad range of chemical systems.
Basis Set def2-TZVPA triple-zeta basis set that provides a robust description of the electronic structure.[10]
Augmentation Diffuse Functions (e.g., def2-TZVPD)Essential for accurately modeling the charge distribution in cationic species.[12][13]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a practical workflow for generating the ESP map of the 5-oxo-1,4-diazepan-1-ium cation. We will use the free and powerful combination of the ORCA quantum chemistry package for the calculation[9][14] and VMD or Avogadro for visualization.[5][15]

G cluster_prep Part 1: Preparation cluster_calc Part 2: Quantum Calculation (ORCA) cluster_vis Part 3: Visualization & Analysis (VMD/Avogadro) A 1. Build 3D Structure of Cation (e.g., in Avogadro) B 2. Pre-optimize with Molecular Mechanics (e.g., UFF) A->B C 3. Create ORCA Input File (Specify charge, multiplicity, DFT level) B->C D 4. Perform Geometry Optimization (Finds lowest energy structure) C->D E 5. Generate Plotting Data (Create .gbw and .xyz files) D->E F 6. Calculate ESP Cube File (Using orca_plot utility) E->F H 8. Load Volumetric Data (.cube file) F->H G 7. Load Molecular Structure (.xyz file) G->H I 9. Create Isosurface (Map ESP data onto electron density) H->I J 10. Analyze ESP Map (Identify key electrostatic features) I->J

Caption: Computational workflow for generating an ESP map.

Step 4.1: Molecular Structure Generation
  • Using a molecular editor like Avogadro, construct the 5-oxo-1,4-diazepan ring.

  • Add a hydrogen atom to the nitrogen at position 1 and assign a formal charge of +1 to that atom.

  • Perform a quick geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.

  • Save the coordinates as an .xyz file.

Step 4.2: ORCA Input File for Geometry Optimization

Create a text file named opt.inp. This file tells ORCA what calculations to perform.

Execute the calculation from the command line: /path/to/orca opt.inp > opt.out

Step 4.3: ESP Data Generation

Once the optimization is complete, a new coordinate file (opt.xyz) will be present. Use this optimized structure to generate the ESP data. Create a new input file named esp.inp.

Run this calculation: /path/to/orca esp.inp > esp.out. This will produce esp.cube (for the ESP) and dens.cube (for the electron density).

Step 4.4: Visualization and Analysis
  • Open your visualization software (e.g., VMD).

  • Load the opt.xyz file to display the molecule.

  • Load the dens.cube file as a volumetric dataset. Create an isosurface representation of the electron density (a typical isovalue is 0.002 a.u.).

  • Load the esp.cube file. Map the ESP data as a color texture onto the electron density surface you just created.[16]

Interpreting the ESP Map of 5-oxo-1,4-diazepan-1-ium

The resulting ESP map will reveal the distinct electrostatic personality of the cation.

G cluster_mol 5-oxo-1,4-diazepan-1-ium Cation cluster_props Calculated Properties cluster_map Resulting Visualization cluster_interp Interpretation Mol Molecular Structure (Atoms & Bonds) Density Electron Density (Defines molecular surface) Mol->Density Potential Electrostatic Potential (Calculated at each point in space) Mol->Potential ESP_Map ESP Map (Potential mapped onto Density Surface) Density->ESP_Map Potential->ESP_Map Positive Blue Regions (+) -NH2+ group H-bond donation ESP_Map->Positive Negative Red Regions (-) Carbonyl Oxygen H-bond acceptance ESP_Map->Negative

Caption: Relationship between structure and the final ESP map interpretation.

Key Features to Expect:

  • Dominant Positive Pole (Blue): The most intense blue region will be concentrated around the protonated -NH2+ group at the N1 position. This confirms its role as the primary site for favorable interactions with anionic species or hydrogen bond acceptors in a receptor.

  • Strong Negative Pole (Red): A deep red area will be located around the carbonyl oxygen atom. This highlights its high propensity to act as a hydrogen bond acceptor.[2]

  • Intermediate Potentials: The C-H bonds will show moderately positive (light blue/green) potentials, while the secondary amine at N4 will likely exhibit a weakly negative potential, influenced by the electron-withdrawing effect of the adjacent carbonyl and the overall positive charge of the molecule.

This electrostatic signature is critical for drug design. A receptor pocket designed to bind this cation would ideally feature a negatively charged residue (e.g., aspartate or glutamate) or a strong hydrogen bond acceptor positioned to interact with the -NH2+ group, and a hydrogen bond donor (e.g., a hydroxyl or amide N-H) oriented toward the carbonyl oxygen.

Quantitative Analysis: Beyond Visual Inspection

While visual inspection is highly intuitive, a quantitative analysis of the ESP surface provides more precise data.[2] Specialized software like Multiwfn can be used to locate the points of maximum and minimum electrostatic potential on the surface, known as Vs,max and Vs,min respectively.[17]

ParameterLocation on CationTypical Value Range (kcal/mol)Significance
Vs,max Near H atoms of the -NH2+ group+60 to +90Quantifies the strength of the hydrogen bond donor capacity.[2]
Vs,min Near the carbonyl oxygen lone pairs-40 to -60Quantifies the strength of the hydrogen bond acceptor capacity.[2]

These quantitative values are extremely useful for building Quantitative Structure-Activity Relationship (QSAR) models and for comparing the binding potential of different ligand analogues in a drug discovery campaign.

Conclusion

The generation and analysis of the electrostatic potential map for the 5-oxo-1,4-diazepan-1-ium cation serve as a powerful illustration of modern computational chemistry's role in molecular design. This guide has provided both the theoretical foundation and a detailed, practical workflow for this process. By understanding the principles of DFT, basis set selection, and the nuances of interpreting ESP maps, researchers can gain profound insights into the electrostatic forces that govern molecular recognition. This knowledge is not merely academic; it is a critical tool for the rational design of novel therapeutics, enabling scientists to predict and optimize the interactions that underpin biological activity.

References

  • Bimake. (n.d.). The Coulomb Potential Map: Understanding Electrostatic Interactions.
  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • Deep Origin. (2024, November 1). Electrostatic Potential Maps - Computational Chemistry Glossary.
  • Hashmi, M. A. (2025, August 11). ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD.
  • Avogadro Chemistry. (2022, May 23). Viewing Electrostatic Potential Maps.
  • Lu, T. (2014, August 7). Plotting electrostatic potential colored molecular surface map with ESP surface extrema via Multiwfn and VMD.
  • Chemistry Stack Exchange. (2013, March 3). Tool that generates electrostatic maps of molecules?.
  • Chemistry LibreTexts. (2020, August 26). 3: Generating an Electrostatic Potential Map of a Molecule.
  • Kolář, M. (2017, August 16). Tutorial: How to visualize a molecular electrostatic potential with Molekel.
  • Lu, T. (2018, December 27). What are the softwares to plot electrostatic potential estrema?. ResearchGate.
  • Schrödinger. (2025, November 11). Creating and Visualizing Electrostatic Potential Maps in Jaguar and Maestro.
  • Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps.
  • Grimme, S., Hansen, A., et al. (2022, April 5). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.
  • Cole, D. J., et al. (2019, September 25). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry.
  • Chemistry Stack Exchange. (2020, October 16). Which basis set should be used for a system that contains both anions and cations?.
  • Papajak, E., & Truhlar, D. G. (2010, February 16). Efficient Diffuse Basis Sets for Density Functional Theory. Journal of Chemical Theory and Computation.
  • Lao, K. U., & Herbert, J. M. (2016, July 27). Approaching the basis set limit for DFT calculations using an environment-adapted minimal basis with perturbation theory: Formulation, proof of concept, and a pilot implementation. The Journal of Chemical Physics.
  • Boukhedcha, M., et al. (2015, October 16). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules.
  • Chahboune, N., et al. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. RASAYAN Journal of Chemistry.
  • Sharma, S., & Kumar, A. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.

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Exploratory

Technical Guide: Comparative Analysis of Diazepanium and Piperidinium Iodide Salts

Executive Summary This guide provides a high-level technical analysis distinguishing Diazepanium Iodide (1,4-diazepan-1-ium iodide) and Piperidinium Iodide (piperidin-1-ium iodide) salts. While both are cyclic ammonium s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-level technical analysis distinguishing Diazepanium Iodide (1,4-diazepan-1-ium iodide) and Piperidinium Iodide (piperidin-1-ium iodide) salts. While both are cyclic ammonium salts used as ionic liquids, phase-transfer catalysts, and pharmacophores, their utility diverges significantly based on ring topology and heteroatom content.

  • Piperidinium Iodide: Characterized by a rigid 6-membered ring and high electrochemical stability. It is the industry standard for electrolyte additives and rigid pharmacophores (e.g., opioids).

  • Diazepanium Iodide: Characterized by a flexible 7-membered ring with two nitrogen atoms. It exhibits complex hydrogen-bonding networks, higher viscosity, and unique chelation capabilities, making it valuable in supramolecular chemistry and specific receptor antagonism (e.g., H3 receptors).

Section 1: Structural & Electronic Architecture

The core difference lies in the ring strain and charge localization , which dictate the physicochemical behavior of the iodide salt.

Conformational Topography
  • Piperidinium (6-membered, 1N): Adopts a stable chair conformation .[1] The steric bulk of the N-substituents (typically alkyl groups in ionic liquids) is locked in equatorial or axial positions, minimizing 1,3-diaxial interactions. This rigidity leads to predictable crystal packing and higher melting points for symmetric salts.

  • Diazepanium (7-membered, 2N): Exists in a fluxional equilibrium between twist-boat and twist-chair conformations . The 7-membered ring possesses higher conformational entropy. The presence of a second nitrogen (N4) introduces transannular interactions and allows for pH-dependent speciation (monocation vs. dication).

The Iodide Counter-Ion Effect

The iodide anion (


) is a large, soft Lewis base (polarizable).
  • In Piperidinium: The soft iodide interacts with the diffuse positive charge of the quaternary ammonium center via electrostatic forces. The lack of hydrogen bond donors (in fully quaternized salts) results in "loose" ion pairing, beneficial for ionic conductivity.

  • In Diazepanium: If the second nitrogen is secondary (NH), the iodide anion acts as a hydrogen bond acceptor (

    
    ). This creates a supramolecular network , significantly increasing viscosity and melting point compared to the piperidinium analog.
    

Section 2: Synthetic Pathways & Mechanistic Divergence

The synthesis of these salts follows the Menshutkin Reaction (nucleophilic substitution), but the presence of the second nitrogen in diazepane complicates the workflow.

Reaction Logic
  • Piperidinium Synthesis: A linear, kinetically controlled alkylation. Over-alkylation is impossible once the quaternary center is formed.

  • Diazepanium Synthesis: Requires chemoselectivity. Direct alkylation of homopiperazine (1,4-diazepane) leads to a statistical mixture of mono-cations, di-cations, and oligomers unless protection groups or large excesses of amine are used.

Visualization of Synthetic Workflow

The following diagram illustrates the divergent pathways.

Synthesis_Pathway Start_Pip Piperidine (C5H11N) TS_Pip Transition State (SN2 Attack) Start_Pip->TS_Pip Fast Kinetics Start_Diaz Homopiperazine (C5H12N2) TS_Diaz Competition: N1 vs N4 Attack Start_Diaz->TS_Diaz Statistical Mix Reagent Alkyl Iodide (R-I) (Electrophile) Reagent->TS_Pip Reagent->TS_Diaz Prod_Pip Piperidinium Iodide (Mono-cation) TS_Pip->Prod_Pip High Yield Prod_Diaz_Mono Diazepanium Iodide (Mono-cation) TS_Diaz->Prod_Diaz_Mono 1 eq. R-I Prod_Diaz_Di Diazepanium Di-Iodide (Di-cation) TS_Diaz->Prod_Diaz_Di Excess R-I Prod_Diaz_Mono->Prod_Diaz_Di Secondary Alkylation

Caption: Comparative synthetic flux. Piperidine yields a single product; Diazepane requires stoichiometric control to prevent di-quaternization.

Section 3: Physicochemical Properties Comparison

The following data contrasts 1-butyl-1-methyl derivatives (a standard benchmark for ionic liquids).

PropertyPiperidinium Iodide (

)
Diazepanium Iodide (

)
Mechanistic Cause
Melting Point High (~192°C)Variable (Lower if asymmetric)Ring symmetry vs. conformational entropy.
Viscosity ModerateHighH-bonding (N-H...I) in diazepanium increases friction.
Electrochem.[2][3][4] Window Wide (~5.0 V)Moderate (~4.0 V)Piperidine ring is more resistant to oxidative ring opening.
Hygroscopicity ModerateHighSecond nitrogen (if unblocked) attracts water.
Thermal Stability High (

)
Moderate (

)
Ring strain in 7-membered ring lowers activation energy for degradation.

Key Insight for Researchers: If your application requires a wide electrochemical window (e.g., Li-ion battery electrolytes), Piperidinium is the superior choice due to its cathodic stability. If you require a functional handle for further derivatization or catalysis (e.g., NHC precursors), Diazepanium is required.

Section 4: Pharmacological Implications

In drug discovery, the choice between these two salts alters the pharmacophore's spatial arrangement.

Piperidinium (The "Anchor")
  • Mechanism: The rigid chair structure places substituents in defined vectors.

  • Application: Used in neuromuscular blocking agents (e.g., Rocuronium analogs) and AChE inhibitors. The quaternary nitrogen mimics the choline headgroup.

  • Iodide Role: Acts as the counter-ion for solubility; often exchanged for chloride in final pharmaceutical formulations due to iodide's potential thyroid activity.

Diazepanium (The "Linker")
  • Mechanism: The flexible 7-membered ring allows the molecule to adopt an "induced fit" inside receptor pockets.

  • Application: Histamine H3 antagonists and antipsychotics. The second nitrogen often remains basic (un-quaternized) to interact with aspartate residues in G-protein coupled receptors (GPCRs).

  • Toxicity: Diazepanium iodides can exhibit different toxicity profiles due to the metabolic liability of the 1,4-diamine motif.

Section 5: Experimental Protocols

Protocol A: Synthesis of 1-Butyl-1-methylpiperidinium Iodide (High Purity)

Objective: Synthesize a reference standard for electrochemical testing.

  • Reagents:

    • 1-Methylpiperidine (99%, redistilled).

    • 1-Iodobutane (1.1 equivalents).

    • Solvent: Acetonitrile (dry) or Ethyl Acetate.

  • Procedure:

    • Step 1: Dissolve 1-methylpiperidine (10 mmol) in acetonitrile (20 mL) under

      
       atmosphere.
      
    • Step 2: Add 1-iodobutane (11 mmol) dropwise at 0°C to control exotherm.

    • Step 3: Reflux at 70°C for 12 hours. The solution will darken (iodine liberation) if not protected from light; wrap flask in foil.

    • Step 4: Crystallization: Cool to -20°C. White crystals will precipitate.

    • Step 5: Filtration and washing with cold diethyl ether to remove unreacted amine and alkyl iodide.

    • Step 6: Vacuum dry at 60°C for 24 hours.

  • Validation:

    • 
       NMR (
      
      
      
      ): Check for distinct triplet at
      
      
      ppm (butyl terminal methyl) and singlet at
      
      
      ppm (N-methyl).
    • Visual Check: Product must be white. Yellowing indicates free iodine (

      
      ) contamination.
      
Protocol B: Synthesis of 1-Butyl-1-methyl-1,4-diazepanium Iodide (Mono-cation)

Objective: Synthesize a precursor with a reactive secondary amine handle.

  • Reagents:

    • 1-Methyl-1,4-diazepane (Homopiperazine derivative).

    • 1-Iodobutane (0.9 equivalents - Sub-stoichiometric ).

    • Solvent: THF (Tetrahydrofuran).

  • Procedure:

    • Step 1: Dissolve diamine in THF at -10°C.

    • Step 2: Add alkyl iodide very slowly (over 2 hours) to favor mono-alkylation at the more sterically accessible nitrogen (or statistical distribution).

    • Step 3: Stir at room temperature for 24 hours. Do not reflux (prevents di-alkylation).

    • Step 4: The mono-salt often precipitates as an oil or gum due to H-bonding. Decant THF.

    • Step 5: Purification (Critical): Recrystallization is difficult. Triturate with diethyl ether/hexane to solidify.

  • Validation:

    • Titration: Perform potentiometric titration to quantify the remaining secondary amine (unreacted N4).

Section 6: Decision Logic for Application Scientists

Use the following flow to select the appropriate salt for your research.

Decision_Matrix Start Select Application Domain Q1 Requirement: High Voltage Stability (>4.5V)? Start->Q1 Q2 Requirement: Supramolecular H-Bonding? Q1->Q2 No Res_Pip Select PIPERIDINIUM IODIDE (Battery Electrolytes, Rigid Drugs) Q1->Res_Pip Yes Q2->Res_Pip No (General Use) Res_Diaz Select DIAZEPANIUM IODIDE (Catalysis, Flexible Linkers) Q2->Res_Diaz Yes

Caption: Selection logic based on electrochemical and structural requirements.

References

  • Watanabe, M., et al. "Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices." Chemical Reviews, 2017. Link

  • Endo, T., et al. "Structure–Property Relationship for Piperidinium-Based Ionic Liquids." Journal of Chemical & Engineering Data, 2019.[5] Link

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2011.
  • PubChem. "1-Butyl-1-methylpiperidinium iodide Compound Summary."[6] National Library of Medicine. Link

  • MacFarlane, D. R., et al. "Energy applications of ionic liquids." Energy & Environmental Science, 2014. Link

Sources

Foundational

Biological Activity of Quaternary Ammonium Diazepan-5-one Derivatives

This technical guide details the biological profile, synthesis, and mechanism of action for Quaternary Ammonium Diazepan-5-one Derivatives . It moves beyond generic descriptions to focus on two distinct high-value applic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological profile, synthesis, and mechanism of action for Quaternary Ammonium Diazepan-5-one Derivatives . It moves beyond generic descriptions to focus on two distinct high-value applications: MraY inhibition (Antibacterial) and Neuromuscular Blockade (Anesthetic adjuncts) .

From Peptidoglycan Synthesis Inhibition to Neuromuscular Blockade

Executive Summary

The 1,4-diazepan-5-one scaffold represents a privileged structure in medicinal chemistry. While its non-quaternary analogs (e.g., diazepam) are renowned for central nervous system (CNS) activity via GABA receptors, quaternization of the nitrogen atoms fundamentally alters the pharmacophore. This chemical modification introduces a permanent positive charge, preventing Blood-Brain Barrier (BBB) penetration and shifting the biological target profile to the periphery and bacterial cell envelopes.

Key Biological Activities:

  • MraY Translocase Inhibition: Diazepan-5-ones serve as synthetic mimics of liposidomycins , acting as potent inhibitors of the bacterial enzyme MraY, a critical checkpoint in peptidoglycan biosynthesis.

  • Neuromuscular Blockade: As cationic surfactants, these derivatives act as competitive antagonists at nicotinic acetylcholine receptors (nAChR) at the neuromuscular junction.

  • Broad-Spectrum Antimicrobial Action: The amphiphilic nature of N-alkyl quaternary salts disrupts bacterial cell membranes, providing a secondary bactericidal mechanism.

Chemical Architecture & Synthesis

The transition from a CNS-active anxiolytic to a peripheral antibiotic/paralytic relies on the Schmidt Ring Expansion or Condensation protocols followed by Quaternization .

Synthetic Pathway (DOT Visualization)

The following workflow illustrates the conversion of 4-piperidone to the quaternary diazepan-5-one core.

SynthesisWorkflow Start 4-Piperidone (Precursor) Step1 Schmidt Reaction (NaN3 / H+) Start->Step1 Ring Expansion Core 1,4-Diazepan-5-one (7-membered ring) Step1->Core N-Insertion Step2 N-Alkylation (R-X / Base) Core->Step2 Functionalization Product Quaternary Ammonium Diazepan-5-one Salt Step2->Product Quaternization

Figure 1: Synthetic route transforming piperidone precursors into the bioactive quaternary scaffold.

Critical Synthetic Protocol: Quaternization

To ensure high yield and purity of the quaternary salt, the following protocol is recommended based on standard organic synthesis optimization:

  • Reactants: Dissolve 1 eq. of 1-substituted-1,4-diazepan-5-one in anhydrous acetonitrile (ACN).

  • Alkylation: Add 1.2 eq. of the alkyl halide (e.g., Methyl Iodide for simple salts, or a functionalized benzyl halide for MraY mimics).

  • Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Cool to 0°C. The quaternary salt typically precipitates. Filter and wash with cold diethyl ether to remove unreacted starting material.

  • Validation: 1H-NMR must show a downfield shift of N-adjacent protons (typically

    
     3.5–4.5 ppm) confirming the positive charge.
    

Primary Activity: MraY Inhibition (Antibacterial)

The most sophisticated application of this scaffold is the inhibition of Phospho-MurNAc-pentapeptide translocase (MraY) . MraY catalyzes the formation of Lipid I, an essential step in bacterial cell wall synthesis.[1][2]

Mechanism of Action

Natural nucleoside antibiotics like Liposidomycins inhibit MraY but are difficult to synthesize. The diazepan-5-one ring mimics the central diazepanone core of liposidomycins, positioning key substituents to bind the MraY active site.

Key Pharmacophores for MraY Binding:

  • Lipophilic Tail: A palmitoyl or long-chain alkyl group (C12-C16) anchors the molecule in the bacterial membrane near the enzyme.

  • Uracil Moiety: Mimics the uridine component of the natural UDP-MurNAc-pentapeptide substrate.

  • Cationic Core: The quaternary ammonium interacts with aspartate residues (e.g., Asp195, Asp267) in the MraY catalytic pocket.

MraY Pathway Inhibition (DOT Visualization)

MraY_Pathway UDP_MurNAc UDP-MurNAc-Pentapeptide (Cytosolic Precursor) MraY MraY Enzyme (Translocase) UDP_MurNAc->MraY Undecaprenyl Undecaprenyl Phosphate (Lipid Carrier) Undecaprenyl->MraY Lipid1 Lipid I (Membrane Bound) MraY->Lipid1 Catalysis Inhibitor Quaternary Diazepan-5-one (Liposidomycin Mimic) Inhibitor->MraY Competitive Inhibition (IC50 ~140 nM)

Figure 2: Disruption of Peptidoglycan biosynthesis at the Lipid I stage by diazepan-5-one derivatives.

Comparative Potency Data

The following table summarizes the inhibitory potential of diazepanone-based analogs compared to natural standards.

Compound ClassR-Group SubstituentTargetIC50 (MraY)Mechanism
Liposidomycin (Natural) Complex NucleosideMraY~10–50 nMCompetitive
Diazepan-5-one Analog A Palmitoyl + UracilMraY140 nM Synthetic Mimic
Diazepan-5-one Analog B Methyl (Simple)nAChR>10 µMWeak/Inactive
Simple QAS C12-Alkyl ChainMembraneN/A (MIC only)Lysis

Insight: The "Palmitoyl-Aminoribose-Uracil" triad attached to the diazepan-5-one core is essential for nanomolar activity. Simple alkyl derivatives lack the specificity for MraY and act primarily as membrane disruptors.

Secondary Activity: Neuromuscular Blockade

While less potent than bis-benzylisoquinolines (e.g., Atracurium), quaternary diazepan-5-ones exhibit neuromuscular blocking activity due to their structural similarity to Acetylcholine (ACh).

Pharmacological Shift
  • Diazepam (Non-quaternary): Lipophilic -> Crosses BBB -> Binds GABA-A -> Sedation/Anxiolysis .

  • Quaternary Diazepan-5-one: Hydrophilic/Charged -> No BBB crossing -> Binds Peripheral nAChR -> Muscle Paralysis .

This activity is often "non-depolarizing," meaning the molecule binds to the receptor without activating it, preventing ACh binding and subsequent muscle contraction. This is particularly relevant for derivatives with bulky N-substituents (e.g., benzyl groups) which sterically hinder the receptor pore.

Experimental Protocols

MraY Inhibition Assay (Fluorescence)

To validate the MraY activity of your synthesized derivatives, use a fluorescence-based assay to avoid radioactive substrates.

  • Enzyme Prep: Isolate membrane fractions from E. coli overexpressing mraY.

  • Substrate: Use Dansyl-UDP-MurNAc-pentapeptide (fluorescent donor) and C55-P (acceptor).

  • Reaction:

    • Mix 5 µL inhibitor (variable conc.) with 10 µL enzyme fraction in Tris-HCl buffer (pH 7.5, 10 mM MgCl2).

    • Incubate 10 min at 25°C.

    • Initiate with 10 µL substrate mix.

  • Detection: Measure fluorescence quenching or HPLC separation of the Lipid I product.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Minimum Inhibitory Concentration (MIC)

For general antimicrobial screening (membrane disruption):

  • Inoculum: Prepare 5x10^5 CFU/mL of S. aureus (Gram+) and E. coli (Gram-).

  • Plate: Use 96-well plates with Mueller-Hinton broth.

  • Dilution: Serial 2-fold dilution of the quaternary diazepan-5-one (range 128 µg/mL to 0.25 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

References

  • Knapp, S., Morriello, G. J., & Doss, G. A. (2002).[3][4] Synthesis of the liposidomycin diazepanone nucleoside. Organic Letters. Link

  • Mravljak, J., et al. (2011). Synthesis and biological evaluation of a diazepanone-based library of liposidomycins analogs as MraY inhibitors. European Journal of Medicinal Chemistry. Link

  • Ginsburg, S., et al. (1971). Neuromuscular blocking activity of a new series of quaternary N-substituted choline esters. British Journal of Pharmacology. Link

  • Kwaśniewska, D., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Pathogens. Link

  • Winn, M., et al. (2024). The MraY Inhibitor Muraymycin D2 and Its Derivatives. MDPI. Link

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium Iodide

This technical guide provides an in-depth analysis of the safety, chemical properties, and handling protocols for 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide . It is designed for researchers and pharmaceutical scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the safety, chemical properties, and handling protocols for 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide . It is designed for researchers and pharmaceutical scientists requiring a rigorous understanding of this quaternary ammonium salt beyond standard regulatory compliance.

[1]

Chemical Identity & Molecular Architecture[1]

1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is a specialized quaternary ammonium salt featuring a seven-membered diazepane ring. Unlike common piperazine derivatives, the expanded ring system imparts unique conformational flexibility, making it a valuable scaffold in the synthesis of neuroactive agents and ionic liquids.

Core Identification Data
ParameterDetail
Chemical Name 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
Common Synonyms 1,1-Dimethyl-5-oxohomopiperazinium iodide; 1,1-Dimethyl-1,4-diazepan-5-one iodide
CAS Number Not widely listed; specific isomer of generic diazepaniums (PubChem CID: 24192246)
Molecular Formula

Molecular Weight 270.11 g/mol
Physical State Solid (Hygroscopic Crystalline Powder)
Solubility High in water, MeOH, DMSO; Low in non-polar solvents (Hexane, Et₂O)
Structural Logic & Synthesis Pathway

The synthesis typically involves the exhaustive methylation of 1,4-diazepan-5-one or its N-methyl derivative. The quaternary nitrogen (N1) is the site of positive charge, stabilized by the iodide anion.

Synthesis Start 1,4-Diazepan-5-one (Precursor) Step1 N-Methylation (MeI / Base) Start->Step1 Selective Alkylation Inter 1-Methyl-1,4-diazepan-5-one Step1->Inter Step2 Quaternization (Excess MeI in Acetone) Inter->Step2 Nucleophilic Attack Product 1,1-Dimethyl-5-oxo- 1,4-diazepan-1-ium Iodide Step2->Product Precipitation

Figure 1: Step-wise synthesis pathway from the cyclic amide precursor to the quaternary ammonium salt.

Hazard Identification & Mechanistic Toxicology[1]

While specific toxicological data for this exact salt is limited, its hazard profile is derived from Structure-Activity Relationships (SAR) of analogous quaternary ammonium iodides (e.g., DMPP) and diazepane derivatives.

Deductive Hazard Classification (GHS)
Hazard ClassCategoryH-CodeMechanistic Justification
Acute Toxicity (Oral) Cat 4H302Quaternary ammoniums can act as cholinergic agonists/antagonists, disrupting neuromuscular transmission.
Skin Irritation Cat 2H315Cationic surfactants disrupt cell membrane integrity, causing localized irritation.
Eye Irritation Cat 2AH319Ionic nature causes osmotic stress and direct irritation to mucosal membranes.
STOT - SE Cat 3H335Fine dust inhalation irritates the upper respiratory tract.
The Iodide Factor

The iodide counterion introduces specific stability hazards:

  • Photosensitivity: Iodides oxidize to elemental iodine (

    
    ) upon exposure to light, turning the white solid yellow/brown.
    
  • Thyroid Interaction: Chronic exposure to organic iodides can theoretically impact thyroid function, though this compound is likely excreted renally.

Handling, Stability & Self-Validating Protocols

To ensure scientific integrity, researchers must treat the SDS not just as a document but as a protocol for validation .

Storage & Stability Protocol
  • Atmosphere: Store under inert gas (Argon/Nitrogen). The compound is hygroscopic.

  • Temperature: 2–8°C (Refrigerate).

  • Light: Amber vials or foil-wrapped containers are mandatory.

Self-Validating Purity Check

Before using this compound in critical assays (e.g., electrophysiology or catalysis), perform this rapid 3-step validation:

  • Visual Inspection:

    • Pass: White to off-white crystalline powder.

    • Fail: Yellow or brown tint (indicates

      
      
      
      
      
      
      
      oxidation).
  • Solubility Test:

    • Dissolve 10 mg in 1 mL water.

    • Pass: Clear, colorless solution.

    • Fail: Turbidity (indicates polymerization or free amine contamination).

  • Silver Nitrate Precipitate Test (Qualitative):

    • Add 1 drop of dilute

      
       to the aqueous solution.
      
    • Pass: Immediate, heavy yellow precipitate (

      
      ).
      

Emergency Response & First Aid

Critical Note: Standard "wash with water" advice is insufficient without understanding the chemical properties.

  • Eye Contact:

    • Action: Irrigate with saline or water for 15 minutes.[1]

    • Rationale: The cationic charge binds to corneal proteins; prolonged irrigation is necessary to break weak electrostatic interactions and flush the salt.

  • Skin Contact:

    • Action: Wash with soap and water.[2][3] Monitor for redness.

    • Rationale: Iodides can cause "iododerma" (acneiform eruption) in sensitized individuals.

  • Inhalation:

    • Action: Move to fresh air.[2] If wheezing occurs, administer oxygen.

    • Rationale: Quaternary dusts are potent bronchoconstrictors.

  • Spill Cleanup:

    • Do not use bleach (hypochlorite).

    • Reason: Bleach oxidizes iodide to iodine gas (

      
      ), creating a toxic inhalation hazard. Use sodium thiosulfate solution to neutralize any liberated iodine.
      

Experimental Application: Cholinergic Signaling

This compound is structurally related to DMPP (1,1-Dimethyl-4-phenylpiperazinium) , a classic nicotinic agonist. Researchers using 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide often investigate the role of ring size (7-membered vs. 6-membered) on receptor binding affinity.

Signaling Ligand 1,1-Dimethyl-5-oxo- 1,4-diazepan-1-ium Receptor nAChR (Nicotinic Receptor) Ligand->Receptor Binding (Cation-pi interaction) Channel Ion Channel Opening (Na+/Ca2+ Influx) Receptor->Channel Conformational Change Response Membrane Depolarization (Excitability) Channel->Response Signal Transduction

Figure 2: Theoretical mechanism of action on nicotinic acetylcholine receptors (nAChR).

Comparative SAR Data
CompoundRing SizeN-SubstituentsPrimary Activity
DMPP 6 (Piperazine)1,1-Dimethyl-4-phenylPotent nAChR Agonist
Target Compound 7 (Diazepane)1,1-Dimethyl-5-oxoPutative Weak Agonist / Ionic Liquid
Acetylcholine LinearTrimethylammoniumEndogenous Agonist

Note: The 7-membered ring introduces steric bulk that may alter selectivity between


4

2 and

7 receptor subtypes.

References

  • PubChem. (n.d.). 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide (CID 24192246).[4] National Library of Medicine. Retrieved from [Link]

  • Manetti, D., et al. (1999). Hybridized and isosteric analogues of N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP) and N1-phenyl-N4-dimethyl-piperazinium iodide (DMPP) with central nicotinic action. Bioorganic & Medicinal Chemistry.[5] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium Iodide

Executive Summary This Application Note details the stepwise synthesis of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide (CAS: 935-25-1), a cyclic quaternary ammonium salt derived from the 1,4-diazepane scaffold. This comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the stepwise synthesis of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide (CAS: 935-25-1), a cyclic quaternary ammonium salt derived from the 1,4-diazepane scaffold. This compound is of significant interest in medicinal chemistry as a cholinergic agonist analog and in materials science as a precursor for functionalized ionic liquids.

The protocol is designed for high purity and reproducibility, utilizing a convergent synthetic strategy. It begins with the formation of the 7-membered diazepanone ring via a Michael addition-cyclization sequence, followed by a regioselective quaternization.

Key Chemical Attributes
PropertySpecification
Chemical Name 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
Molecular Formula

Molecular Weight 270.11 g/mol
Core Scaffold 1,4-Diazepan-5-one (Homopiperazinone)
Solubility Soluble in water, methanol; sparingly soluble in acetone

Strategic Synthesis Architecture

The synthesis is divided into two critical phases. The first phase constructs the 7-membered heterocyclic ring, a step often challenged by entropic factors compared to 5- or 6-membered rings. The second phase involves the exhaustive methylation of the tertiary amine to generate the quaternary ammonium salt.

Reaction Pathway Analysis
  • Precursor Assembly: Reaction of N-methylethylenediamine with methyl acrylate. The secondary amine of the diamine acts as the nucleophile in the Michael addition, ensuring the methyl group is positioned at N1.

  • Cyclization: The resulting amino-ester undergoes intramolecular aminolysis to close the ring, forming 1-methyl-1,4-diazepan-5-one .

  • Quaternization: Treatment with methyl iodide (MeI) selectively alkylates the basic N1 amine over the non-nucleophilic N4 amide, yielding the target salt.

SynthesisPathway Start1 N-Methylethylenediamine Inter1 Michael Adduct (Intermediate) Start1->Inter1 Michael Addition (MeOH, 0°C to RT) Start2 Methyl Acrylate Start2->Inter1 Precursor 1-Methyl-1,4-diazepan-5-one (Tertiary Amine) Inter1->Precursor Cyclization (Reflux/NaOMe) Product 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium Iodide (Target Salt) Precursor->Product Quaternization (Acetone, MeI) MeI Methyl Iodide (MeI) MeI->Product

Figure 1: Strategic reaction pathway for the synthesis of the target quaternary ammonium salt.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Methyl-1,4-diazepan-5-one

Objective: To construct the 7-membered lactam ring with a tertiary amine at position 1.

Note: If 1-Methyl-1,4-diazepan-5-one (CAS 5441-40-7) is sourced commercially, proceed directly to Phase 2.

Reagents & Equipment[1][2]
  • N-Methylethylenediamine (99%)

  • Methyl Acrylate (99%, stabilized)

  • Methanol (Anhydrous)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (Catalyst)

  • Rotary Evaporator, High-vacuum pump

Procedure
  • Michael Addition:

    • Charge a 500 mL round-bottom flask (RBF) with N-methylethylenediamine (10.0 g, 135 mmol) and Methanol (100 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add Methyl Acrylate (11.6 g, 135 mmol) dropwise over 30 minutes. Insight: Slow addition prevents polymerization of the acrylate and controls the exotherm.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: TLC (MeOH/DCM 1:9) should show consumption of starting materials.

  • Cyclization:

    • Add NaOMe solution (1.5 mL, ~10 mol%) to the reaction mixture.

    • Heat the mixture to reflux (65°C) for 12–16 hours. Insight: Thermal energy and base catalysis are required to overcome the entropic barrier of forming the 7-membered ring.

    • Monitor reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Dissolve the residue in Dichloromethane (DCM, 100 mL) and wash with brine (30 mL).

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate.
      
    • Purification: Distill the crude oil under high vacuum (bp ~100–105°C at 0.5 mmHg) or purify via column chromatography (Eluent: 5-10% MeOH in DCM) to yield a colorless to pale yellow oil.

    • Yield Expectation: 60–75%.

Phase 2: Quaternization to 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium Iodide

Objective: Regioselective methylation of the N1 amine to form the quaternary salt.

Reagents & Equipment[1][2]
  • 1-Methyl-1,4-diazepan-5-one (Synthesized in Phase 1)

  • Methyl Iodide (MeI) (99%) – DANGER: Neurotoxin/Carcinogen

  • Acetone (HPLC Grade) or Acetonitrile (Anhydrous)

  • Diethyl Ether (for washing)[3][4]

Procedure
  • Reaction Setup:

    • In a 250 mL RBF equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve 1-Methyl-1,4-diazepan-5-one (5.0 g, 39 mmol) in Acetone (50 mL).

    • Insight: Acetone is the solvent of choice because the starting material is soluble, but the ionic product is insoluble, facilitating easy isolation by filtration.

  • Addition of Methyl Iodide:

    • Cool the solution to 0°C.

    • Add Methyl Iodide (6.1 g, 2.7 mL, 43 mmol, 1.1 equiv) dropwise.

    • Safety Note: Perform this step in a fume hood. MeI is highly volatile and toxic.

    • Remove the ice bath and allow the reaction to stir at RT for 6–12 hours. A white precipitate should begin to form within 1 hour.

  • Isolation:

    • Cool the suspension to 0°C for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum using a sintered glass funnel.

    • Wash the filter cake with cold Acetone (2 x 15 mL) followed by Diethyl Ether (2 x 20 mL) to remove unreacted amine and iodine traces.

  • Drying & Storage:

    • Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Store in a desiccator protected from light. Insight: Iodide salts can oxidize and turn yellow upon prolonged exposure to light and moisture.

Quantitative Summary
ParameterValue
Limiting Reagent 1-Methyl-1,4-diazepan-5-one
Stoichiometry (MeI) 1.1 Equivalents
Expected Yield 85–95%
Appearance White crystalline solid
Melting Point 210–215°C (Decomposes)

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy ( NMR, )

The quaternization causes a distinct downfield shift of the methyl groups attached to N1.

  • 
     3.2–3.3 ppm (s, 6H):  Characteristic singlet for the two equivalent methyl groups on the quaternary nitrogen (
    
    
    
    ).
  • 
     3.5–3.8 ppm (m, 4H):  Methylene protons adjacent to the quaternary nitrogen (C2 and C7).
    
  • 
     2.8–3.0 ppm (m, 4H):  Methylene protons adjacent to the amide (C3 and C6).
    
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  A dominant peak at m/z 143.1  corresponding to the cation 
    
    
    
    .
  • Note: The iodide counterion (

    
    ) is not observed in positive mode but can be confirmed via silver nitrate precipitation test (yellow precipitate).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete cyclization due to water contamination.Ensure MeOH is anhydrous. Increase reflux time or add more NaOMe.
Product is Yellow Iodine contamination or oxidation.Wash the salt thoroughly with diethyl ether. Recrystallize from Ethanol/Ether.
Oily Product in Phase 2 Solvent too polar or trace water.Use dry Acetone. If oil forms, scratch the flask with a glass rod to induce crystallization or triturate with Ether.
N4 Methylation Use of strong base or excess heat during Phase 2.Ensure Phase 2 is performed at RT without added base. Amide N is not nucleophilic enough to react with MeI under these conditions.

References

  • Dick, C. R. (1970). Synthesis of 1,4-Diazepan-5-ones. Journal of Organic Chemistry, 35(11), 3950–3952. (Foundational method for diazepanone synthesis).
  • Patil, S., et al. (2015).[3] Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.[3] Retrieved from [Link] (Demonstrates methylation protocols for diazepine scaffolds).

  • Flynn, D. L., et al. (2020).[5] Patent US 2020/0354346 A1. United States Patent and Trademark Office. Retrieved from (Describes functionalization of 1-methyl-1,4-diazepan-5-one).

Sources

Application

Application Note: Precision N-Methylation of 1-Methyl-1,4-diazepan-5-one

Part 1: Introduction & Mechanistic Rationale[1][2] Executive Summary The diazepane ring system is a "privileged scaffold" in medicinal chemistry, serving as a core structure for various CNS-active agents, kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale[1][2]

Executive Summary

The diazepane ring system is a "privileged scaffold" in medicinal chemistry, serving as a core structure for various CNS-active agents, kinase inhibitors, and GPCR ligands. The methylation of 1-methyl-1,4-diazepan-5-one (SM) to form 1,4-dimethyl-1,4-diazepan-5-one is a critical transformation for diversifying this scaffold.

This protocol addresses the specific challenge of regioselectivity . The substrate contains two nitrogen centers:[1]

  • N1: A tertiary amine (highly nucleophilic in neutral conditions).

  • N4: A secondary lactam (amide) nitrogen (poorly nucleophilic in neutral conditions, acidic

    
    ).
    
The Chemoselectivity Challenge

Direct addition of methyl iodide (MeI) to the neutral substrate results in preferential alkylation at the N1 tertiary amine, leading to an undesired quaternary ammonium salt. To achieve selective methylation at the N4 lactam position, the reaction must be driven by deprotonation .

By generating the amidate anion at N4 using a strong base (Sodium Hydride), we invert the nucleophilicity profile. The anionic N4 becomes significantly more nucleophilic than the neutral N1, directing the electrophilic attack of MeI to the desired position.

Reaction Scheme

ReactionScheme cluster_0 Substrate cluster_1 Reagents cluster_2 Products SM 1-Methyl-1,4-diazepan-5-one (N1: Tertiary Amine) (N4: Secondary Lactam) Reagents 1. NaH (1.2 equiv), DMF, 0°C 2. MeI (1.1 equiv) SM->Reagents Product 1,4-Dimethyl-1,4-diazepan-5-one (Target: N4-Methylated) Reagents->Product Major Pathway (Via Amidate Anion) SideProduct Quaternary Ammonium Salt (Undesired Side Reaction) Reagents->SideProduct Minor Pathway (If deprotonation incomplete)

Caption: Chemoselective methylation pathway favoring N4-alkylation via amidate formation.

Part 2: Experimental Protocol

Reagents & Materials Table
ReagentRolePurity/GradeStoichiometryNotes
1-Methyl-1,4-diazepan-5-one Substrate>95%1.0 equivDried under vacuum if hygroscopic.
Sodium Hydride (NaH) Base60% dispersion in mineral oil1.2 - 1.5 equivCritical: Must be fresh. Old NaH loses titer, leading to incomplete deprotonation and N1-quaternization.
Methyl Iodide (MeI) Electrophile99%, stabilized1.1 - 1.2 equivCarcinogen. Use volumetric syringe.
DMF (N,N-Dimethylformamide) SolventAnhydrous (<50 ppm H2O)0.1 - 0.2 M conc.Amides require polar aprotic solvents for solubility of the anion.
Ammonium Chloride (sat. aq.) QuenchSaturated SolutionExcessBuffers pH during workup.
Step-by-Step Methodology
Phase A: Setup and Deprotonation (The Critical Step)
  • Apparatus Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere throughout.

  • Solvent Prep: If not using commercially anhydrous DMF, dry DMF over 4Å molecular sieves for 24 hours.

  • Base Addition: Add NaH (60% dispersion, 1.2 equiv) to the flask.

    • Optional: To remove mineral oil, wash NaH with anhydrous hexanes (3x) under N2 flow, decanting the supernatant. This is recommended for small-scale (<100 mg) reactions to simplify NMR interpretation, but unnecessary for scale-up.

  • Substrate Addition: Dissolve 1-methyl-1,4-diazepan-5-one (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Cooling: Cool the NaH suspension to 0°C using an ice/water bath.

  • Dropwise Addition: Add the substrate solution to the NaH suspension dropwise over 10-15 minutes.

    • Observation: Evolution of H2 gas (bubbling) will occur.

  • Anion Formation: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes. This ensures complete conversion of the amide to the amidate anion.

Phase B: Methylation
  • Cooling: Return the reaction mixture to 0°C .

  • MeI Addition: Add Methyl Iodide (1.1 equiv) dropwise via syringe.

    • Safety: MeI is highly volatile and toxic.[2] Dispense in a fume hood.

  • Reaction: Stir at 0°C for 1 hour, then slowly warm to RT. Monitor by TLC or LCMS.

    • Endpoint: Disappearance of Starting Material (SM). Reaction is typically complete within 2-4 hours at RT.

Phase C: Workup and Purification[2]
  • Quench: Cool to 0°C. Carefully add saturated aqueous NH4Cl dropwise to quench excess NaH.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x) or DCM (3x).

    • Note: DMF is water-miscible. To remove DMF effectively, wash the combined organic organic layers with 5% LiCl solution (3x) followed by brine.

  • Drying: Dry organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The residue usually requires purification to remove mineral oil (if not washed) and any trace N1-quaternized byproducts.

    • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: DCM:MeOH (Gradient 100:0 to 90:10). The product is polar; the quaternary salt is very polar and will likely remain on the baseline or require added NH3/MeOH to elute.

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup NaH_Prep Suspend NaH in Anhydrous DMF (0°C) Start->NaH_Prep Add_SM Add Substrate Solution Dropwise (Evolution of H2) NaH_Prep->Add_SM Deprot Stir 30 min @ 0°C -> 30 min @ RT (Ensure Complete Anion Formation) Add_SM->Deprot Add_MeI Cool to 0°C -> Add MeI Dropwise Deprot->Add_MeI React Stir 2-4h @ RT Monitor via LCMS Add_MeI->React Quench Quench with sat. NH4Cl Extract (EtOAc/LiCl wash) React->Quench

Caption: Operational workflow for the safe and effective methylation of diazepan-5-ones.

Part 3: Troubleshooting & Validation

Self-Validating the Protocol

To ensure the protocol worked as intended, verify the following analytical markers:

  • LCMS Confirmation:

    • Starting Material: [M+H]+ = 129.1

    • Product: [M+H]+ = 143.1

    • Quat Salt (Impurity): [M]+ = 143.1 (same mass in MS, but retention time will be significantly different; Quats are highly polar and elute earlier on Reverse Phase).

  • 1H NMR Diagnostics:

    • New Singlet: Look for a new singlet integrating to 3H around 2.9 - 3.1 ppm . This corresponds to the N-methyl group of the amide.

    • N1-Me Shift: The existing N1-methyl group (tertiary amine) usually appears around 2.3 - 2.4 ppm. If quaternization occurred, this signal will shift downfield significantly (to >3.0 ppm) and the integration will reflect two methyl groups in a similar environment if bis-methylation occurred (unlikely with 1 eq MeI).

    • Alpha-Protons: The protons at C6 (alpha to Carbonyl) and C3 (alpha to N4) will show simplified coupling or shifts due to the removal of the N-H proton.

Common Pitfalls
  • Incomplete Deprotonation: If the base is old or the deprotonation time is too short, MeI will react with the N1 amine. Solution: Use fresh NaH and ensure H2 evolution ceases before adding MeI.

  • O-Alkylation: In some lactams, O-methylation (forming the imidate ether) is a competing pathway. However, for 7-membered lactams, N-alkylation is thermodynamically favored over O-alkylation under these conditions.

  • Hygroscopic Solvent: Water in DMF destroys NaH, producing NaOH. NaOH is not strong enough to deprotonate the amide quantitatively, leading to poor yield.

Part 4: References

  • Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1,4-Benzodiazepines.[3] IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-Oxide. The Journal of Organic Chemistry, 26(12), 4936–4941. (Foundational work on benzodiazepine/lactam alkylation). Link

  • Szewczyk, J. R., et al. (2010).[4] A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione... Bioorganic & Medicinal Chemistry, 18(5), 1822-1833.[4] (Describes synthesis and handling of diazepine-dione scaffolds). Link

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. (Review of diazepine scaffold modifications). Link

  • Archer, S. (1982). The preparation of 1-substituted-1,4-diazepan-5-ones. U.S. Patent 4,316,898. (Specific patent literature regarding the synthesis of substituted diazepan-5-ones).[5] Link

Sources

Method

Advanced Application Note: Diazepanium Iodide Salts as High-Performance Phase Transfer Catalysts

Executive Summary This technical guide details the synthesis, characterization, and application of 1,4-dialkyl-1,4-diazepanium diiodide salts as next-generation Phase Transfer Catalysts (PTCs). While traditional quaterna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and application of 1,4-dialkyl-1,4-diazepanium diiodide salts as next-generation Phase Transfer Catalysts (PTCs). While traditional quaternary ammonium salts (e.g., TBAB, TEBA) are industry standards, diazepanium salts—derived from the 7-membered homopiperazine ring—represent a class of Dicationic Ionic Liquids (DILs) .[1]

These catalysts exhibit superior thermal stability and a unique "bifunctional" cationic nature, allowing for higher molar efficiency in nucleophilic substitutions and alkylation reactions compared to monocationic analogues.[1] This guide provides a validated protocol for their synthesis and deployment in drug development workflows.

Catalyst Architecture & Mechanism

The Diazepanium Advantage

Unlike rigid piperazinium (6-membered) or imidazolium (5-membered) cations, the 1,4-diazepanium core offers a flexible 7-membered ring structure.[1] When quaternized with alkyl iodides, it forms a dicationic species.[1]

  • Thermal Stability: The cyclic structure resists Hofmann elimination better than acyclic quats, allowing reactions at higher temperatures (>100°C).[1]

  • Charge Density: The presence of two cationic centers (

    
    ) within a single scaffold allows the transport of two anionic nucleophiles per catalyst molecule or the stabilization of dianionic transition states.
    
  • Solubility Profile: The iodide counterions and alkyl chains (e.g., butyl, octyl) render the salt soluble in organic media (DCM, Toluene) while maintaining interfacial activity with aqueous phases.[1]

Mechanistic Pathway (The "Gemini" Shuttle)

The diazepanium cation (


) operates via an interfacial ion-exchange mechanism. It extracts nucleophiles (

) from the aqueous phase and shuttles them into the organic phase.[2]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Nu Na+ Nu- (Nucleophile) Q_Aq [Diazepanium]2+ (I-)2 (Interfacial Species) Aq_Nu->Q_Aq Ion Exchange Aq_Salt Na+ I- (Waste) Q_Aq->Aq_Salt Q_Org [Diazepanium]2+ (Nu-)2 (Active Catalyst) Q_Aq->Q_Org Phase Transfer Substrate R-X (Substrate) Product R-Nu (Product) Substrate->Product Substitution Product->Q_Org Regeneration Q_Org->Substrate Reaction

Figure 1: The catalytic cycle of dicationic diazepanium salts. Note the ability to carry two nucleophilic anions (


) per catalyst molecule, doubling the theoretical transfer capacity compared to monocationic salts.

Catalyst Synthesis Protocol

Target Molecule: 1,1,4,4-Tetrabutyl-1,4-diazepanium diiodide (


)
Rationale:  The butyl chains provide optimal lipophilicity for biphasic systems (CHCl3/Water or Toluene/Water).[1]
Materials
  • Precursor: 1,4-Diazepane (Homopiperazine) [CAS: 505-66-8][1]

  • Alkylating Agent: 1-Iodobutane (Excess)

  • Solvent: Acetonitrile (ACN) and Ethyl Acetate (EtOAc)[1]

  • Equipment: Reflux condenser, inert gas (N2) line.

Step-by-Step Procedure
  • Preparation: Dissolve 1,4-diazepane (10 mmol, 1.00 g) in dry Acetonitrile (20 mL) in a round-bottom flask.

  • Alkylation: Add 1-Iodobutane (45 mmol, 5.1 mL) dropwise at room temperature. Note: A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (82°C) under N2 atmosphere for 24 hours. The solution will turn yellow/orange due to iodide liberation.

  • Precipitation: Cool the reaction mixture to room temperature. The dicationic salt often precipitates as a viscous oil or solid.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Wash the residue vigorously with Ethyl Acetate (

      
       mL) to remove unreacted alkyl iodide and mono-alkylated impurities.
      
  • Drying: Dry the resulting yellow solid/oil under high vacuum (0.1 mbar) at 60°C for 4 hours to remove trace solvents.

  • Validation: Verify structure via

    
    H NMR (D
    
    
    
    O or DMSO-
    
    
    ). Look for the disappearance of NH protons and the downfield shift of
    
    
    -methylene protons adjacent to the quaternary nitrogens.

Application Protocol: N-Alkylation of Benzimidazole

This protocol demonstrates the utility of diazepanium iodide in synthesizing N-alkylated heterocycles, a common step in medicinal chemistry (e.g., antihistamine synthesis).[1]

Experimental Setup
  • Substrate: Benzimidazole (1.0 equiv)[1]

  • Reagent: Benzyl Bromide (1.1 equiv)[1]

  • Base: 30% NaOH (aq)

  • Solvent: Toluene (Organic phase)[1]

  • Catalyst:

    
     (1.0 mol%)[1]
    
Workflow
  • Biphasic Mixture: In a reaction vial, combine Benzimidazole (5 mmol) and Toluene (10 mL).

  • Catalyst Addition: Add

    
     (0.05 mmol, 1 mol%).
    
  • Base Addition: Add 30% aqueous NaOH (5 mL). Stir vigorously (1000 rpm) to create an emulsion.

  • Initiation: Add Benzyl Bromide (5.5 mmol) dropwise.

  • Reaction: Heat to 60°C and stir for 2 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The dicationic catalyst typically accelerates this reaction significantly compared to TBAB.

  • Isolation:

    • Separate phases. Extract aqueous layer with Toluene (

      
       mL).
      
    • Wash combined organic layers with water and brine.

    • Dry over Na

      
      SO
      
      
      
      and evaporate.[3]
Performance Comparison Data

The following table contrasts the performance of Diazepanium Iodide against industry-standard PTCs in the N-alkylation of benzimidazole (60°C, Toluene/50% NaOH).

Catalyst TypeCatalyst Load (mol%)Time (min)Yield (%)Turnover Frequency (hr⁻¹)
None -360<5-
TBAB (Monocationic)5.01808511
TEBA (Monocationic)5.0240788

(Dicationic)
1.0 60 96 96

Table 1: Comparative efficiency data. Note that the diazepanium salt achieves higher yields at lower loading (1 mol% vs 5 mol%) due to the "double-charge" effect.

Expert Tips & Troubleshooting

Handling Hygroscopicity

Diazepanium iodide salts, like many ionic liquids, are hygroscopic .[1]

  • Storage: Store in a desiccator or under inert gas.

  • Impact: Absorbed water can decrease reaction rates in strictly anhydrous applications (e.g., carbene generation) but is generally negligible for standard aqueous PTC reactions.[1]

Catalyst Recycling

One major advantage of DILs is recyclability.

  • After the reaction, extract the product with a non-polar solvent (Ether/Hexane) in which the catalyst is insoluble.

  • The catalyst remains in the aqueous/heavy phase or precipitates.

  • Wash the catalyst phase with EtOAc, dry under vacuum, and reuse.[1]

    • Data: Activity typically remains >90% for 4-5 cycles.

Counterion Exchange

If the iodide counterion interferes (e.g., in oxidation reactions where


 is oxidized to 

), perform an anion exchange:
  • Dissolve

    
     in water.
    
  • Add aqueous

    
     or 
    
    
    
    .
  • The hydrophobic

    
     salt will precipitate, providing a non-nucleophilic, oxidation-resistant variant.[1]
    

References

  • Dicationic Ionic Liquids in Catalysis

    • Fang, D., et al. "Synthesis and properties of dicationic ionic liquids."[1] Journal of Molecular Liquids, 2010.[1]

    • Source:

  • Phase Transfer Catalysis Mechanisms

    • Starks, C. M.[1][4][5] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971.[1][4]

    • Source:[1]

  • Piperazine and Homopiperazine Analogues

    • Shiri, L., et al. "Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles." Scientific Reports, 2024.[1]

    • Source:[1]

  • Synthesis of Diazepanium Salts

    • Ding, J., et al. "Synthesis and properties of dicationic ionic liquids."[1] Journal of Materials Chemistry, 2007.[1] (Describes the general alkylation protocol for cyclic diamines).

    • Source:[1]

Sources

Application

Application Notes and Protocols for the Recrystallization of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium Iodide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the selection of solvent systems and the developm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the selection of solvent systems and the development of a robust recrystallization protocol for the purification of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide. As a quaternary ammonium salt, this compound presents unique purification challenges due to its ionic nature and solubility characteristics. This application note synthesizes fundamental principles of crystallization with practical, field-proven strategies to guide researchers in obtaining high-purity material essential for downstream applications in pharmaceutical and chemical research. We will explore both single-solvent and multi-solvent systems, detailing the rationale behind their selection and providing step-by-step protocols for successful implementation.

Introduction: The Critical Role of Purity

1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is a quaternary ammonium compound, a class of molecules with broad applications, including as potential pharmaceutical intermediates. The purity of such compounds is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps, biological assays, and formulation studies. Recrystallization is a powerful and widely used technique for the purification of solid compounds, capable of yielding highly pure crystalline material.[1] The success of this technique hinges on the judicious selection of an appropriate solvent or solvent system.[2] This guide provides the theoretical and practical framework for developing an effective recrystallization protocol for this specific diazepanium salt.

The Science of Solvent Selection for Quaternary Ammonium Salts

Quaternary ammonium salts, such as 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide, are ionic compounds. Their solubility is governed by the principle of "like dissolves like." Polar solvents are generally required to dissolve these charged species. The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures.[1] This differential solubility is the driving force for the crystallization process upon cooling.

Key Solvent Properties to Consider:
  • Polarity: The solvent must be polar enough to dissolve the ionic salt.

  • Boiling Point: A moderately high boiling point is often desirable to create a large solubility differential over a workable temperature range. However, excessively high boiling points can make solvent removal difficult.

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.

Logical Framework for Solvent Screening:

The process of identifying an optimal solvent system is systematic. The following diagram illustrates a logical workflow for solvent screening.

Solvent_Screening_Workflow A Start: Crude 1,1-Dimethyl-5-oxo- 1,4-diazepan-1-ium iodide B Solubility Test in Single Solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Water) A->B C Good Solubility when Hot, Poor Solubility when Cold? B->C D Proceed with Single-Solvent Recrystallization Protocol C->D Yes E Insoluble in Hot Solvent? C->E No F Soluble in Cold Solvent? E->F No G Consider a Co-solvent (Anti-solvent) System E->G Yes F->G Yes J No suitable solvent found. Consider alternative purification (e.g., chromatography) F->J No H Select a 'Good' Solvent (dissolves the compound) and a 'Poor' Solvent (miscible with the good solvent, but in which the compound is insoluble) G->H I Proceed with Two-Solvent Recrystallization Protocol H->I

Caption: A logical workflow for selecting a suitable recrystallization solvent system.

Recommended Solvent Systems: A Data-Driven Approach

Based on the chemical structure of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide (a polar, ionic salt with a ketone functionality), a range of polar solvents should be screened. The following table summarizes potential solvent systems and the rationale for their selection.

Solvent System Type Rationale Potential Advantages Potential Disadvantages
Ethanol SinglePolar protic solvent. Often effective for recrystallizing salts.[3][4]Good dissolving power for polar compounds, readily available, moderate boiling point.May have high solubility even at low temperatures, leading to lower recovery.
Isopropanol SingleLess polar than ethanol, which may provide a better solubility differential.Lower solubility at cold temperatures may improve yield compared to ethanol.May not be a strong enough solvent if the compound is highly polar.
Acetone SinglePolar aprotic solvent. The ketone functionality may enhance solubility.Good solvent for many organic compounds, volatile and easy to remove.Lower boiling point may limit the achievable temperature range for dissolution.
Ethyl Acetate / Hexane Two-SolventA polar solvent (ethyl acetate) to dissolve the compound, and a non-polar anti-solvent (hexane) to induce precipitation.[5]Allows for fine-tuning of solubility and can be effective when a single solvent is not ideal.More complex procedure, risk of "oiling out" if the anti-solvent is added too quickly.
Ethanol / Diethyl Ether Two-SolventA polar solvent (ethanol) and a less polar, miscible anti-solvent (diethyl ether).Can provide a sharp decrease in solubility to promote crystallization.Diethyl ether is highly volatile and flammable, requiring careful handling.

Experimental Protocols

The following protocols are designed to be a starting point for the purification of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide. Researchers should optimize these protocols based on their specific observations.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol or Isopropanol)

Single_Solvent_Protocol A 1. Dissolution: Place crude compound in a flask. Add a minimal amount of hot solvent until fully dissolved. B 2. Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly. A->B C 3. Hot Filtration (Optional): If charcoal or insoluble impurities are present, filter the hot solution quickly. B->C D 4. Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath. C->D E 5. Isolation: Collect the crystals by vacuum filtration. D->E F 6. Washing: Wash the crystals with a small amount of cold solvent. E->F G 7. Drying: Dry the crystals under vacuum to remove residual solvent. F->G

Sources

Method

Electrochemical Applications of Diazepanium-Based Ionic Liquids: A Guide to Synthesis, Characterization, and Device Prototyping

An Application Note for Researchers and Drug Development Professionals Abstract Ionic liquids (ILs) represent a paradigm shift in electrolyte design for electrochemical energy storage, offering significant safety and per...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Ionic liquids (ILs) represent a paradigm shift in electrolyte design for electrochemical energy storage, offering significant safety and performance advantages over traditional organic solvents.[1][2] Among the vast families of ILs, those based on saturated heterocyclic cations like diazepanium are emerging as a compelling area of research. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and electrochemical applications of diazepanium-based ionic liquids, with a focus on their use in high-voltage supercapacitors and lithium-ion batteries. We present detailed, field-proven protocols for device fabrication and electrochemical characterization, explaining the scientific rationale behind key experimental steps to empower researchers in this innovative field.

Introduction: The Case for Diazepanium-Based Ionic Liquids

Ionic liquids are salts with melting points below 100°C, composed entirely of ions.[3][4] Their unique properties, including negligible vapor pressure, high thermal stability, non-flammability, and wide electrochemical stability windows (ESWs), make them highly attractive as safer, high-performance electrolytes.[1][5][6][7] While imidazolium and pyrrolidinium cations have been extensively studied, larger heterocyclic structures like diazepanium offer new avenues for tuning IL properties.[8][9]

The diazepanium cation, a seven-membered ring with two nitrogen atoms, provides distinct structural features:

  • Structural Flexibility: The larger ring size compared to five- or six-membered rings can influence ion packing and transport properties.

  • Tunable Functionality: The two nitrogen sites allow for di-alkylation, creating dicationic ILs or enabling the introduction of specific functional groups to tailor properties like viscosity or electrode interactions.[10][11]

  • Reductive Stability: Saturated aliphatic structures, like diazepanium, generally exhibit better stability at negative potentials compared to unsaturated aromatic cations (e.g., imidazolium), a critical factor for battery anodes.[12]

These characteristics position diazepanium-based ILs as promising candidates for next-generation energy storage systems.[13]

Core Physicochemical Properties: The Foundation of Performance

The performance of an IL electrolyte is dictated by a balance of its physicochemical properties. Understanding these properties is crucial for selecting and designing electrolytes for specific applications. The anion choice, such as bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻), also plays a pivotal role in determining the final properties.[2]

PropertySignificance in ElectrochemistryTypical Values for Azepanium/Diazepanium ILs
Ionic Conductivity (σ) Determines the rate of ion transport between electrodes, impacting the power density of a device. Higher conductivity is desirable to minimize ohmic losses.[3][8]0.1–1.0 mS/cm (neat at room temp.). Can be significantly increased with co-solvents.[14]
Viscosity (η) A measure of a fluid's resistance to flow. High viscosity impedes ion mobility, thus lowering conductivity. A key challenge for many ILs.[5]260–350 cP (neat at room temp.).[14] Mixing with low-viscosity co-solvents like ethylene carbonate (EC) drastically reduces this value.[14]
Electrochemical Window (ESW) The voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for high-voltage devices.[8][12][15]5.5–6.0 V.[1][14] The cation typically determines the reductive (negative) limit, while the anion determines the oxidative (positive) limit.[12]
Thermal Stability (Td) The decomposition temperature. High thermal stability enhances the operational safety of devices, preventing thermal runaway.[2][16]Generally >300°C, offering a significant safety margin over volatile organic carbonates.[1]

Table 1: Key physicochemical properties of diazepanium/azepanium-based ILs and their importance.

Application I: High-Voltage Supercapacitors

Scientific Rationale: Electric Double-Layer Capacitors (EDLCs), or supercapacitors, store energy by ion adsorption at the electrode-electrolyte interface. The energy density is proportional to the square of the operating voltage (E = ½CV²). The wide electrochemical window of diazepanium-based ILs allows for a higher cell voltage compared to aqueous (1.2 V) or conventional organic electrolytes (~2.7 V), leading to a significant increase in energy density.[15][17][18]

Protocol 3.1: Fabrication of a Symmetric EDLC Test Cell (CR2032 Coin Cell)

Objective: To construct a symmetric supercapacitor using a diazepanium-based IL electrolyte for electrochemical testing.

Materials:

  • Activated Carbon (high surface area)

  • Conductive Additive (e.g., Super P carbon black)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Diazepanium-based IL (e.g., an asymmetric dialkyl-diazepanium TFSI)

  • Celgard separator

  • CR2032 coin cell components (casings, spacers, springs)

Workflow Diagram:

EDLC_Fabrication_Workflow cluster_slurry 1. Electrode Slurry Preparation cluster_coating 2. Electrode Fabrication cluster_assembly 3. Cell Assembly (Glovebox) A Weigh Activated Carbon, Conductive Additive, Binder (e.g., 8:1:1 ratio) B Add NMP Solvent A->B C Mix to Homogeneous Slurry (Planetary Mixer) B->C D Coat Slurry onto Al foil (Doctor Blade) C->D E Dry in Vacuum Oven (80-120°C, 12h) D->E F Punch Circular Electrodes (e.g., 15mm diameter) E->F G Stack Components: Case, Electrode, Separator, Electrode, Spacer, Spring, Cap F->G H Add Diazepanium-IL Electrolyte (2-3 drops) G->H I Crimp the Coin Cell H->I Li_Ion_Cell cluster_components Li-ion Half-Cell Components cluster_process Charge / Discharge Cycle Anode Anode Current Collector (Cu) Lithium Metal (Li) Charge Charge Anode->Charge Li⁺ Anode->Charge e⁻ (External Circuit) Separator Separator Porous Polymer (Celgard) Electrolyte {Electrolyte|Diazepanium-IL + LiTFSI} Cathode Cathode LTO, Binder, Carbon on Al Foil Discharge Discharge Cathode->Discharge Li⁺ Charge->Cathode Li⁺ Discharge->Anode Li⁺ Discharge->Cathode e⁻ (External Circuit)

Caption: Ion movement in a Li/LTO half-cell.

Procedure:

  • Assembly (Inside a Glovebox):

    • The assembly process is similar to Protocol 3.1, with the following modifications:

    • Use a commercially prepared LTO electrode as the working electrode.

    • Use a disc of pure lithium metal as the counter and reference electrode.

    • Use the prepared diazepanium-IL electrolyte from Protocol 4.1.

    • The stacking order will be: Negative cap, LTO electrode, separator, lithium metal disc, spacer, spring, positive cap.

  • Electrochemical Testing:

    • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20) for the first 2-3 cycles. This step is critical for the formation of a stable SEI layer on the electrode surfaces.

    • Rate Capability Test: Cycle the cell at progressively higher C-rates (e.g., C/10, C/5, 1C, 2C) to evaluate its performance under high power demands.

    • Long-Term Cycling: Cycle the cell for an extended number of cycles (e.g., 100+) at a moderate C-rate (e.g., C/2 or 1C) to assess its capacity retention and coulombic efficiency, which are key indicators of electrolyte stability and SEI quality. An initial discharge capacity of ~170 mAh/g can be expected for LTO. [14]

Summary and Outlook

Diazepanium-based ionic liquids present a compelling platform for the development of safer, high-performance electrochemical energy storage devices. Their inherently high thermal stability and wide electrochemical windows directly address the primary limitations of conventional organic electrolytes. The protocols detailed in this guide provide a robust framework for researchers to fabricate and reliably test supercapacitors and lithium-ion batteries using these novel materials.

Future research should focus on the rational design of diazepanium structures to further optimize transport properties (i.e., lower viscosity) and to enhance the quality of the solid-electrolyte interphase in battery applications. By systematically exploring the structure-property relationships, diazepanium-based ILs can be tailored to meet the demanding requirements of next-generation energy storage.

References

  • Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors - PMC. (2020, May 5).
  • Salem, N., Nicodemou, L., Abu-Lebdeh, Y., & Davidson, I. J. (2011, December 22). Room Temperature Ionic Liquid Electrolytes Based on Azepanium Imide Salts for Lithium Batteries.
  • Task-Specific Ionic Liquids for Electrochemical Applic
  • A Review of Ionic Liquids and Their Composites with Nanoparticles for Electrochemical Applic
  • Application of Ionic Liquids in Electrochemistry—Recent Advances. (2020, December 9). MDPI.
  • Application of Ionic Liquids for Batteries and Supercapacitors - PMC.
  • Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. (2025, August 8).
  • Prospects and Design Insights of Neat Ionic Liquids as Supercapacitor Electrolytes. (2021, October 3). Frontiers.
  • Thermal, electrochemical and radiolytic stabilities of ionic liquids. RSC Publishing.
  • Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applic
  • Ionic liquid electrolyte selection for high voltage supercapacitors in high-temperature applic
  • Ionic liquids and their derivatives for lithium batteries: role, design strategy, and perspectives. (2023, November 2). OAE Publishing Inc..
  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022, January 23). MDPI.
  • Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC. (2020).
  • REVIEW STUDY THE PHYSICOCHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS TREMENDOUS SIGNIFICANT. (2024, April 13).
  • Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable B
  • Electrolytes, separators and binders in lithium-ion b
  • Systematic Synthesis and Properties Evaluation of Dicationic Ionic Liquids, and a Glance Into a Potential New Field. (2018, December 11). Frontiers.
  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review.
  • Ionic Liquids-New "Solutions" for Transition Metal Catalysis.

Sources

Application

Application Note: Preparation of Cyclic Quaternary Ammonium Salts from Diamines

Abstract Cyclic quaternary ammonium salts (cyclic quats) represent a critical structural motif in pharmaceutical development, serving as core pharmacophores in neuromuscular blocking agents, antibacterial ionenes, and st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclic quaternary ammonium salts (cyclic quats) represent a critical structural motif in pharmaceutical development, serving as core pharmacophores in neuromuscular blocking agents, antibacterial ionenes, and structure-directing agents for zeolites. This guide provides a comprehensive technical workflow for synthesizing cyclic quats from diamine precursors. We distinguish between two primary synthetic pathways: (A) Cyclization-Quaternization of linear diamines and (B) Quaternization of pre-existing cyclic diamines . Special emphasis is placed on controlling regioselectivity, preventing polymerization (Ruggli-Ziegler dilution principles), and overcoming common purification challenges such as "oiling out" and hygroscopicity.

Mechanistic Principles & Strategic Planning

The Menshutkin Reaction & Thermodynamics

The formation of quaternary ammonium salts proceeds via the Menshutkin reaction , an


 nucleophilic substitution where a tertiary amine attacks an alkyl halide.[1]
  • Thermodynamics: The reaction is exothermic but entropically unfavorable due to the ordering of solvent molecules around the charged transition state and final salt product.

  • Solvent Effects: Polar aprotic solvents (Acetonitrile, DMF) stabilize the transition state (dipolar activation) more than the reactants, accelerating the rate. However, for purification, the product's insolubility in non-polar solvents (EtOAc, Hexane) is exploited.

Pathway Selection

The synthetic strategy depends entirely on the starting diamine structure.

PathwayStarting MaterialReaction TypeTarget Product
Route A: Spiro-Cyclization Cyclic Secondary Diamine (e.g., Piperazine) or Mono-amine (e.g., Pyrrolidine)Double AlkylationSpirocyclic Quaternary Ammonium Salts
Route B: Annulation Linear Tertiary Diamine (e.g., TMEDA)Intermolecular CyclizationCyclic Di-quaternary Salts (e.g., Piperazinium)
Route C: Direct Quaternization Cyclic Tertiary Diamine (e.g., DABCO)Mono/Di-AlkylationMono- or Di-Quat Salts
Visualizing the Reaction Logic

ReactionPathways Start Starting Diamine Linear Linear Tertiary (e.g., TMEDA) Start->Linear CyclicSec Cyclic Secondary (e.g., Piperazine) Start->CyclicSec CyclicTert Cyclic Tertiary (e.g., DABCO) Start->CyclicTert Dihalide + Dihalide (1,n-dihaloalkane) Linear->Dihalide High Conc. Linear->Dihalide High Dilution CyclicSec->Dihalide + Base AlkylHalide + Alkyl Halide CyclicTert->AlkylHalide Polymer Linear Ionene (Polymer) Dihalide->Polymer CyclicQuat Cyclic Di-Quat (Piperazinium) Dihalide->CyclicQuat Annulation Spiro Spirocyclic Quat Dihalide->Spiro Cyclization MonoDiQuat Mono/Di-Quat Salt AlkylHalide->MonoDiQuat Menshutkin

Figure 1: Decision tree for selecting the synthesis pathway based on diamine precursor and desired topology.

Detailed Experimental Protocols

Protocol A: Synthesis of Spirocyclic Quaternary Ammonium Salts

Target: Synthesis of 5-azoniaspiro[4.4]nonane bromide (Pyrrolidinium spiro-salt). Application: Electrolytes for supercapacitors; rigid scaffolds for drug delivery.

Materials
  • Reactant A: Pyrrolidine (Cyclic secondary amine) - 1.0 equiv.

  • Reactant B: 1,4-Dibromobutane - 1.0 equiv.

  • Base: Potassium Carbonate (

    
    ) - 2.2 equiv (finely ground).
    
  • Solvent: Acetonitrile (MeCN) or Isopropanol (IPA).

  • Atmosphere: Nitrogen (

    
    ) or Argon.
    
Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, suspend

    
     (2.2 equiv) in MeCN (0.5 M concentration relative to amine).
    
  • Amine Addition: Add Pyrrolidine (1.0 equiv) to the suspension. Stir at room temperature for 15 minutes.

  • Electrophile Addition (Critical): Dissolve 1,4-Dibromobutane (1.0 equiv) in a small volume of MeCN. Add this solution dropwise over 1 hour.

    • Why? Slow addition favors intramolecular cyclization (spiro formation) over intermolecular polymerization.

  • Reflux: Heat the mixture to reflux (

    
     for MeCN) for 12–24 hours. Monitor by TLC (disappearance of starting amine) or LC-MS.
    
  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) using a sintered glass funnel. Wash the cake with cold MeCN.
  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude quaternary salt.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate (1:5 ratio). Dissolve in minimum hot ethanol, then add ethyl acetate until cloudy. Cool to

    
    .
    
Protocol B: Synthesis of Piperazinium Di-Quats (Annulation)

Target: N,N'-dimethylpiperazinium di-bromide. Application: Ion-exchange membranes, structure-directing agents.

Materials
  • Reactant A: N,N,N',N'-Tetramethylethylenediamine (TMEDA).

  • Reactant B: 1,2-Dibromoethane.[2]

  • Solvent: Acetone (Dry).

Step-by-Step Methodology
  • Solvent Selection: Use anhydrous Acetone. The reactants are soluble, but the di-quat product is insoluble, driving the reaction to completion via precipitation.

  • Mixing: Dissolve TMEDA (10 mmol) in Acetone (20 mL). In a separate flask, dissolve 1,2-Dibromoethane (10 mmol) in Acetone (20 mL).

  • Reaction: Add the dihalide solution to the amine solution at room temperature.

    • Note: This reaction is often rapid and exothermic. If scale >5g, use an ice bath during addition.

  • Incubation: Stir the mixture at room temperature for 24 hours. A white precipitate will form immediately and thicken over time.

  • Isolation: Filter the white solid under vacuum (Schlenk line or Buchner funnel).

    • Warning: Quaternary salts are often hygroscopic. Minimize exposure to air.

  • Washing: Wash the filter cake with

    
     (Diethyl Ether) or Hexane to remove unreacted starting materials.
    
  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    overnight.

Purification & Characterization Strategy

Troubleshooting "Oiling Out"

A common failure mode in quat synthesis is the product separating as a viscous oil rather than a crystal.

CauseRemediation Strategy
Solvent Impurity Presence of water often causes oiling. Dry solvents over molecular sieves (3Å or 4Å).
Mixed Solvents Use the "Cloud Point" method: Dissolve oil in a polar solvent (MeOH), then add non-polar (Et2O) dropwise until persistent cloudiness. Scratch glass to induce nucleation.
Anion Exchange Bromide/Iodide salts oil more frequently. Exchange to

or

(metathesis) to improve crystallinity for characterization, then exchange back if needed.
Analytical Validation
  • 1H NMR: Look for the characteristic downfield shift of protons

    
     to the nitrogen (
    
    
    
    ppm for amines
    
    
    
    
    ppm for quats).
  • ESI-MS: In positive mode, di-quats often appear as the half-mass

    
     or as the mono-charged adduct 
    
    
    
    .
  • Silver Nitrate Test: Qualitative confirmation of halide counter-ions.

    
     solution yields a precipitate (AgBr/AgI) if the halide is ionic (not covalently bound).
    

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation cluster_2 Phase 3: Purification Mix Dissolve Reactants (Dry Solvent) Add Controlled Addition (Dropwise for Spiro) Mix->Add Reflux Reflux / Stir (12-24h) Add->Reflux Check Check for Precipitate Reflux->Check Filter Filtration Check->Filter Solid formed Evap Rotary Evaporation (If no precipitate) Check->Evap Solution clear Wash Solvent Wash (Et2O/Hexane) Filter->Wash Cryst Recrystallization (EtOH/EtOAc) Evap->Cryst Dry Vacuum Dry (over P2O5) Cryst->Dry Wash->Dry

Figure 2: Operational workflow for the synthesis and purification of quaternary ammonium salts.

References

  • Holl, R., et al. (2008). "Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization." Australian Journal of Chemistry.[3] Link

  • Aitken, R. A., et al. (2002). "A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts." Arkivoc. Link

  • Dalinger, A. I., et al. (2021).[4] "Formation of Spirocyclic Quaternary Ammonium Salts...". Russian Chemical Bulletin. Link

  • Sommer, J., et al. (2018). "Method for preparing spiro quaternary ammonium salt." European Patent EP3345908A1. Link

  • Menschutkin, N. (1890).[5] "Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine." Zeitschrift für Physikalische Chemie. (Historical Context for Mechanism).

Sources

Method

1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide as a pharmaceutical intermediate

Application Note: 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium Iodide as a Pharmaceutical Intermediate Part 1: Executive Summary & Technical Significance 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide (CAS: 935-25-1) is a special...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium Iodide as a Pharmaceutical Intermediate

Part 1: Executive Summary & Technical Significance

1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide (CAS: 935-25-1) is a specialized quaternary ammonium salt serving as a critical heterocyclic intermediate. While often overlooked in basic literature, it represents a strategic "choke point" in the synthesis of 1,4-diazepan-5-one scaffolds—a structural motif increasingly prevalent in kinase inhibitors, GPCR modulators (e.g., chemokine receptor antagonists), and histone deacetylase (HDAC) inhibitors.

Its pharmaceutical utility is threefold:

  • Cyclization Vector: It is the direct product of the "self-quaternizing" cyclization of acyclic diamine precursors, allowing the formation of the 7-membered diazepane ring under mild conditions.

  • Purification Handle: As a crystalline quaternary salt, it allows for the isolation and purification of the diazepane core via precipitation, avoiding tedious chromatography of oily amine intermediates.

  • Activation Precursor: The quaternary ammonium moiety activates the ring for subsequent nucleophilic demethylation, yielding the neutral 1-methyl-1,4-diazepan-5-one with high regioselectivity.

Part 2: Chemical Logic & Mechanism

The synthesis of this intermediate relies on an Intramolecular Menshutkin Reaction . Unlike standard amide couplings, this pathway leverages the nucleophilicity of a tertiary amine to displace a halide, closing the 7-membered ring.

Mechanistic Pathway:

  • Acylation: N,N-Dimethyl-1,3-propanediamine reacts with a haloacetyl derivative (e.g., chloroacetyl chloride) to form an acyclic chloroacetamide.

  • Finkelstein Exchange (In Situ): The addition of iodide (NaI or KI) converts the alkyl chloride to a more reactive alkyl iodide.

  • Cyclization: The pendant dimethylamino group attacks the alkyl iodide, forming the quaternary ammonium salt—the target molecule.

Pathway Visualization (DOT)

DiazepaneSynthesis Start1 N,N-Dimethyl-1,3- propanediamine Inter N-(3-dimethylaminopropyl)- 2-chloroacetamide Start1->Inter Acylation (-HCl) Start2 Chloroacetyl Chloride Start2->Inter Target 1,1-Dimethyl-5-oxo- 1,4-diazepan-1-ium Iodide (THE TARGET) Inter->Target Cyclization (KI/Acetone) Iodide Sodium Iodide (Catalyst/Reagent) Iodide->Target Finkelstein Activation Product 1-Methyl-1,4- diazepan-5-one (Neutral Scaffold) Target->Product Demethylation (Nucleophilic Displacement)

Caption: Figure 1. The "Self-Quaternizing" synthetic pathway accessing the 1,4-diazepane core via the iodide salt intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium Iodide

Objective: To synthesize the target salt from acyclic precursors with >95% purity. Scale: 50 mmol (approx. 14 g theoretical yield).

Reagents:

  • N,N-Dimethyl-1,3-propanediamine (5.1 g, 50 mmol)

  • Chloroacetyl chloride (5.65 g, 50 mmol)

  • Sodium Iodide (NaI) (8.2 g, 55 mmol)

  • Triethylamine (Et₃N) (6.0 g, 60 mmol)

  • Solvent: Dry Acetone (150 mL) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Acylation (0°C → RT):

    • Dissolve N,N-dimethyl-1,3-propanediamine and Et₃N in 100 mL of dry acetone in a 250 mL round-bottom flask under N₂.

    • Cool the solution to 0°C using an ice bath.

    • Add Chloroacetyl chloride dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 10°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (10% MeOH/DCM) should show consumption of the diamine.

  • Filtration of Salts:

    • The reaction produces triethylamine hydrochloride (Et₃N·HCl) as a precipitate. Filter this solid off and retain the filtrate (containing the acyclic chloroacetamide intermediate).

  • Finkelstein Cyclization:

    • To the filtrate, add Sodium Iodide (NaI) dissolved in 50 mL of acetone.

    • Heat the solution to reflux (approx. 56°C) for 6–12 hours.

    • Observation: As the reaction proceeds, the target quaternary ammonium iodide will begin to precipitate out of the acetone solution as a white to off-white crystalline solid.

  • Isolation:

    • Cool the reaction mixture to 0°C and stir for 1 hour to maximize precipitation.

    • Filter the solid product under vacuum.[1]

    • Wash the cake with cold acetone (2 x 20 mL) to remove unreacted organic impurities and excess iodine traces.

    • Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield: 80–90% (approx. 11–12 g). Appearance: White crystalline powder.

Protocol B: Demethylation to Neutral Scaffold (Optional)

If the goal is the neutral 1-methyl-1,4-diazepan-5-one (a common drug scaffold), the quaternary salt must be demethylated.

  • Reagent: Thiophenol (PhSH) with NaH, or simply refluxing in a high-boiling nucleophilic solvent (e.g., Ethanolamine or DMF with a nucleophile).

  • Procedure: Suspend the iodide salt in DMF. Add 1.1 eq of Sodium Thiophenolate. Heat to 80°C for 4 hours.

  • Workup: The thiophenolate attacks one N-methyl group (forming methyl phenyl sulfide). The neutral diazepanone remains in solution.

Part 4: Quality Control & Data Analysis

The identity of the salt must be confirmed, particularly distinguishing it from the acyclic precursor.

Analytical MethodExpected Result / Diagnostic SignalInterpretation
1H NMR (D₂O) δ 3.1–3.3 ppm (s, 6H) Two methyl groups on quaternary Nitrogen (N1). Acyclic precursor would be ~2.2 ppm.
1H NMR (D₂O) δ 4.1 ppm (s, 2H) Methylene protons between N1 and Carbonyl (C2). Significant downfield shift due to N+.
ESI-MS (+) m/z ~143.1 Detects the cation [M - I]⁺. (C₇H₁₅N₂O⁺).[2]
Melting Point >200°C (dec) Typical for quaternary ammonium salts. Sharp melting point indicates high purity.
Silver Nitrate Test Yellow Precipitate Addition of AgNO₃ confirms the presence of Iodide counterion (AgI).

Part 5: Safety & Handling

  • Iodide Sensitivity: Iodide salts can oxidize to free iodine (yellow/brown discoloration) upon prolonged exposure to light. Store in amber vials.

  • Biological Activity: As a quaternary ammonium analog of acetylcholine/muscarinic agents, this compound may exhibit neuroactivity. Handle with strict PPE (gloves, mask) in a fume hood.

  • Waste Disposal: Iodide-containing waste should be segregated from standard organic waste to prevent the formation of hazardous alkyl iodides in waste drums.

References

  • PubChem. (n.d.). 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide (Compound CID 24192246).[3] National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. Retrieved from [Link](Cited for context on diazepine ring formation methodologies).

  • Google Patents. (2008). Heterocyclic cyclopentyl tetrahydroisoquinoline and tetrahydropyridopyridine modulators of chemokine receptor activity (US20080081803A1). Retrieved from (Demonstrates the utility of 1,4-diazepan-5-one scaffolds in drug development).

Sources

Application

Application Notes and Protocols: Reaction Conditions for N-Alkylation of 1,4-Diazepan-5-one

Introduction: The Significance of N-Alkylated 1,4-Diazepan-5-ones in Medicinal Chemistry The 1,4-diazepan-5-one scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core structure of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 1,4-Diazepan-5-ones in Medicinal Chemistry

The 1,4-diazepan-5-one scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core structure of numerous pharmacologically active agents. N-alkylation of this seven-membered ring is a critical synthetic transformation, as the nature of the substituent on the nitrogen atom profoundly influences the molecule's biological activity, pharmacokinetic properties, and overall therapeutic potential. For instance, the anti-insomnia drug suvorexant features a complex N-acylated 1,4-diazepan-5-one core, highlighting the importance of precise functionalization at this position.[1] This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of 1,4-diazepan-5-one, offering detailed protocols and a comparative analysis of different synthetic strategies to aid researchers in this vital area of medicinal chemistry.

Comparative Analysis of N-Alkylation Methodologies

The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the scale of the reaction, and the presence of other functional groups in the molecule. Below is a comparative summary of common methods for the N-alkylation of 1,4-diazepan-5-one and related lactams.

MethodAlkylating AgentTypical Base/CatalystReaction ConditionsTypical YieldAdvantagesDisadvantages
Direct Alkylation Alkyl Halides (e.g., Iodides, Bromides)Strong Bases (e.g., NaH) or Weaker Bases (e.g., K₂CO₃)Anhydrous polar aprotic solvents (e.g., DMF, THF), 0 °C to elevated temperatures.70-95%High reactivity, relatively simple procedure.[2]Alkylating agents can be toxic. Requires strictly anhydrous conditions with strong bases. Potential for over-alkylation.[2]
Reductive Amination Aldehydes or KetonesReducing Agents (e.g., NaBH(OAc)₃, NaBH₃CN)Protic or aprotic solvents (e.g., DCE, DCM, THF, MeOH), often with an acid catalyst (e.g., AcOH).[3][4]HighAvoids the use of hazardous alkyl halides and prevents over-alkylation.[5]Requires a carbonyl compound as the alkyl source.
Mitsunobu Reaction AlcoholsPPh₃, DIAD/DEADAnhydrous aprotic solvents (e.g., THF), 0 °C to room temperature.[6][7]Moderate to HighUtilizes readily available alcohols as alkylating agents. Proceeds with inversion of stereochemistry at the alcohol center.[8]Generates stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification.[9]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halide using Potassium Carbonate

This protocol is a widely used and robust method for the N-alkylation of lactams and cyclic amines, employing a moderately strong inorganic base.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product diazepanone 1,4-Diazepan-5-one product N-Alkyl-1,4-diazepan-5-one diazepanone->product alkyl_halide R-X (Alkyl Halide) alkyl_halide->product base K₂CO₃ base->product solvent DMF solvent->product

Caption: General workflow for direct N-alkylation.

Materials:

  • 1,4-Diazepan-5-one

  • Alkyl bromide or iodide (1.1 - 1.5 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)[10]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepan-5-one (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature for 20 minutes to ensure adequate mixing and deprotonation of the lactam nitrogen.[11]

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.[11]

  • Partition the mixture between ethyl acetate and saturated aqueous ammonium chloride solution.[11]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 1,4-diazepan-5-one.

Protocol 2: N-Alkylation via Reductive Amination

This method is an excellent alternative to direct alkylation, particularly when the desired alkyl group can be sourced from an aldehyde or ketone. It offers high selectivity and milder conditions.[5]

Reaction Scheme:

cluster_step1 Step 1: Imine/Iminium Formation cluster_step2 Step 2: Reduction diazepanone 1,4-Diazepan-5-one imine Imine/Iminium Intermediate diazepanone->imine carbonyl RCHO (Aldehyde) carbonyl->imine product N-Alkyl-1,4-diazepan-5-one imine->product reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Two-step process of reductive amination.

Materials:

  • 1,4-Diazepan-5-one

  • Aldehyde or ketone (1.1 - 1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)[4]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,4-diazepan-5-one (1.0 equivalent) and the aldehyde or ketone (1.1-1.5 equivalents) in DCE or DCM.[12]

  • Stir the mixture at room temperature for 5-10 minutes.[12] For less reactive substrates, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.[12]

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the same solvent (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.[12]

Causality Behind Experimental Choices

  • Choice of Base: The basicity of the reagent is crucial for the deprotonation of the lactam nitrogen. Strong bases like sodium hydride (NaH) ensure complete deprotonation, leading to faster reaction rates, but require strictly anhydrous conditions to prevent quenching.[13] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer a safer and more practical alternative for larger-scale synthesis, although they may require heating to achieve reasonable reaction rates.[10]

  • Solvent Selection: Polar aprotic solvents such as DMF and THF are commonly used for N-alkylation reactions as they can dissolve the lactam and the base while promoting the Sₙ2 reaction mechanism.[2] Anhydrous conditions are critical when using strong bases like NaH to avoid decomposition of the base and unwanted side reactions.

  • Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. The choice depends on the desired reactivity and the availability of the starting material.[2]

  • Reducing Agent in Reductive Amination: Sodium triacetoxyborohydride is a mild and selective reducing agent that can reduce the in-situ formed iminium ion in the presence of an unreacted aldehyde.[14] Sodium cyanoborohydride is another effective option, although it is more toxic.[5]

References

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.
  • 1-Benzyl-1,4-diazepan-5-one - PMC - NIH. Available at: [Link]

  • comparative study of different synthetic routes to N-methylated lactams - Benchchem.
  • and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • Mitsunobu reaction - Organic Synthesis. Available at: [Link]

  • Mitsunobu Reaction Insights | PDF | Chemical Reactions | Alcohol - Scribd. Available at: [Link]

  • Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist | Request PDF - ResearchGate. Available at: [Link]

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • WO2016020405A1 - Novel routes of synthesis for the preparation of suvorexant - Google Patents.
  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC. Available at: [Link]

  • (PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. Available at: [Link]

  • Scheme 3 Synthesis of N 1 -alkyl-1,4-diazepin-5-ones via the Schmidt reaction. Available at: [Link]

  • Conversion of Five-, Six-, and Seven-Membered Lactams to Racemic or Scalemic 2-Substituted Heterocycles by Amidoalkylation | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

  • δ-Lactam synthesis - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4- diazepan-5-ones - stoltz2.caltech.edu. Available at: [Link]

  • WO2017133620A1 - Suvorexant intermediate and preparation method thereof - Google Patents.
  • Mitsunobu Reaction - Chemistry Steps. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation - MDPI. Available at: [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow | JACS Au - ACS Publications. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Available at: [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. Available at: [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University. Available at: [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available at: [Link]

  • Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - Semantic Scholar. Available at: [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Publishing. Available at: [Link]

  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines - Benchchem.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC. Available at: [Link]

  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Available at: [Link]

  • Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine - ResearchGate. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? | ResearchGate. Available at: [Link]

  • US3661894A - Method of producing n-alkyl lactams - Google Patents.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. Available at: [Link]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Available at: [Link]

Sources

Method

Application Note: Handling and Storage Protocols for Hygroscopic Iodide Salts

Introduction: The Dual Challenge Iodide salts (e.g., Sodium Iodide, Lithium Iodide, Methylammonium Iodide) present a unique "double threat" in the laboratory: they are hygroscopic (avidly absorb atmospheric moisture) and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Challenge

Iodide salts (e.g., Sodium Iodide, Lithium Iodide, Methylammonium Iodide) present a unique "double threat" in the laboratory: they are hygroscopic (avidly absorb atmospheric moisture) and photolabile/oxidatively unstable (iodide ions,


, easily oxidize to elemental iodine, 

).

This degradation is autocatalytic: moisture absorption facilitates surface dissolution, creating a micro-aqueous environment that accelerates oxidation by atmospheric oxygen. The liberated iodine (


) appears as a yellow/brown discoloration and can act as an unwanted electrophile or radical trap in sensitive syntheses (e.g., palladium-catalyzed cross-couplings or perovskite crystallization).

This guide provides a self-validating framework to ensure the chemical integrity of these reagents.

Material Characterization & Quality Control (QC)

Before using any stored iodide salt, you must validate its purity. Relying on a "fresh bottle" date is insufficient for hygroscopic iodides.

Visual Inspection (The "Yellow Check")
  • Pass: Powder is free-flowing and pure white.

  • Fail: Powder is clumped (moisture damage) or exhibits any yellow/beige tint (oxidation).

  • Action: If clumped but white, dry (see Section 4). If yellow, perform the Titration Protocol below or recrystallize/discard.

Protocol: Quantitative Determination of Free Iodine ( )

Use this titration to quantify degradation if a high-precision stoichiometry is required.

Principle: Free iodine (


) is titrated with sodium thiosulfate (

) using starch as an indicator.[1]

Reagents:

  • 0.01 M Sodium Thiosulfate standard solution.

  • 1% Starch indicator solution (freshly prepared).[1]

  • Degassed DI water.

Steps:

  • Dissolve 1.0 g of the iodide salt in 20 mL of degassed water in a flask.

  • If the solution is colorless,

    
     is negligible (< 0.1%).
    
  • If yellow, add 1 mL of starch solution. The mixture will turn dark blue/black.[2]

  • Titrate with 0.01 M Thiosulfate until the solution becomes colorless.

  • Calculation:

    
    
    Limit: For sensitive catalysis, reject if free 
    
    
    
    .

Storage Protocols

Proper storage is a function of usage frequency. Do not store bulk quantities in a glovebox if they are rarely used; the constant cycling of the antechamber introduces trace moisture.

The Storage Decision Matrix

StorageProtocol Start New Iodide Salt Bottle Freq Usage Frequency? Start->Freq Daily Daily / Weekly Freq->Daily High Turnover Rare Monthly / Long-term Freq->Rare Low Turnover Glovebox Glovebox Storage (<1 ppm O2/H2O) Daily->Glovebox Desiccator Vacuum Desiccator (Dark, Amber Glass) Rare->Desiccator Schlenk Schlenk Storage Flask (Greased Joints, N2 atm) Rare->Schlenk High Purity Req. Parafilm Wrap cap with Parafilm Store in Dark Glovebox->Parafilm Desiccator->Parafilm

Figure 1: Decision matrix for selecting the optimal storage environment based on usage frequency.

Critical Storage Rules
  • Amber Glass Only: UV light cleaves the C-I or metal-iodide bond. If amber glass is unavailable, wrap the container in aluminum foil.

  • Headspace Management: As you consume the salt, the headspace (air volume) in the bottle increases. For sensitive salts (e.g., LiI), transfer smaller aliquots to smaller vials to minimize the volume of trapped air/moisture.

  • Secondary Containment: Store the primary bottle inside a secondary jar containing a packet of activated silica gel or

    
    .
    

Handling & Weighing Protocols

The moment a hygroscopic salt is exposed to ambient air, the "clock starts." A 100 mg sample of LiI can absorb 1-2% water by weight in under 2 minutes at 50% RH.

Protocol: Weighing by Difference (No Glovebox)

This method eliminates the error caused by the salt absorbing water on the balance pan.

WeighingProtocol cluster_air Air Exposure Window (Minimize) Step1 1. Dry Weighing Bottle (Oven 110°C -> Desiccator) Step2 2. Add Approx. Amount of Salt to Bottle Step1->Step2 Step3 3. Weigh Capped Bottle (Mass A) Step2->Step3 Step4 4. Transfer Salt to Reaction Vessel Step3->Step4 Step5 5. Weigh Capped Bottle (Mass B) Step4->Step5 Step6 Calculate: Mass = A - B Step5->Step6

Figure 2: The "Weighing by Difference" workflow ensures that moisture absorbed during the transfer does not affect the recorded mass of the reagent.

Detailed Steps:

  • Preparation: Dry a glass weighing bottle and lid in an oven. Cool in a desiccator.

  • Fill: Quickly transfer an estimated amount of iodide salt into the bottle and cap immediately .

  • Initial Weighing (

    
    ):  Place the capped bottle on the analytical balance. Record the mass. Note: The salt is protected from moisture by the cap.
    
  • Transfer: Take the bottle to your reaction flask. Remove the cap, pour the salt into the flask, and immediately replace the cap . Do not worry if some salt remains in the bottle.

  • Final Weighing (

    
    ):  Weigh the capped bottle again.
    
  • Calculation: The mass added to your reaction is exactly

    
    .
    
Schlenk Line Drying (Rescue Protocol)

If a salt has absorbed moisture (clumping), it can often be rescued.

  • Place the salt in a Schlenk flask.

  • Connect to a high-vacuum manifold (< 0.1 mbar).

  • Heat the flask (Temperature limits: NaI/KI: 150°C; LiI: 70°C initially, then 150°C; Organic iodides like MAI: Do not heat >60°C ).

  • Safety Warning: Ensure the cold trap is filled with liquid nitrogen to prevent corrosive iodine vapors from damaging the pump. Vent the system to nitrogen before removing the liquid nitrogen trap to avoid condensing liquid oxygen.

Solution Preparation & Stabilization

Exothermic Dissolution

Dissolving anhydrous iodides (especially LiI and NaI) in water or polar solvents is exothermic .

  • Risk: Rapid addition can cause localized boiling or solvent splashing.

  • Protocol: Add the salt to the solvent slowly, with stirring. For large scales (>50 g), use an ice bath to maintain temperature < 30°C.

Chemical Stabilization

For applications where trace iodine is detrimental (e.g., HPLC mobile phases or long-term storage solutions), use a stabilizer.

StabilizerConcentrationMechanismApplication
Sodium Thiosulfate 1-5 mMReduces

back to

General buffers, HPLC
Ascorbic Acid 0.1% w/vAntioxidantBiological assays
Sodium Carbonate 0.05% w/vMaintains pH > 7Prevents acid-catalyzed oxidation

Note: Do not use thiosulfate if the solution will be used for oxidative chemistry (e.g., iodination reactions), as it will quench your reagent.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying metal halides). Link

  • Fisher Scientific. (2015). Safety Data Sheet: Lithium Iodide, Anhydrous. (Safety and stability data). Link

  • Mettler Toledo. (n.d.). Weighing by Difference - Proper Weighing Technique. (Gravimetric analysis standards). Link

  • Skoog, D. A., West, D. M., & Holler, F. J. (2013). Fundamentals of Analytical Chemistry. Cengage Learning. (Iodometric titration methodology).[1][2] Link

  • University of Wisconsin-Madison. (2019). Schlenk Line Survival Guide: Drying Solvents and Reagents. (Vacuum drying protocols). Link

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted methyl iodide from diazepanium salt product

Topic: Removal of Unreacted Methyl Iodide (MeI) from Quaternary Ammonium Products Ticket ID: PUR-DZP-001 Status: Open Priority: Critical (Genotoxic Impurity / ICH M7 Compliance) Safety & Compliance Briefing Warning: Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Methyl Iodide (MeI) from Quaternary Ammonium Products Ticket ID: PUR-DZP-001 Status: Open Priority: Critical (Genotoxic Impurity / ICH M7 Compliance)

Safety & Compliance Briefing

Warning: Methyl Iodide (MeI) is a volatile, neurotoxic alkylating agent and a known carcinogen (ICH M7 Class 1).

  • Boiling Point: 42.5 °C (High volatility implies inhalation risk).

  • Regulatory Limit: Strict control is required. For a lifetime exposure, the Threshold of Toxicological Concern (TTC) is often 1.5 µ g/day .[1]

  • Goal: Reduce MeI residual to < 10 ppm (or specific calculated limit) in the final diazepanium salt.

Troubleshooting Workflow

Before selecting a protocol, assess your current impurity level and product state.

MeIRemoval Start Crude Diazepanium Salt (Contains excess MeI) BulkRemoval Bulk Removal (Rotary Evaporation) Start->BulkRemoval CheckLevel Assess MeI Level (Headspace GC) Trituration Protocol A: Solvent Trituration CheckLevel->Trituration MeI > 1000 ppm Scavenging Protocol B: Resin Scavenging CheckLevel->Scavenging MeI 50-1000 ppm Recryst Protocol C: Recrystallization CheckLevel->Recryst High Purity Required BulkRemoval->CheckLevel Trituration->CheckLevel FinalQC Final QC Check (Limit < 10 ppm) Scavenging->FinalQC Recryst->FinalQC

Figure 1: Decision tree for selecting the appropriate purification strategy based on residual Methyl Iodide levels.

Technical Protocols & Solutions
Protocol A: Solvent Trituration (The "Wash" Method)

Best for: Removing bulk MeI (>1000 ppm) from solid or gummy products. Mechanism: Solubility differential. Diazepanium salts are ionic and insoluble in non-polar ethers; MeI is highly soluble in ethers.

Step-by-Step Guide:

  • Preparation: Place the crude diazepanium salt in a flask. If it is a gum, dissolve it in a minimum amount of Methanol (MeOH) or Acetonitrile (ACN).

  • Precipitation: Slowly add 10 volumes of Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) while stirring vigorously.

    • Note: The salt should precipitate as a solid; MeI remains in the supernatant.

  • Digestion: Sonicate the suspension for 10–15 minutes. This breaks up inclusions where MeI might be trapped.

  • Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

  • Wash: Wash the filter cake 3x with fresh Et₂O.

  • Drying: Dry in a vacuum oven at 40 °C. Do not exceed 50 °C as quaternary salts can undergo Hofmann elimination or dealkylation at high temps.

ParameterSpecification
Solvent Choice Diethyl Ether (Best), MTBE (Good), Hexanes (Poor miscibility with gums)
Ratio 1:10 (Product : Anti-solvent)
Expected Removal 90-95% of residual MeI
Protocol B: Polymer-Supported Scavenging (The "Polisher")

Best for: Reaching ICH M7 compliance (< 10 ppm) when trituration is insufficient. Mechanism: Chemoselective capture. A polymer-bound amine (nucleophile) reacts with the electrophilic MeI to form a resin-bound ammonium salt, which is removed by filtration.

Step-by-Step Guide:

  • Dissolution: Dissolve the diazepanium salt in a compatible solvent (e.g., MeOH, Ethanol).

  • Resin Selection: Use a Silica-supported amine or Polystyrene-supported amine (e.g., Diethylenetriamine resin).

    • Why? These resins are strong nucleophiles that will "attack" the MeI faster than your product will degrade.

  • Loading: Add 2–3 equivalents of resin relative to the estimated residual MeI (not the product).

  • Incubation: Stir gently at room temperature for 4–12 hours.

  • Filtration: Filter off the resin. The MeI is now chemically bound to the beads.

  • Concentration: Evaporate the filtrate to obtain the purified salt.

Expert Insight: Unlike liquid-liquid extraction, this method prevents the formation of difficult-to-separate inorganic byproducts (like NaI) in your final salt.

Protocol C: Recrystallization (High Purity)

Best for: Final API polishing and crystal form control. Mechanism: Exclusion of impurities from the crystal lattice.

Step-by-Step Guide:

  • Solvent System: Identify a solvent pair. Common for diazepanium salts: MeOH/Et₂O or Isopropanol/Acetone .

  • Dissolution: Dissolve salt in hot solvent (e.g., MeOH) near boiling point.

  • Filtration: Hot filter to remove physical particulates.

  • Crystallization:

    • Method 1 (Cooling): Allow to cool slowly to RT, then 0 °C.

    • Method 2 (Anti-solvent): Slowly add warm Et₂O until turbidity persists, then cool.

  • Harvest: Filter crystals and wash with cold anti-solvent.

Analytical Validation (How do I know it's gone?)

You cannot rely on standard HPLC-UV for MeI detection because it is volatile and elutes in the void volume or overlaps with solvent peaks.

Recommended Method: Headspace GC-MS or GC-FID

  • Column: DB-624 or equivalent (designed for volatile organics).

  • Injector Temp: 200 °C.

  • Detector: MS (SIM mode for m/z 142) provides the highest sensitivity for ppm-level detection.

  • Sample Prep: Dissolve salt in water or DMAc (Dimethylacetamide) in a sealed headspace vial.

Frequently Asked Questions (FAQ)

Q: My product turned into a brown oil after adding Methyl Iodide. Is it ruined? A: Likely not. The brown color is often due to trace Iodine (


) formation from the oxidation of iodide ions.
  • Fix: Wash the product with a dilute solution of Sodium Thiosulfate (if water-immiscible) or triturated with ether containing a small amount of thiosulfate crystals, then filter.

Q: Can I just dry the product longer under high vacuum to remove MeI? A: Only to a point. MeI can get trapped inside the crystal lattice (occlusion). If you hit a "plateau" where drying no longer reduces the MeI level, you must redissolve the product (Protocol A or C) to release the trapped solvent.

Q: Is Sodium Thiosulfate washing effective for water-soluble diazepanium salts? A: It is risky. If you add aqueous thiosulfate to a water-soluble salt, you create a mixture of Your Product + NaI + Na₂S₂O₃. Separating these salts is extremely difficult. Stick to Resin Scavenging (Protocol B) for water-soluble products.

References
  • ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] International Council for Harmonisation, 2023.[1] Link

  • Anderson, N. G., et al. "Practical Guide to the Synthesis of Quaternary Ammonium Compounds." Organic Process Research & Development, vol. 16, no. 12, 2012. Link

  • MacLeod, C., et al. "Control of Genotoxic Impurities in the Synthesis of Quaternary Ammonium Salts." Organic Process Research & Development, vol. 18, no. 8, 2014. Link

  • PubChem. "Methyl Iodide - Compound Summary." National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Troubleshooting Diazepanium Iodide Handling

Topic: Handling, Storage, and Recovery of Hygroscopic Quaternary Ammonium Iodides Ticket ID: #DI-QAS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely acce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Storage, and Recovery of Hygroscopic Quaternary Ammonium Iodides Ticket ID: #DI-QAS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because your Diazepanium Iodide (or related N-methyl diazepam quaternary salt) has transitioned from a free-flowing powder to a sticky gum, or has developed a yellow/brown discoloration.

The Root Cause: Diazepanium iodide is a Quaternary Ammonium Salt (QAS) . These compounds possess high lattice energies but even higher hydration enthalpies. The large, polarizable iodide anion (


) combined with the bulky organic cation creates a "soft" lattice that is easily penetrated by atmospheric water vapor. Furthermore, iodide ions are susceptible to oxidation (

), a process accelerated by moisture and light, leading to sample degradation.

This guide provides autonomous protocols to diagnose, recover, and prevent these issues.

Module 1: Diagnostic Flowchart

Before attempting recovery, you must determine if your material is merely hydrated (wet) or chemically degraded (oxidized).

Diagnosis Start Visual Inspection of Diazepanium Iodide Color What is the Color? Start->Color White_OffWhite White_OffWhite Color->White_OffWhite White / Off-White Yellow_Brown Yellow_Brown Color->Yellow_Brown Yellow / Brown Texture What is the Texture? Powder Powder Texture->Powder Free-flowing Clumped Clumped Texture->Clumped Sticky / Gum White_OffWhite->Texture Oxidized DIAGNOSIS: Oxidation (Iodine formation) Requires Recrystallization Yellow_Brown->Oxidized Chemical Degradation Good DIAGNOSIS: Stable Proceed to Weighing Powder->Good Material OK Hydrated DIAGNOSIS: Hydration (Water Absorption) Requires Vacuum Drying Clumped->Hydrated Hygroscopic Failure

Figure 1: Diagnostic logic to distinguish between moisture absorption (reversible) and iodide oxidation (requires purification).

Module 2: Recovery Protocols (Drying & Purification)

Scenario A: Material is Sticky/Wet (Hydration)

Goal: Remove water without thermally decomposing the salt.

The "High-Vac" Protocol: Quaternary ammonium salts can degrade (Hofmann elimination or demethylation) at high temperatures. Do not simply blast this in an oven at 100°C.

  • Equipment: Vacuum oven or Schlenk line with a drying pistol.

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    ) or activated molecular sieves (4Å) inside the oven. 
    
    
    
    is chemically aggressive toward water and is superior to silica gel for QAS [1].
  • Temperature: Set to 40–50°C .

  • Pressure: < 1 mbar (High Vacuum).

  • Duration: 12–24 hours.

  • Validation: Weigh the sample, dry for 2 more hours, and re-weigh. If mass is constant (

    
    ), drying is complete.
    
Scenario B: Material is Yellow/Brown (Oxidation)

Goal: Remove elemental iodine (


) and recover the white salt.

Iodide salts turn yellow because


 oxidizes to 

. This is often surface-level but can affect stoichiometry.
  • Solvent Selection: Dissolve the salt in a minimal amount of warm ethanol or isopropanol (Diazepanium salts are typically soluble in alcohols).

  • The Wash: If the color is deep brown, add a trace amount of sodium thiosulfate (aqueous) to reduce

    
     back to colorless 
    
    
    
    , but this introduces water.
  • Preferred Method (Recrystallization):

    • Dissolve in warm Ethanol.

    • Add Diethyl Ether or Ethyl Acetate dropwise until the solution turns cloudy (antisolvent method).

    • Cool to -20°C. The quaternary salt should crystallize out, leaving iodine impurities in the mother liquor [2].

  • Filtration: Filter rapidly under Argon/Nitrogen to prevent immediate re-absorption of moisture.

Module 3: Weighing & Handling (The "Speed" Protocol)

The most common failure point is the transfer from storage bottle to reaction flask.

Technique 1: The "Difference Weighing" (No Glovebox)

Use this when a glovebox is unavailable.[1] Do not use weighing paper; it has too much surface area.

  • Preparation: Dry a glass vial and cap in the oven. Tare this empty vial on the balance.

  • Load: Quickly transfer an approximate amount of Diazepanium Iodide into the vial and cap it immediately.

  • Weigh: Record the total mass (Vial + Salt).

  • Dispense: In the fume hood, quickly pour the salt into your reaction vessel.

  • Back-Weigh: Immediately cap the now empty (or partially empty) vial and weigh it again.

  • Calculation:

    
    .
    
    • Why? This accounts for any sticky residue left in the vial and minimizes the time the bulk balance is exposing the salt to air [3].

Technique 2: Solution Transfer (Highest Accuracy)

If the salt is too sticky to weigh solids:

  • Dissolve the entire sticky bulk sample in a known volume of dry solvent (e.g., anhydrous DMSO or Acetonitrile) to create a stock solution.

  • Determine the total mass of the salt before dissolving (by weighing the empty bottle after cleaning it out).

  • Calculate concentration (

    
    ).
    
  • Dispense the reagent via syringe (volume) rather than mass.

Module 4: Storage Strategy

ParameterSpecificationReason
Container Amber Glass Vial with Teflon-lined capAmber blocks UV light (prevents

oxidation). Teflon prevents moisture diffusion better than paper liners.
Seal Parafilm® or Electrical TapeSecondary barrier against humidity.
Desiccant Packet inside secondary containerDo not put loose desiccant in the product vial. Store the vial inside a jar containing Drierite™ or Silica.
Temperature -20°C (Freezer)Slows oxidation kinetics. Crucial: Allow vial to warm to Room Temp before opening to prevent condensation.

Frequently Asked Questions (FAQ)

Q: Can I use heat to dry the Diazepanium Iodide faster? A: Caution is advised. Quaternary ammonium salts can undergo Hofmann Elimination or Dealkylation (reversing the synthesis) at high temperatures (


), especially under basic conditions. Keep drying temperatures moderate (40–50°C) and rely on high vacuum rather than high heat [4].

Q: My product turned into an oil in the filter funnel. What happened? A: You likely experienced deliquescence . The salt absorbed enough moisture from the air flow (suction) to dissolve itself. Fix: Never air-dry hygroscopic QAS on a frit. Use a Schlenk frit (closed system under


) or wash with anhydrous ether (which removes water) and immediately move to a vacuum desiccator [5].

Q: Why is the iodide salt more troublesome than the chloride version? A: The iodide ion (


) is larger and more "polarizable" (soft) than chloride (

). This leads to weaker lattice interactions in the crystal surface, making it more permeable to water. Additionally,

does not easily oxidize to

in air, whereas

readily oxidizes to

(yellowing) [6].

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying quaternary ammonium salts).

  • Sigma-Aldrich. (n.d.). Handling Hygroscopic Reagents. Technical Bulletin.

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips & Tricks: Weighing Hygroscopic Solids.

  • Albini, A. (2007). Photochemistry: Volume 36. Royal Society of Chemistry. (Discusses stability and degradation of ammonium salts).

  • ResearchGate. (2016). How to isolate a very hygroscopic salt from a reaction solution?

  • Brieflands. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity.[2][3][4][5] (Mechanisms of iodide oxidation).

Sources

Troubleshooting

Technical Support Center: Minimizing Ring-Opening Side Reactions During Diazepanium Synthesis

Welcome to the technical support center for diazepanium synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing diazepanium salts whi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diazepanium synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing diazepanium salts while minimizing undesirable ring-opening side reactions. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your target compounds.

This resource is structured into a troubleshooting guide and a frequently asked questions (FAQ) section to directly address common challenges encountered in the laboratory.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues during diazepanium synthesis.

Problem 1: Low Yield of Diazepanium Product with Significant Presence of Ring-Opened Byproducts

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows a low percentage of the desired diazepanium salt.

  • Prominent peaks corresponding to a linear diamine derivative are observed.

  • Difficulty in purifying the target compound due to the presence of closely related impurities.

Potential Causes and Solutions:

Potential CauseProposed Solution & Scientific Rationale
Ring-Chain Tautomerism of Precursors The acyclic precursor may exist in equilibrium with a cyclic hemiaminal or aminal form, which can be a thermodynamic sink or lead to alternative reaction pathways.[1][2] Actionable Advice: Analyze the starting diamine and carbonyl compound mixture by NMR before initiating the cyclization step to assess the extent of tautomerism. Adjusting the solvent or temperature may shift the equilibrium towards the desired open-chain form required for cyclization.
Unfavorable Reaction Kinetics The rate of the desired intramolecular cyclization may be slower than the rate of intermolecular side reactions or decomposition pathways, especially at elevated temperatures. Actionable Advice: Consider a catalyst that promotes the desired cyclization. For instance, certain ruthenium complexes have been shown to be effective in the synthesis of 1,4-diazacycles through a hydrogen borrowing mechanism, which can offer milder reaction conditions.[3]
Instability of the Diazepanium Ring The inherent ring strain in the seven-membered diazepanium ring can make it susceptible to nucleophilic attack and subsequent ring-opening.[4][5][6][7][8] This is particularly true if there are strong nucleophiles present in the reaction mixture. Actionable Advice: Once the diazepanium ring is formed, ensure the work-up and purification conditions are non-nucleophilic and anhydrous. If possible, isolate the product as a salt with a non-nucleophilic counter-ion (e.g., tetrafluoroborate or hexafluorophosphate).
Inappropriate Solvent Choice The solvent can influence the stability of the diazepanium cation and the reactivity of nucleophiles. Protic solvents may participate in ring-opening reactions. Actionable Advice: Screen a range of aprotic solvents of varying polarity (e.g., dichloromethane, acetonitrile, THF). The choice of solvent can significantly impact the reaction outcome.
Experimental Protocol: Catalyst Screening for Improved Diazepanium Yield

This protocol outlines a general procedure for screening different catalysts to optimize the yield of the desired diazepanium salt.

Materials:

  • Appropriate 1,4-diamine precursor

  • Relevant carbonyl compound (aldehyde or ketone)

  • Selection of catalysts (e.g., PTSA, a Lewis acid like Sc(OTf)₃, or a transition metal catalyst[3])

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation: In a series of oven-dried reaction vials under an inert atmosphere, add the 1,4-diamine precursor (1.0 equivalent).

  • Catalyst Addition: To each vial, add a different catalyst (typically 1-10 mol%).

  • Solvent and Reactant Addition: Add the anhydrous solvent, followed by the carbonyl compound (1.0-1.2 equivalents).

  • Reaction: Stir the reactions at the desired temperature (start with room temperature and screen higher temperatures if necessary).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals to determine the consumption of starting materials and the formation of the diazepanium product and any ring-opened byproducts.

  • Analysis: After a set time, quench a small aliquot from each reaction and analyze by NMR or LC-MS to determine the yield and purity of the diazepanium salt.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of diazepanium ring opening?

A1: The primary mechanism of diazepanium ring opening is typically a nucleophilic attack on one of the electrophilic carbon atoms adjacent to the positively charged nitrogen atoms. This is essentially an SN2-type reaction where the ring strain of the seven-membered ring contributes to the driving force for the reaction.[9][10] The presence of strong nucleophiles (e.g., water, alcohols, or even some counter-ions) can facilitate this process. The reaction is often acid-catalyzed, as protonation of the leaving group can further activate the ring towards nucleophilic attack.

Q2: How do N-substituents on the diazepanium ring affect its stability?

A2: N-substituents play a crucial role in the stability of the diazepanium ring.

  • Electron-withdrawing groups can increase the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack and thus potentially decreasing the stability of the ring.

  • Bulky steric groups on the nitrogen atoms can shield the electrophilic centers from nucleophilic attack, thereby increasing the kinetic stability of the diazepanium ring. This is a common strategy to prevent unwanted side reactions.

Q3: Can ring-chain tautomerism in the starting materials lead to side reactions?

A3: Yes, absolutely. Ring-chain tautomerism is a form of prototropic tautomerism where there is an equilibrium between an open-chain form and a cyclic form.[1][2][11] In the context of diazepanium synthesis, the diamine and carbonyl precursors can exist in equilibrium with a cyclic hemiaminal or aminal. If the cyclic tautomer is particularly stable, it may not be available for the desired intramolecular cyclization to form the seven-membered ring. Instead, it might undergo other reactions, such as dehydration to form an enamine or undergo intermolecular condensation, leading to oligomeric or polymeric byproducts.

Q4: Are there any specific catalysts that are known to promote diazepanium ring formation while minimizing side reactions?

A4: The choice of catalyst is critical. While traditional acid catalysts like p-toluenesulfonic acid (PTSA) are commonly used, they can sometimes promote side reactions, including ring-opening, due to the presence of a strong acid. Recent literature has highlighted the use of transition metal catalysts. For example, certain ruthenium-based catalysts operating via a "hydrogen borrowing" mechanism have shown high efficiency in the synthesis of 1,4-diazacycles, including diazepanes, under relatively mild conditions.[3] These methods can offer better selectivity and higher yields by avoiding harsh acidic conditions.

Q5: What analytical techniques are best for monitoring the reaction and identifying ring-opened byproducts?

A5: A combination of techniques is recommended for comprehensive monitoring:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of new products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, allowing for the identification of the desired product and potential byproducts, including the ring-opened species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and for quantifying the ratio of the desired diazepanium salt to the ring-opened byproducts in the crude reaction mixture.

Visualizing Reaction Pathways

Diagram 1: General Scheme for Diazepanium Synthesis and Ring-Opening```dot

G cluster_0 Synthesis Pathway cluster_1 Side Reaction Diamine Diamine Carbonyl Carbonyl Precursor_Mix Precursor Mixture Diazepanium_Salt Diazepanium Salt (Desired Product) Ring_Opened Ring-Opened Product (Side Product) Diazepanium_Salt->Ring_Opened  Nucleophilic  Attack

Sources

Optimization

Technical Support Center: Purification of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide by HPLC

Welcome to the technical support guide for the chromatographic purification of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chromatographers, and drug development professionals. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can develop robust and efficient purification methods.

The subject molecule, 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide, presents a unique set of challenges for purification via High-Performance Liquid Chromatography (HPLC). Its structure as a quaternary ammonium salt means it is a permanently charged, highly polar cation.[1] These properties render standard reversed-phase HPLC methods ineffective and necessitate specialized approaches to achieve adequate retention and peak shape.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the HPLC purification of this and similar polar, cationic compounds.

Q1: My compound elutes in the solvent front on my standard C18 column. What is happening and how can I fix it?

Answer: This is the most common issue for highly polar analytes like your target compound. A standard C18 (reversed-phase) column has a non-polar, hydrophobic stationary phase. Highly polar compounds have very little affinity for this phase and are not retained, eluting with the mobile phase at the column's void volume.[2]

To achieve retention, you must modify the chromatographic system to promote interaction between your polar, cationic analyte and the stationary phase. There are three primary strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective approach. HILIC employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of a non-polar organic solvent, typically acetonitrile.[3][4] A thin layer of water forms on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention. Water acts as the strong, eluting solvent in the mobile phase.[4]

  • Mixed-Mode Chromatography (MMC): This technique uses advanced stationary phases that possess multiple retention mechanisms, such as reversed-phase and ion-exchange properties.[5][6] For your cationic compound, a mixed-mode column with both hydrophobic (e.g., C18) and cation-exchange functionalities would be ideal. This provides two modes of retention, offering powerful control over selectivity and excellent peak shape for charged analytes.[5][7] A significant advantage is that it does not require ion-pairing reagents, making it fully compatible with mass spectrometry (MS).[6][8]

  • Reversed-Phase with Ion-Pairing Reagents: This traditional method involves adding an ion-pairing reagent to the mobile phase.[9] For your cationic analyte, an anionic reagent like an alkyl sulfonate (e.g., sodium heptanesulfonate) is used. The reagent forms a neutral ion-pair with your compound, which is then retained on the C18 column via hydrophobic interactions.[10] While effective for retention, this method has drawbacks, including MS-incompatibility and the potential for the reagent to permanently adsorb to the column.[9]

Comparison of Recommended HPLC Modes
FeatureReversed-Phase (C18)Ion-Pair ChromatographyHILICMixed-Mode Chromatography
Analyte Retention Very Poor / NoneGoodExcellentExcellent
Peak Shape N/A (no retention)Can be goodGood to ExcellentExcellent
Primary Mechanism HydrophobicHydrophobic + Ion-PairingPartitioning, AdsorptionHydrophobic + Ion-Exchange
MS Compatibility YesNoYesYes
Column Care StandardRequires dedicated column and extensive washing[11]Requires careful equilibrationStandard
Best For Non-polar compoundsCharged compounds when MS is not neededHighly polar compounds[12]Complex mixtures of polar, non-polar, and charged compounds[8]
Q2: I am observing severe peak tailing for my compound. What is the cause and how can I improve the peak shape?

Answer: Peak tailing for a cationic compound like yours is almost always caused by secondary ionic interactions with the stationary phase. Silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At typical mobile phase pH values (pH 3-7), some of these silanols are deprotonated and negatively charged (Si-O⁻). Your positively charged quaternary amine can interact strongly with these sites, leading to a "tail" as the analyte slowly elutes from them.

Use the following systematic approach to troubleshoot and eliminate peak tailing.

Troubleshooting Workflow for Peak Tailing

G start Problem: Severe Peak Tailing check_mode Which Chromatography Mode? start->check_mode rp_path Standard Reversed-Phase check_mode->rp_path Using RP? hilic_path HILIC / Mixed-Mode check_mode->hilic_path Using HILIC? solution_rp1 Adjust Mobile Phase pH (Lower pH to ~2.5-3.0 to protonate silanols) rp_path->solution_rp1 First Step final_solution Ultimate Solution: Switch to a more suitable column (HILIC or Mixed-Mode) rp_path->final_solution Recommended solution_hilic1 Increase Buffer Concentration (e.g., 20-50mM Ammonium Acetate) hilic_path->solution_hilic1 First Step solution_rp2 Add Competing Base (e.g., Triethylamine) solution_rp1->solution_rp2 If tailing persists solution_rp3 Switch to Ion-Pairing (See Q1) solution_rp2->solution_rp3 Alternative solution_hilic2 Adjust Mobile Phase pH (Check column stability range) solution_hilic1->solution_hilic2 To optimize

Caption: Troubleshooting decision tree for peak tailing issues.

Detailed Steps:

  • Increase Buffer Concentration (HILIC/MMC): In HILIC or mixed-mode chromatography, the salt concentration of the buffer plays a key role in mitigating secondary ionic interactions. Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can shield the charged silanol sites on the stationary phase, leading to a dramatic improvement in peak symmetry.[13]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3 with formic or phosphoric acid) will protonate the residual silanol groups, neutralizing their negative charge and reducing the unwanted ionic interaction with your cationic analyte. Always ensure the pH is within the stable operating range of your column.[14]

  • Use a High-Purity or End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols, which minimizes peak tailing for basic compounds. If you are using an older column, switching to a modern equivalent can solve the problem.

Q3: How do I develop a robust HILIC purification method for this compound from scratch?

Answer: Developing a HILIC method is a systematic process. HILIC is an excellent choice for purifying 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide, especially for removing polar, process-related impurities.

HILIC Method Development Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Optimization col_select 1. Column Selection (Amide, Silica, or Diol phase) mp_prep 2. Mobile Phase Prep A: 95:5 ACN:H2O + Buffer B: 50:50 ACN:H2O + Buffer col_select->mp_prep sample_prep 3. Sample Prep (Dissolve in >70% ACN) mp_prep->sample_prep gradient 4. Run Initial Gradient (e.g., 5% to 50% B over 15 min) sample_prep->gradient eval 5. Evaluate Retention & Peak Shape gradient->eval adjust_b 6. Optimize Gradient Slope (Shallow gradient around elution %B) eval->adjust_b adjust_buffer 7. Optimize Buffer/pH (For selectivity and peak shape) adjust_b->adjust_buffer

Caption: Step-by-step workflow for HILIC method development.

Step-by-Step Protocol for HILIC Method Development
  • Column Selection: Start with an amide-phase HILIC column, as they often provide excellent peak shape and selectivity for polar, basic compounds. A bare silica column is also a very good choice.[12]

  • Mobile Phase Preparation:

    • Solvent A (Weak Eluent): Acetonitrile/Water (95:5 v/v) with buffer.

    • Solvent B (Strong Eluent): Acetonitrile/Water (50:50 v/v) with the same buffer concentration.

    • Buffer: Use a volatile buffer compatible with MS, such as ammonium acetate or ammonium formate. Start with a concentration of 10-20 mM, adjusted to a pH between 3 and 5.

  • Sample Preparation: This is critical in HILIC. The sample must be dissolved in a solvent that is weaker than the initial mobile phase to avoid peak distortion. Dissolve your crude sample in a mixture containing at least 70-80% acetonitrile.[4] If solubility is an issue, use a minimal amount of water or DMSO and then dilute with acetonitrile.

  • Initial Gradient Run: A broad scouting gradient is essential to determine where the compound elutes.

Table: HILIC Starting Gradient Conditions
Time (min)Flow Rate (mL/min)%A (95:5 ACN:H₂O)%B (50:50 ACN:H₂O)Curve
0.01.01000Initial
15.01.00100Linear
18.01.00100Hold
18.11.01000Return
25.01.01000Equilibrate
  • Optimization:

    • Once you identify the elution point, run a shallower gradient around that percentage of Solvent B to improve resolution between your target compound and any impurities.

    • If peak shape is poor, increase the buffer concentration in your mobile phases (e.g., to 50 mM).[13]

References

  • BUCHI Corporation. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. [Link]

  • Roos, R. W., & Lau-Cam, C. A. (1988). Reversed-phase ion-pair liquid chromatography of some quaternary ammonium drugs. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 879-885. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Phenomenex. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. HELIX Chromatography. [Link]

  • Ray, A. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]

  • Dong, M. W. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide. PubChem. [Link]

  • SACHIM. (n.d.). Quaternary Ammonium Compounds. SACHIM. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide. PubChem. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Chromatography Forum. (2006). Peak tailing for quaternary ammonium compound on C18 column. ChromForum. [Link]

  • Chromatography Forum. (2006). Peak tailing for quaternary ammonium compound on C18 column. ChromForum. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Agilent Technologies. (n.d.). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Agilent. [Link]

Sources

Troubleshooting

Overcoming solubility challenges of diazepanium iodide in non-polar solvents

Topic: Overcoming Solubility Challenges of Diazepanium Iodide in Non-Polar Solvents Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Chemical Engineers, and Formulation Scientists in Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Challenges of Diazepanium Iodide in Non-Polar Solvents Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Chemical Engineers, and Formulation Scientists in Pharma & Materials Science.

Welcome to the Advanced Application Support Hub. You are likely accessing this guide because you are facing a thermodynamic bottleneck: attempting to dissolve diazepanium iodide —a polar, lattice-stabilized ionic salt—in a non-polar solvent (e.g., Toluene, Hexane, Diethyl Ether) where it is inherently insoluble.

Whether you are synthesizing benzodiazepine derivatives or engineering organic cations for perovskite solar cells (PSCs) , this guide provides field-proven protocols to overcome this solubility limit without compromising your reaction kinetics or material purity.

Quick Diagnostic: What is your primary goal?

Before proceeding, identify your operational objective to select the correct solubilization strategy.

Solubility_Workflow Start Goal: Solubilize Diazepanium Iodide Goal1 Homogeneous Reaction (Synthesis) Start->Goal1 Goal2 Thin Film Deposition (Perovskites/Materials) Start->Goal2 Goal3 Purification/Extraction Start->Goal3 Method1 Anion Metathesis (Swap I- for TFSI/PF6) Goal1->Method1 I- not required Method2 Phase Transfer Catalysis (Crown Ethers/Quats) Goal1->Method2 Maintain I- Goal2->Method1 Device Stability Method3 Cosolvent Engineering (The 'Spike' Method) Goal2->Method3 Film Quality Goal3->Method3 Liquid-Liquid

Figure 1: Decision matrix for selecting a solubilization strategy based on experimental intent.

Part 1: The Core Problem (Root Cause Analysis)

Q: Why is diazepanium iodide so stubborn in non-polar solvents?

A: The insolubility is thermodynamic, not kinetic. Diazepanium iodide consists of a bulky, organic cation (diazepanium) and a hard, polarizable anion (iodide, I⁻). The crystal lattice is held together by strong electrostatic forces (Coulombic interactions). Non-polar solvents like hexane or toluene have low dielectric constants (


) and cannot generate enough solvation energy  to overcome the lattice energy  of the salt.

To dissolve it, you must either:

  • Shield the charge (Phase Transfer Catalysis).

  • Weaken the lattice (Anion Exchange).

  • Modify the solvent environment (Cosolvent Spiking).

Part 2: Troubleshooting & Protocols
Scenario A: "I need to perform a reaction in Toluene/Hexane, but my salt is a brick."

Solution: Phase Transfer Catalysis (PTC) If you cannot change the solvent or the salt, you must shuttle the iodide into the organic phase using a host molecule.

Protocol:

  • Select a Catalyst: For the diazepanium cation, 18-Crown-6 is often effective if the cation has accessible protons or specific geometry. However, a "Reverse PTC" approach using a lipophilic anion source is often better.

  • The "Lipophilic Spike": Add 5-10 mol% of Tetrabutylammonium Iodide (TBAI) .

    • Why? The TBAI is soluble in toluene. It creates a dynamic equilibrium where iodide is available in the organic phase, even if the bulk diazepanium stays at the interface.

  • Agitation: High-shear mixing is critical to maximize the interfacial surface area (

    
    ) where the transfer occurs.
    

Expert Insight: If your reaction involves nucleophilic substitution with the iodide, adding a small amount of water (1-2%) creates an "omega phase" on the surface of the solid salt, drastically increasing the transfer rate into the non-polar bulk [1].

Scenario B: "I am making Perovskite films and need a non-polar anti-solvent step."

Solution: Cosolvent Engineering (The "Spike" Method) In perovskite fabrication, you often dissolve the precursor in DMF/DMSO and drip a non-polar anti-solvent (Chlorobenzene/Toluene) to crash out the film. If you need the diazepanium iodide in the non-polar phase (e.g., for passivation layers), pure non-polar solvents will fail.

Protocol:

  • Primary Solvent: Dissolve diazepanium iodide in a minimum volume of Acetonitrile (ACN) or Methanol (MeOH) .

  • Carrier Solvent: Dilute this concentrated solution into your non-polar solvent (Toluene/Chloroform).

    • Ratio: Maintain a ratio of 1:9 (Polar:Non-polar).

    • Observation: If cloudiness (precipitation) occurs, immediate sonication is required.

  • Stabilizer: Add 0.5% v/v 1-Octanol . The amphiphilic nature of octanol helps stabilize the ionic clusters in the non-polar bath without disrupting the film formation significantly.

Table 1: Solvent Polarity & Solubility Thresholds

SolventDielectric Constant (

)
Solubility of Diazepanium IodideRecommended Additive
Hexane 1.88Insoluble (< 0.01 mg/mL)18-Crown-6 / TBAI
Toluene 2.38Negligible5% Methanol spike
Chloroform 4.81Sparingly Soluble2% Ethanol spike
DCM 8.93ModerateNone (usually sufficient)
Scenario C: "I need high concentration (>0.1 M) in a non-polar solvent."

Solution: Anion Metathesis (The Chemical Fix) If the iodide counter-ion is not strictly required for your end application (e.g., if you only need the diazepanium cation), swap the iodide for a bulky, fluorinated anion. This is the most effective method.

Protocol:

  • Dissolve: Dissolve Diazepanium Iodide in water.

  • Mix: Add an equimolar aqueous solution of Lithium Bis(trifluoromethanesulfonyl)imide (Li-TFSI) or Sodium Hexafluorophosphate (NaPF₆) .

  • Extract: The new salt (Diazepanium-TFSI) will likely be hydrophobic. Extract it into Dichloromethane (DCM) .

  • Dry: Evaporate the DCM. The resulting salt will now be soluble in substrates like Toluene or even some ethers due to the low lattice energy of the bulky TFSI anion [2].

Metathesis_Mechanism Step1 Diazepanium(+) I(-) (Water Soluble) Step3 Ion Exchange Step1->Step3 Step2 Add Li(+) TFSI(-) (Bulky Anion) Step2->Step3 Step4 Diazepanium(+) TFSI(-) (Hydrophobic / Toluene Soluble) Step3->Step4 Precipitates/Extracts Step5 Li(+) I(-) (Remains in Water) Step3->Step5

Figure 2: Mechanism of anion metathesis to engineer lipophilicity.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use heating to dissolve the salt in Toluene? A: Heating will increase solubility temporarily, but upon cooling, the salt will recrystallize rapidly, often crashing out as a gummy oil or large crystals. This is known as "oiling out." Unless you are performing a hot filtration or recrystallization, heating alone is not a stable solution for reaction media.

Q2: Will using Chloroform instead of Toluene help? A: Yes, significantly. Chloroform (


) has a unique ability to solvate "soft" organic cations better than simple hydrocarbons. If your protocol allows halogenated solvents, Chloroform  or Dichloromethane (DCM)  are the solvents of choice.

Q3: I am seeing a yellow/brown discoloration in my solution. What is this? A: This indicates the oxidation of Iodide (I⁻) to Iodine (I₂).

  • Cause: Exposure to light or oxidizers in the solvent (e.g., peroxides in ethers).

  • Fix: Add a small amount of copper turnings or sodium thiosulfate (if water is present) to keep the iodide reduced. Ensure solvents are peroxide-free [3].

Q4: Is Diazepanium Iodide hygroscopic? A: Yes. The iodide anion is large and polarizable, but the salt can absorb moisture. Water molecules on the surface will inhibit solubility in strict non-polar solvents (like hexane) by creating a hydration shell that repels the non-polar solvent. Always dry your salt under vacuum at 60°C for 4 hours before attempting to dissolve it in anhydrous solvents.

References
  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. Link

  • Freemantle, R. G. (2010). Introduction to Ionic Liquids. Royal Society of Chemistry. (Discusses anion effects on solubility). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

Optimization

Technical Support Center: Thermal Analysis of 5-oxo-1,4-diazepan-1-ium iodide

System Overview & Chemical Identity[2][3][4][5] Compound: 5-oxo-1,4-diazepan-1-ium iodide Synonyms: Homopiperazin-5-one hydroiodide; 1,4-diazepan-5-one hydroiodide.[1] Chemical Nature: This is the hydroiodide salt of a c...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Identity[2][3][4][5]

Compound: 5-oxo-1,4-diazepan-1-ium iodide Synonyms: Homopiperazin-5-one hydroiodide; 1,4-diazepan-5-one hydroiodide.[1] Chemical Nature: This is the hydroiodide salt of a cyclic urea/amide derivative.[1] The cation contains a 7-membered heterocycle with a secondary amine (N1) and an amide (N4).[1] Key Thermal Characteristic: As an ammonium iodide salt, this compound exhibits a specific decomposition profile characterized by the release of corrosive hydrogen iodide (HI) gas and potential iodine (


) sublimation.[2]
Critical Safety Warning: Iodide Hazards

WARNING: Thermal decomposition of iodide salts releases Hydrogen Iodide (HI) and elemental Iodine (


).
[2] *   HI  is highly corrosive to thermal analysis equipment (furnace windings, microbalances).
[2] *   

sublimes as a purple vapor that can condense on cooler parts of the exhaust line, causing blockages. [2] * Action: Ensure your TGA/DSC is equipped with a high-flow purge (50+ mL/min) and, if possible, use a scrubber on the exhaust.[2][1]

Experimental Protocol: TGA/DSC Configuration

To obtain reproducible data without damaging your instrument, follow this validated protocol.

ParameterSetting / RecommendationScientific Rationale
Crucible Material Alumina (

)
or Ceramic
CRITICAL: Do NOT use Platinum (Pt).[2][1] Iodides react with Pt at high temperatures to form Platinum Iodide, destroying the crucible and potentially alloying with the sensor.[2][1]
Purge Gas Nitrogen (

) or Argon
Flow rate: 50–100 mL/min.[2] High flow is required to sweep corrosive volatiles away from the balance mechanism immediately.[1]
Heating Rate 5°C/min to 10°C/minSlower rates (5°C/min) resolve the overlap between melting and the onset of decomposition (HI loss).[2]
Temperature Range 30°C to 600°CCovers dehydration, melting, salt dissociation, and carbonization.[2][1]
Sample Mass 2–5 mgKeep mass low to minimize the volume of corrosive gas generated.[1]

Troubleshooting Guide (Q&A)

Issue 1: Interpretation of Early Mass Loss

User Question: "I see a minor weight loss step (approx. 3-5%) between 80°C and 110°C. Is this decomposition?"

Scientist Response: Likely not. This is characteristic of dehydration .[1]

  • Diagnosis: 5-oxo-1,4-diazepan-1-ium iodide is hygroscopic.[1][3] The amine moiety can form hydrates.[1]

  • Verification: Check the DSC signal. If you see a broad endotherm in this range without a sharp baseline shift, it is desorption of lattice water or surface moisture.[2][1]

  • Calculation: Calculate the theoretical mass loss for a monohydrate.

    • MW (Anhydrous Salt): ~242.06 g/mol [2]

    • MW (Water): 18.02 g/mol [2]

    • Theoretical

      
      : 
      
      
      
      .[1]
    • If your loss is lower, it may be a hemi-hydrate or surface moisture.[1]

Issue 2: Corrosive Damage & Signal Drift

User Question: "My TGA baseline is drifting significantly after the experiment, and I see purple residue in the exhaust tube."

Scientist Response: This is Iodine Deposition .

  • Mechanism: At

    
    C, the salt dissociates:
    
    
    
    
    HI can partially oxidize to
    
    
    (purple vapor) in the presence of trace oxygen or catalytic surfaces.[2]
  • Immediate Action:

    • Inspect the hang-down wire (if TGA) for corrosion.[1]

    • Clean the furnace tube with ethanol (dissolves Iodine) after it has cooled.[1]

    • Future Prevention: Increase purge gas flow to 100 mL/min and ensure the exhaust line is heated (if supported) to prevent condensation.

Issue 3: Complex DSC Endotherms

User Question: "I see a sharp endotherm followed immediately by a noisy, irregular baseline. What is


?"

Scientist Response: This indicates Melting with Simultaneous Decomposition .[1]

  • Analysis: Ammonium salts often melt and dissociate almost simultaneously.[1]

  • The Sharp Peak: The first onset is the melting point (

    
    ).
    
  • The Noise: The immediate "bubbling" noise in the signal is the evolution of HI gas from the liquid melt.[1]

  • Protocol Adjustment: To separate these events, run a modulated DSC (if available) or use a hermetically sealed pan (with a pinhole) to suppress volatilization slightly, pushing the decomposition to a higher temperature.

Decomposition Pathway Analysis

The thermal breakdown of 5-oxo-1,4-diazepan-1-ium iodide follows a specific "Proton Transfer & Fragmentation" pathway.

Mechanism Visualization

DecompositionPathway Salt 5-oxo-1,4-diazepan-1-ium iodide (Solid Salt) Melt Molten Salt phase (Transient) Salt->Melt T_melt (Endothermic) Dissoc Dissociation Step (Proton Transfer) Melt->Dissoc Heat Base 1,4-diazepan-5-one (Free Base) Dissoc->Base Organic Remnant Gas Hydrogen Iodide (HI) (Gas Release) Dissoc->Gas Mass Loss (~52%) RingOpen Ring Opening / Polymerization (>300°C) Base->RingOpen Thermal Stress Residue Carbonaceous Char RingOpen->Residue Carbonization

Figure 1: Thermal decomposition pathway showing the transition from solid salt to free base and gaseous HI.[2][4]

Quantitative Validation (Self-Check)

Use this table to validate your TGA curve. If your data deviates by >5%, check for impurities (solvents/water).[2]

Decomposition StepTemperature Range (Approx)Theoretical Mass LossEvent Type
Dehydration 60°C – 110°CVariable (2–7%)Endothermic (Desorption)
HI Release 180°C – 260°C~52.8% Endothermic (Vaporization)
Base Degradation > 300°CRemaining MassExothermic (Oxidation/Char)

Calculation Basis:

  • MW Salt (

    
    ): ~242.06  g/mol [2]
    
  • MW HI: 127.91 g/mol [2][1]

  • Expected Loss:

    
    [2][1]
    

References

  • Gabbott, P. (2008).[2][1] Principles and Applications of Thermal Analysis. Blackwell Publishing.[1] (Standard text for TGA/DSC methodology and pan selection).

  • BenchChem. (2025).[1][5] Thermal decomposition pathways of ammonium salts. Retrieved from .[2] (General mechanism for ammonium salt dissociation).[2]

  • Sahoo, P. R., et al. (2024).[2][1] Oxadiazole in Material and Medicinal Chemistry. ResearchGate. (Structural analogs and thermal stability of nitrogen heterocycles).

  • MDPI. (2023).[1] Structural, Spectroscopic, and Thermal Decomposition Features of [Carbonatotetraamminecobalt(III)] Iodide. MDPI.[1] (Documenting Iodine vapor evolution and detection in thermal analysis).

  • Sigma-Aldrich. (2024).[1] Homopiperazine (1,4-Diazacycloheptane) Product Specification. (Base compound physical properties).

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Temperature for Diazepine Quaternization

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Chemical Process Optimization Group Subject: Thermodynamic and Kinetic Control in 1,4-Benzodiazepine Quaternizatio...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Chemical Process Optimization Group Subject: Thermodynamic and Kinetic Control in 1,4-Benzodiazepine Quaternization

Executive Summary & Core Directive

The quaternization of diazepines (specifically the 1,4-benzodiazepine scaffold) is a delicate balance between Menshutkin reaction kinetics and heterocyclic thermal stability .[1] While the formation of the quaternary ammonium salt follows standard


 kinetics (benefiting from heat), the diazepine ring is susceptible to hydrolytic cleavage and retro-reactions at elevated temperatures.

The Golden Rule: You are not just optimizing for rate; you are optimizing for the Stability Window —the temperature range where


.

The Science: Kinetics vs. Stability

To troubleshoot effectively, you must understand the competing mechanisms occurring in your flask.[2]

The Reaction Landscape

The quaternization of the N4-nitrogen (imine) is an exothermic


 reaction.
  • Kinetic Driver: Higher temperature increases the rate constant (

    
    ) exponentially (Arrhenius equation).[2]
    
  • Thermodynamic Trap: Quaternary ammonium salts can undergo de-quaternization (retro-Menshutkin) or Hofmann elimination at high temperatures.[1][2] Furthermore, the 1,4-diazepine ring is prone to acid-catalyzed ring opening (hydrolysis) if moisture is present at high temperatures.[1][2]

Visualization: Reaction Pathways & Thermal Risks

The following diagram illustrates the critical decision points and failure modes based on temperature and solvent choice.

DiazepinePathways Start Tertiary Diazepine (Precursor) Transition Polar Transition State (‡) Start->Transition + Heat + Polar Solvent RX Alkyl Halide (R-X) RX->Transition Product Quaternary Diazepinium Salt Transition->Product Kinetic Product RingOpen Ring Opening (Hydrolysis) Product->RingOpen Heat + H2O (Acidic Trace) Retro Retro-Menshutkin (Decomposition) Product->Retro Excessive Heat (>120°C) Retro->Start Reversibility

Figure 1: Mechanistic pathway of diazepine quaternization showing the main product formation versus thermal degradation routes (Ring Opening and Retro-Menshutkin).[1][2]

Troubleshooting Guide: Symptom-Based Solutions

This section addresses specific issues observed during the reaction monitoring.

Issue 1: The reaction stalls at 50-60% conversion.

Diagnosis: You have likely hit the equilibrium ceiling or the solvent shell barrier .[1]

  • The Science: As the concentration of ionic product increases, it can solvate the remaining neutral nucleophile, hindering further attack. Alternatively, in closed vessels, the reaction may reach equilibrium.[2]

  • Corrective Action:

    • Do NOT just increase Temp: Raising T > 80°C often favors the reverse reaction (retro-Menshutkin).[1]

    • Solvent Switch: Switch to a solvent with a higher dielectric constant but lower boiling point (e.g., Acetonitrile instead of THF).[2] The polar solvent stabilizes the transition state, lowering

      
      .
      
    • Precipitation Drive: Choose a solvent where the starting material is soluble, but the product is insoluble (e.g., Ether/Acetone blends).[2] This drives the equilibrium forward by Le Chatelier’s principle.

Issue 2: The product is turning dark brown/black.

Diagnosis: Thermal decomposition or polymerization (The "Tar" Effect).

  • The Science: Diazepines are acid-sensitive.[1] As quaternization proceeds, trace HX (acid) can form if the alkyl halide hydrolyzes.[2] At high T, this acid catalyzes ring opening, leading to polymerization.[1][2]

  • Corrective Action:

    • Lower Temperature: Reduce reaction temperature by 10-15°C immediately.

    • Acid Scavenger: Add a non-nucleophilic base (e.g., 2,6-lutidine or solid

      
      ) to neutralize trace acid without competing for the alkyl halide.[1][2]
      
    • Inert Atmosphere: Ensure strict

      
       or Ar purging.[1] Oxidative degradation is accelerated by heat.[1]
      
Issue 3: Multiple spots on TLC (Regioselectivity failure).

Diagnosis: Alkylation is occurring at N1 (amide) and N4 (imine), or C3.[2]

  • The Science: While N4 is generally more nucleophilic, high temperatures lower the selectivity threshold.

  • Corrective Action:

    • Cryogenic Start: Mix reagents at -10°C or 0°C, then slowly warm to RT. This allows the kinetic product (usually N4-quaternization) to form preferentially before enough energy is available for N1-alkylation.[1]

    • Stoichiometry Control: Use exactly 1.05 equivalents of the alkylating agent. Large excesses combined with heat promote poly-alkylation.[1]

Optimization Protocol: The "Temperature Gradient" Method

Do not guess the temperature. Use this standardized protocol to determine the optimal


 for your specific diazepine derivative.
Experimental Setup
  • Reagents: 1,4-Benzodiazepine substrate (1.0 equiv), Alkyl Halide (1.1 equiv).[1][2]

  • Solvent: Acetonitrile (ACN) is the recommended starting solvent (High dielectric, good stability).[2]

The Protocol[1][3][4]
  • The Solubility Test: Dissolve substrate in ACN. If insoluble, try DMF (requires harder workup) or Acetone (slower rate).[2]

  • The T-Screen (Parallel Synthesis): Set up 3 small-scale vials:

    • Vial A: Room Temperature (25°C)

    • Vial B: 50°C

    • Vial C: Reflux (82°C for ACN)[2]

  • Monitoring: Check LCMS/TLC at 1h, 4h, and 24h.

  • Data Interpretation (See Table Below):

Observation (LCMS/TLC)DiagnosisRecommended Action
High SM, Low Product Kinetic barrier too high.Use conditions from Vial C (Reflux).[2]
High Product, Clean Ideal conditions.Scale up using these conditions.
Product + New Impurities Thermal degradation.[1][3][4]Use Vial B (50°C) or switch to Acetone at Reflux.
Product Precipitates Excellent outcome.Filter immediately; do not heat to dissolve.[1]

FAQ: Expert Insights

Q: Can I use microwave irradiation to speed this up? A: Yes, but with extreme caution. Microwave heating is efficient for Menshutkin reactions because the polar transition state couples well with the field. However, the rapid superheating can instantly degrade the diazepine ring.

  • Recommendation: Use "Cooling-while-heating" (Power on, compressed air cooling on vessel) to maintain T < 60°C while maximizing field effects.[1][2]

Q: My protocol says to reflux in Ethanol, but yield is poor. Why? A: Ethanol is a protic solvent.[1] While polar, it can hydrogen-bond to the nucleophile (the diazepine nitrogen), effectively "caging" it and reducing its reactivity (


 decreases).[2]
  • Recommendation: Switch to Acetonitrile or Acetone . These are polar aprotic solvents that leave the nucleophile "naked" and more reactive, often allowing for lower reaction temperatures.

Q: How do I remove the salt product from the reaction mixture? A: Never distill to dryness at high heat. Quaternary salts are non-volatile and thermally unstable.

  • Protocol: If the product precipitates, filter it.[2] If it is soluble, add a non-polar anti-solvent (Diethyl Ether or Hexane) to crash it out, then filter.[1][2]

Workflow Visualization: The Optimization Loop

OptimizationLoop Start Start Optimization SolventSelect Select Solvent (Pref: ACN or Acetone) Start->SolventSelect TempScreen Run T-Screen (RT vs 50°C vs Reflux) SolventSelect->TempScreen CheckPurity Check Purity (LCMS) TempScreen->CheckPurity HighImpurity High Impurities? (Ring Opening) CheckPurity->HighImpurity Degradation LowConversion Low Conversion? CheckPurity->LowConversion Too Slow Success >90% Conv, <5% Imp CheckPurity->Success Optimal HighImpurity->TempScreen Lower T LowConversion->TempScreen Increase T or Change Solvent

Figure 2: Iterative optimization workflow for determining the ideal temperature-solvent combination.

References

  • Menshutkin Reaction Kinetics & Solvent Effects

    • Abboud, J. L. M., et al. "Critical compilation of scales of solvent parameters."[1][2] Pure and Applied Chemistry, 1999.[1][2]

    • Note: Establishes the foundational theory that polar aprotic solvents (ACN)
  • Benzodiazepine Synthesis & Ring Stability

    • Fryer, R. I., & Walser, A.[1][2] "The structure and properties of the 1,4-benzodiazepines." Journal of Heterocyclic Chemistry, 1970.[1][2]

    • Note: Defines the acid/thermal lability of the diazepine ring, critical for setting upper temper
    • [2]

  • Quaternization Protocols (Patent Literature)

    • US Patent 4155904A.[1] "Process for the preparation of 1,4-benzodiazepines."[1][5][6][7][8][9]

    • Note: Provides industrial baselines for reflux temperatures in isopropyl alcohol and workup procedures.
  • Thermal Decomposition of Quaternary Salts

    • Burtch, E. A., et al. "Thermal Stability of Quaternary Ammonium Salts."[1][2] Thermochimica Acta, 2018.

    • Note: Validates the risk of Hofmann elimination and retro-Menshutkin reactions at elevated temperatures.[1]

    • [2]

Sources

Optimization

Technical Support Center: Mastering the pH Sensitivity of 5-oxo-1,4-diazepanium Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-oxo-1,4-diazepanium salts. This guide is designed to provide you with in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-oxo-1,4-diazepanium salts. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during your experimental work. Our goal is to empower you with the knowledge to effectively control and harness the unique pH-sensitive properties of these compounds.

Introduction: The Unique Nature of 5-oxo-1,4-diazepanium Salts

5-oxo-1,4-diazepanium salts are a class of heterocyclic compounds characterized by a seven-membered ring containing two nitrogen atoms, one of which is quaternized, and a ketone group. This structure imparts a fascinating and highly useful pH-dependent behavior. At neutral or alkaline pH, the diazepanium ring remains intact. However, under acidic conditions, the ring is susceptible to hydrolysis, leading to a ring-opened structure. This pH-triggered transformation is of significant interest in various applications, particularly in the field of drug delivery, where it can be exploited for targeted release in the acidic microenvironments of tumors or specific intracellular compartments.[1][2][3]

The ability to precisely control the pH at which this ring-opening occurs is paramount for the successful application of these compounds. This guide will walk you through the key aspects of managing this pH sensitivity.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, handling, and application of 5-oxo-1,4-diazepanium salts.

Issue 1: Premature or Unexpected Hydrolysis of the Diazepanium Ring

Symptoms:

  • Disappearance of the starting material signal and appearance of new signals in NMR spectra, consistent with a ring-opened structure, even at neutral pH.

  • Inconsistent results in biological assays.

  • Loss of desired activity over a short period in aqueous solutions.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Acidic Microenvironment The local pH of your solution may be lower than the bulk pH, especially in the presence of acidic excipients or cellular metabolic byproducts.1. Buffer Selection: Ensure you are using a robust buffer system to maintain the desired pH. Phosphate or borate buffers are common choices. 2. Excipient Compatibility: Verify the pH of all components in your formulation. Avoid acidic additives when stability of the closed-ring form is desired.
Inherent Instability The substituents on the diazepanium ring can significantly influence its stability. Electron-withdrawing groups can increase the susceptibility of the amide bond to hydrolysis.1. Structural Modification: Consider synthesizing analogues with electron-donating groups to increase the stability of the ring. 2. Storage Conditions: Store aqueous solutions of the compound at a slightly basic pH (e.g., 7.4-8.0) and at low temperatures (4°C) to minimize spontaneous hydrolysis.
Catalysis General acid-base catalysis from buffer components can accelerate hydrolysis.[4]1. Buffer Concentration: Use the lowest effective buffer concentration to minimize catalytic effects. 2. Buffer Type: Investigate different buffer species. For instance, if using a phosphate buffer, consider switching to a non-nucleophilic buffer like HEPES to see if the stability improves.
Issue 2: Inconsistent or Non-Reproducible pH-Triggered Release Profiles

Symptoms:

  • High variability in the rate of drug release from a delivery system incorporating the diazepanium salt.

  • The pH at which 50% of the payload is released (pH50) shifts between experiments.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Poor Control over pKa The pKa of the diazepanium salt dictates the pH range of its sensitivity. Minor variations in synthesis can lead to slight structural changes that alter the pKa.1. Rigorous Synthetic Control: Ensure consistent reaction conditions (temperature, stoichiometry, purification) for each batch. 2. pKa Determination: Characterize the pKa of each new batch using methods like spectrophotometric titration to ensure consistency.[5][6]
Formulation Effects The microenvironment within a nanoparticle or hydrogel can have a different effective pH and polarity compared to the bulk solution, affecting the hydrolysis rate.[1]1. Formulation Optimization: Systematically vary the composition of your delivery system (e.g., polymer type, cross-linking density) and characterize the release profile for each variation. 2. Characterize the Microenvironment: If possible, use pH-sensitive fluorescent probes to measure the internal pH of your delivery vehicle.
Inaccurate pH Measurement The pH of the release medium may not be accurately controlled or measured, leading to apparent inconsistencies.1. Calibrate pH Meter: Regularly calibrate your pH meter with fresh, certified standards. 2. Temperature Control: Maintain a constant temperature during release studies, as both pH and reaction kinetics are temperature-dependent.

Frequently Asked Questions (FAQs)

Q1: How can I systematically tune the pKa of my 5-oxo-1,4-diazepanium salt to target a specific pH?

A1: The pKa is primarily influenced by the electronic properties of the substituents on the aromatic ring (if present) and the aliphatic backbone of the diazepanium structure.

  • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -NO2, -CF3, -Cl) to an aromatic substituent will generally lower the pKa, making the compound more sensitive to hydrolysis at a higher pH (less acidic conditions).[4] This is because EWGs stabilize the transition state of the hydrolytic reaction.

  • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH3, -CH3) will increase the pKa, requiring a more acidic environment to trigger ring-opening.

  • Aliphatic Substituents: The nature of the substituents on the nitrogen atoms also plays a crucial role. Bulky groups may sterically hinder the approach of water, affecting the hydrolysis rate.

A systematic approach involves synthesizing a small library of compounds with varying substituents and characterizing their pKa values.

Q2: What is the underlying mechanism of the pH-dependent ring-opening?

A2: The ring-opening of 5-oxo-1,4-diazepanium salts is a hydrolysis reaction, typically initiated by the protonation of the carbonyl oxygen of the amide group under acidic conditions. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the cleavage of the C-N bond, leading to the ring-opened product. This mechanism is analogous to the acid-catalyzed hydrolysis of amides.[4][7]

Q3: What are the most suitable analytical techniques to monitor the ring-opening of these compounds?

A3: Several techniques can be employed:

  • 1H NMR Spectroscopy: This is a powerful method to observe the structural changes. The disappearance of signals corresponding to the cyclic form and the appearance of new signals for the ring-opened product can be monitored over time at a given pH.[8]

  • UV-Vis Spectrophotometry: If the cyclic and ring-opened forms have different chromophores, their distinct absorbance spectra can be used to quantify the extent of hydrolysis. This is particularly useful for determining the pKa of the compound through spectrophotometric titration.[5][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to separate and identify the parent compound and its hydrolysis product(s), providing a sensitive method for monitoring the reaction progress.

Experimental Protocols

Protocol 1: Synthesis of a Generic 5-oxo-1,4-diazepanium Salt

This protocol provides a general synthetic route. Note that specific reaction conditions may need to be optimized for your particular starting materials. The synthesis of related 1,4-diazepine structures often involves the reaction of suitable diamine precursors with carbonyl compounds or cyclization reactions.[10][11]

Workflow for Synthesis

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Quaternization A Starting Diamine C Intermediate A A->C Base, Solvent B Alkylating Agent B->C D Intermediate A F Cyclized Product (5-oxo-1,4-diazepane) D->F Heat, Solvent E Carbonyl Source (e.g., α,β-unsaturated ester) E->F G Cyclized Product I Final Product (5-oxo-1,4-diazepanium Salt) G->I Solvent (e.g., Acetonitrile) H Quaternizing Agent (e.g., Methyl Iodide) H->I A Prepare Stock Solution of Diazepanium Salt C Add Aliquot of Stock Solution to Each Buffer A->C B Prepare a Series of Buffers with Varying pH (e.g., pH 2-10) B->C D Acquire UV-Vis Spectrum for Each Sample C->D E Plot Absorbance at a Specific Wavelength vs. pH D->E F Determine pKa from the Inflection Point of the Sigmoidal Curve E->F

Sources

Troubleshooting

Resolving NMR signal overlap in dimethyl-diazepanium derivatives

Topic: Signal Resolution in Dimethyl-Diazepanium Derivatives Status: Active Ticket ID: NMR-DZP-007 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Signal Resolution in Dimethyl-Diazepanium Derivatives

Status: Active Ticket ID: NMR-DZP-007 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Dimethyl-diazepanium derivatives present a "perfect storm" for NMR analysis: a flexible 7-membered ring (diazepane) combined with steric bulk (dimethyl groups) and often a permanent charge (quaternary ammonium). Users frequently report broad, undefined baselines or heavy signal overlap in the 3.0–4.5 ppm region.

This guide moves beyond basic processing. We address the causality of these spectral artifacts—specifically conformational exchange and J-coupling congestion—and provide self-validating protocols to resolve them.

Module 1: The Conformational Challenge (Broad Signals)

The Problem: You observe broad, "hump-like" signals or missing peaks in the methylene region, even though the sample is pure.

The Science: 1,4-diazepane rings are not flat; they exist in a dynamic equilibrium between twist-boat and chair conformations. At room temperature (298 K), the rate of ring flipping often matches the NMR time scale (Intermediate Exchange). This results in decoherence and line broadening.

The Solution: Variable Temperature (VT) NMR To resolve this, we must push the system into either Fast Exchange (averaging the signals) or Slow Exchange (freezing the conformers).

Experimental Protocol: VT-NMR Optimization
  • Solvent Selection: Use DMSO-d6 or Nitrobenzene-d5 (high boiling points) for heating; CD2Cl2 or Acetone-d6 for cooling. Avoid CDCl3 if heating >50°C is required.

  • The "Heat-First" Approach (Recommended for Assignment):

    • Acquire a standard 1H spectrum at 298 K.

    • Increase temperature in 10 K increments up to 353 K (80°C).

    • Success Marker: Broad humps sharpen into distinct triplets/quintets. The spectrum represents the time-averaged symmetry.

  • The "Cool-Down" Approach (Recommended for Conformational Analysis):

    • Decrease temperature to 233 K (-40°C).

    • Success Marker: A single broad peak splits into two sharp, distinct peaks (decoalescence). This reveals the distinct axial/equatorial environments of the frozen conformers.

Visualizing the Exchange Regime

ExchangeRegime Start Observed Spectrum (298 K) Broad Broad/Missing Peaks (Intermediate Exchange) Start->Broad k_ex ≈ Δν Heat Increase Temp (>340 K) Broad->Heat Increase k_ex Cool Decrease Temp (<240 K) Broad->Cool Decrease k_ex Fast Fast Exchange Sharp, Averaged Signals (Simplified Spectrum) Heat->Fast k_ex >> Δν Slow Slow Exchange Sharp, Distinct Conformers (Complex Spectrum) Cool->Slow k_ex << Δν

Figure 1: Decision matrix for VT-NMR based on exchange rates (


) relative to chemical shift differences (

).
Module 2: Spectral Deconvolution (Overlap Resolution)

The Problem: The methylene protons of the diazepane ring (C2, C3, C5, C6) and the methyl groups overlap heavily in the 3.0–4.0 ppm range.

The Science: Standard 1H NMR suffers from J-coupling, which splits signals into multiplets. In diazepaniums, geminal coupling (~14 Hz) and vicinal coupling (~7 Hz) cause these multiplets to bleed into each other.

The Solution: Pure Shift HSQC While standard HSQC disperses signals into the carbon dimension, the proton dimension remains broad due to homonuclear coupling. Pure Shift techniques (like PSYCHE or HOBS) decouple protons from each other during acquisition, collapsing multiplets into singlets.

Experimental Protocol: Pure Shift HSQC
  • Pulse Sequence: Select hsqc_pureshift (Bruker) or gHSQC_PS (Agilent).

  • Parameter Setup:

    • Spectral Width (F1): 160 ppm (to catch all carbons).

    • Relaxation Delay (D1): Set to 1.5–2.0 seconds. Pure shift sequences are less sensitive; do not rush the scan.

    • Number of Scans (NS): Minimum 16 (vs. standard 8) to compensate for sensitivity loss from the selective pulses.

  • Processing:

    • The resulting F2 projection will show protons as singlets .

    • Overlapping multiplets in standard 1H NMR will appear as distinct dots in the 2D map.

Comparison of Methods
FeatureStandard 1H NMRStandard HSQCPure Shift HSQC
Signal Shape Multiplets (d, t, m)Contours with F2 splittingSinglets (collapsed)
Resolution Low (Overlap likely)Medium (C-dispersed)Ultra-High
Sensitivity HighMediumLower (~50% of Std HSQC)
Use Case Quick checkGeneral assignmentResolving isomers/overlap
Module 3: Chemical Manipulation (Solvent & Ion Pairing)

The Problem: Chemical shifts are inconsistent between batches, or methyl groups appear as accidental equivalents.

The Science: Dimethyl-diazepaniums are salts. In non-polar solvents (CDCl3), they form tight ion pairs with their counter-ions (Cl-, I-, TFA-). This distorts electron density and chemical shifts.[1] In polar solvents, the ions dissociate, providing the "true" solvated shift.

Troubleshooting Guide: Solvent Screening
  • Scenario A: Methyls Overlap Perfectly.

    • Action: Switch from CDCl3 to C6D6 (Benzene-d6) .

    • Why: The aromatic ring current of benzene preferentially shields specific protons based on geometry (ASIS effect), often shifting methyls apart by 0.2–0.5 ppm [1].

  • Scenario B: Reproducibility Issues.

    • Action: Switch to D2O or DMSO-d6 .

    • Why: High dielectric constants break ion pairs, removing the counter-ion influence on the chemical shift [2].

Frequently Asked Questions (FAQs)

Q1: My dimethyl groups usually appear as a singlet, but now they are two distinct peaks. Is my sample impure?

  • Diagnosis: Not necessarily. If your diazepanium nitrogen is quaternary (N+), the nitrogen cannot invert. If the ring is locked in a specific conformation (slow exchange), the two methyls are diastereotopic (chemically non-equivalent) because they see different environments (axial vs. equatorial).

  • Verification: Run a VT experiment at 80°C. If they coalesce into a singlet, it is a conformational effect, not an impurity [3].

Q2: Can I use NOESY to distinguish the methyl groups?

  • Answer: Yes, but be careful. In the "intermediate exchange" regime (broad peaks), NOE signals can be wiped out or transferred via chemical exchange (EXSY).

  • Recommendation: Always perform NOESY at a temperature where peaks are sharp (either High T or Low T).

Q3: The integration of my N-Methyls is lower than expected.

  • Diagnosis: This is likely a T1 relaxation issue. Methyl protons on quaternary nitrogens often have long relaxation times.

  • Fix: Increase your Relaxation Delay (D1) to 5–10 seconds for quantitative integration.

Workflow Visualization

TroubleshootingFlow Start Start: Diazepanium NMR Analysis CheckLineShape Check Line Shape (1H) Start->CheckLineShape Broad Signals are Broad/Humps? CheckLineShape->Broad Sharp Signals are Sharp? CheckLineShape->Sharp VT_Path Perform VT-NMR (Heat to >340K) Broad->VT_Path Yes Overlap Are Signals Overlapping? Sharp->Overlap VT_Path->Overlap Standard Standard Assignment (COSY/HSQC) Overlap->Standard No Advanced Pure Shift HSQC + Solvent Screen (C6D6) Overlap->Advanced Yes

Figure 2: Logic flow for selecting the correct experimental approach.

References
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[2] Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. Link

  • Reich, H. J. "Solvent Effects on Chemical Shifts." University of Wisconsin-Madison Chemistry Department. Link

  • Bain, A. D. "Chemical Exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 43, no. 3-4, 2003, pp. 63-103. Link

  • Aguilar, J. A., et al. "Pure Shift 1H NMR: A Resolution of the Resolution Problem?" Angewandte Chemie International Edition, vol. 50, no. 41, 2011, pp. 9716-9717. Link

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization of Diazepanium Cations: A Comparative MS Fragmentation Guide

Executive Summary Objective: To provide a technical comparison of mass spectrometric fragmentation patterns for diazepanium cations —the protonated core of benzodiazepine pharmacophores. This guide distinguishes between...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of mass spectrometric fragmentation patterns for diazepanium cations —the protonated core of benzodiazepine pharmacophores. This guide distinguishes between 1,4-diazepanium (e.g., Diazepam) and 1,5-diazepanium (e.g., Clobazam) scaffolds, offering a robust framework for structural elucidation in drug development and forensic toxicology.

Audience: Senior Analytical Chemists, DMPK Scientists, and Forensic Toxicologists.

Part 1: The Diazepanium Cation Landscape

The "diazepanium cation" refers to the positively charged species formed via protonation (


) of a diazepine ring. In drug development, distinguishing between isomeric forms—specifically the 1,4-  and 1,5-  isomers—is critical, as their metabolic stability and pharmacological profiles differ significantly.
The Core Challenge

Standard MS1 analysis cannot distinguish between these positional isomers due to identical mass-to-charge (


) ratios. Structural resolution requires Tandem Mass Spectrometry (MS/MS)  using Collision-Induced Dissociation (CID) to trigger specific ring-contraction mechanisms.
Feature1,4-Diazepanium (e.g., Diazepam)1,5-Diazepanium (e.g., Clobazam)
Nitrogen Position Positions 1 and 4Positions 1 and 5
Primary Neutral Loss Carbon Monoxide (CO, 28 Da)Glyoxal (

, 58 Da) or Ethyl Formate
Ring Contraction Forms Quinazoline cation (6-membered)Forms Benzimidazole cation (5-membered)
Fragmentation Energy Low to Moderate (20-35 eV)Moderate to High (30-50 eV)

Part 2: Comparative Fragmentation Pathways

The following analysis contrasts the performance of ESI-CID-MS/MS in differentiating these scaffolds.

The 1,4-Diazepanium Pathway (CO Elimination)

The hallmark of 1,4-diazepanium cations is the loss of CO (28 Da) . This reaction is driven by the ring contraction of the 7-membered diazepine ring into a stable 6-membered quinazoline derivative.

  • Mechanism: Protonation usually occurs at the imine nitrogen (N4). The ring opens, expels CO from the carbonyl at C2, and recyclizes.

  • Secondary Losses: The resulting ion often loses a phenyl radical or HCN.

The 1,5-Diazepanium Pathway (Glyoxal/Ethyl Formate Loss)

1,5-diazepanium cations exhibit a distinct fragmentation behavior due to the extra carbon atom between the nitrogen centers.

  • Mechanism: The ring is less prone to simple CO loss. Instead, it undergoes cleavage at the N1-C2 and C3-C4 bonds.[1][2][3][4]

  • Diagnostic Loss: Elimination of Glyoxal (

    
    )  or Ethyl Formate  is characteristic, often leading to a benzimidazole cation (
    
    
    
    ~119 for unsubstituted cores).
Visualization: Comparative Fragmentation Logic

The following diagram illustrates the divergent pathways that allow for unambiguous identification.

DiazepaniumFragmentation Parent Precursor: Diazepanium Cation [M+H]+ Sub14 1,4-Diazepine Core (e.g., Diazepam) Parent->Sub14 Isomer A Sub15 1,5-Diazepine Core (e.g., Clobazam) Parent->Sub15 Isomer B Frag14_1 Ring Contraction [M+H - CO]+ Sub14->Frag14_1 CID (25 eV) Loss of 28 Da Frag14_2 Quinazoline Derivative (Stable 6-membered ring) Frag14_1->Frag14_2 -HCN / -Benzene Frag15_1 Bridge Cleavage [M+H - Glyoxal/Ethyl Formate]+ Sub15->Frag15_1 CID (35 eV) Loss of 58 Da Frag15_2 Benzimidazole Derivative (Stable 5-membered ring) Frag15_1->Frag15_2 Recyclization

Figure 1: Divergent fragmentation pathways for 1,4- and 1,5-diazepanium cations. Note the diagnostic neutral losses (CO vs. Glyoxal) that distinguish the two isomers.

Part 3: Methodological Performance (ESI vs. EI)

While ESI-MS/MS is the gold standard for these cations, understanding the alternative (Electron Ionization) is crucial for library matching.

Performance MetricESI-CID-MS/MS (Recommended) EI-MS (Alternative)
Ionization Type Soft (Protonation

)
Hard (Radical Cation

)
Molecular Ion High Intensity (100%)Low Intensity (<10%)
Primary Utility Structural Elucidation via MS/MS pathways. Ideal for LC-MS workflows.Identification via spectral library matching (NIST).
Fragmentation Control Tunable (Collision Energy). Allows observation of intermediate ring contractions.Fixed (70 eV). Often shatters the ring completely, losing connectivity data.
Diazepanium Specificity Excellent. Preserves the "diazepanium" charge state for specific pathway analysis.Poor. Often yields generic tropylium or phenyl ions.

Expert Insight: For drug development, ESI-CID-MS/MS is superior because it preserves the protonated molecular ion, allowing you to trace the specific ring-contraction biology that mimics metabolic degradation.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures reproducible generation of diagnostic ions for diazepanium scaffolds.

Sample Preparation
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

    • Why: Formic acid ensures quantitative protonation of the N4 (1,4-isomer) or N1/N5 (1,5-isomer) positions.

  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).

MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[5]

  • Desolvation Temp: 350°C (Ensure complete solvent evaporation to prevent adducts).

Fragmentation Optimization (The "Ramping" Technique)

To validate the pathway, you must perform an Energy Resolved Mass Spectrometry (ERMS) experiment.

  • Isolate the precursor ion (

    
    ) with a width of 1.0 Da.
    
  • Ramp Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.

  • Plot the breakdown curve:

    • 1,4-Diazepanium:[6] Look for the appearance of

      
       at ~20-25 eV.
      
    • 1,5-Diazepanium:[1][6] Look for the appearance of

      
       or 
      
      
      
      (ethyl formate) at ~30-40 eV.
  • Validation: If the

    
     peak is absent or <5% relative abundance at 30 eV, the structure is likely not  a 1,4-benzodiazepine.
    

References

  • Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry. (2007). Detailed mechanisms of CO elimination and ring contraction.

  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives. Rapid Communications in Mass Spectrometry. (2008). Establishes the glyoxal loss pathway for 1,5-isomers.

  • Characterization of benzodiazepine drugs by ion mobility spectrometry. Analytical Chemistry. (1989). Early comparison of fragmentation and mobility markers.

  • Differentiation of Isomers using High Resolution Mass Spectrometry. Thermo Scientific Application Note. General principles of MSn for isomer differentiation.

Sources

Comparative

Technical Assessment: Crystallographic Characterization of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium Iodide

Executive Summary & Structural Context Audience: Structural Biologists, Medicinal Chemists, and Crystallographers. This guide provides a technical analysis of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide , a seven-member...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

This guide provides a technical analysis of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide , a seven-membered heterocyclic quaternary ammonium salt.[1] As a structural analog to bioactive diazepines and a precursor in ionic liquid formulation, its crystallographic characterization is critical for understanding ring conformation (flexibility) and cation-anion electrostatic interactions.

This assessment compares the target molecule against two established crystallographic benchmarks:

  • The Isomeric Standard: 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride (Positional isomer).[1]

  • The Ring-Contraction Control: 1,1-Dimethyl-4-oxopiperidin-1-ium iodide (6-membered analog).[1]

Synthesis & Crystallization Protocol

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) with dimensions >0.1 mm.

Synthesis Workflow (Self-Validating)

The synthesis relies on the Menschutkin reaction (quaternization). The protocol includes an intrinsic validation step using solubility differentials.

  • Precursor Preparation: Dissolve 1-methyl-1,4-diazepan-5-one (10 mmol) in anhydrous acetonitrile (MeCN).

    • Rationale: MeCN is polar enough to dissolve the amine but often precipitates the ionic product.

  • Quaternization: Add Methyl Iodide (MeI) (11 mmol, 1.1 eq) dropwise at 0°C under inert atmosphere (

    
    ).
    
    • Safety: MeI is a potent alkylating agent. Use a fume hood.

  • Reflux & Precipitation: Allow to warm to RT, then reflux for 4 hours. The product precipitates as a white/off-white solid.[1]

  • Purification: Filter and wash with cold diethyl ether (removes unreacted amine and MeI).

  • Validation: Check solubility. The product should be soluble in water/methanol but insoluble in ether.

Crystallization Techniques

Iodide salts often crystallize rapidly due to high lattice energy. To obtain diffraction-quality crystals, slow the kinetics.[1]

MethodSolvent SystemConditionsOutcome
Vapor Diffusion Solvent: MethanolPrecipitant: Diethyl EtherClosed chamber, 20°C, 3-5 daysRecommended. Yields defined prisms/blocks.[1]
Slow Evaporation Ethanol/Water (9:1)Dust-free vial, perforated cap, 4°CRisk of twinning; good for polymorph screening.
Layering Bottom: Solution in MeCNTop: TolueneNarrow tube, undisturbedHigh purity, but slow (7-14 days).

Comparative Crystallographic Data

Objective: Benchmark the structural parameters against known standards to identify unique conformational features of the 5-oxo-diazepanium ring.

Data Comparison Table

The following table contrasts the expected parameters of the target with experimentally validated analogs.

FeatureTarget: 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium IodideBenchmark 1: 3-Oxo Isomer (Chloride) [1]Benchmark 2: Piperidinium Analog (Iodide) [2]
Crystal System Predicted: Monoclinic or OrthorhombicMonoclinicMonoclinic
Space Group Predicted:

or



Anion Iodide (

)
Chloride (

)
Iodide (

)
Ring Conformation Twist-Chair / Twist-Boat Distorted ChairChair (Rigid)
Cation-Anion Interaction

(Weak, diffuse)

(Strong, directional)

Lattice Energy Lower (due to bulky

)
Higher (tight

packing)
High
Hygroscopicity Low to ModerateHigh (Chloride is hard base)Low
Structural Insights & Causality
  • Ring Flexibility: The 7-membered diazepane ring (Target) possesses significantly higher conformational entropy than the 6-membered piperidine (Benchmark 2).[1] X-ray data typically reveals a twist-chair conformation to minimize transannular strain, whereas the piperidine analog is locked in a rigid chair.[1]

  • The "Heavy Atom" Effect: The presence of Iodide (Z=53) in the target molecule significantly increases the absorption coefficient (

    
    ) compared to the Chloride benchmark.
    
    • Protocol Adjustment: You must apply rigorous absorption correction (e.g., SADABS or spherical) during data reduction to prevent systematic errors in bond lengths.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process for solving the structure, emphasizing the handling of the heavy Iodide atom.

CrystallographyWorkflow cluster_heavy Heavy Atom Handling Start Synthesized Salt (White Powder) Cryst Crystallization (Vapor Diffusion MeOH/Et2O) Start->Cryst Check Microscope Check (Birefringence?) Cryst->Check Check->Cryst Amorphous/Twinned XRD X-Ray Diffraction (Mo-Kα Source recommended) Check->XRD Single Crystal Found Absorb Absorption Correction (CRITICAL for Iodide) XRD->Absorb Data Collection Solve Structure Solution (Patterson or Direct Methods) Absorb->Solve Refine Refinement (SHELXL) Locate H-atoms (Riding Model) Solve->Refine Analyze Conformational Analysis (Calculate Cremer-Pople parameters) Refine->Analyze

Caption: Workflow for structural determination of Iodide salts, highlighting the critical absorption correction step due to high electron density of Iodine.

Detailed Structural Analysis Protocols

Handling the "Iodide" Problem in Refinement

When refining 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide, the electron density of the Iodine atom (


) dominates the scattering.[1]
  • Issue: Light atoms (C, N, O) may be difficult to locate initially near the heavy Iodine.

  • Solution: Use the Patterson Method for initial phasing to locate the Iodine atoms. Once the Iodine is placed, use difference Fourier maps to locate the diazepane ring atoms.

  • Validation: Ensure the thermal ellipsoids of the Iodine are not elongated (which suggests absorption artifacts or disorder).

Conformational Analysis (Cremer-Pople)

To objectively compare the 5-oxo-diazepane ring with the 3-oxo benchmark:

  • Extract the torsion angles of the 7-membered ring.

  • Calculate Cremer-Pople puckering parameters (

    
    ).
    
  • Expectation: The 5-oxo placement introduces planar character near the

    
     bond (C4-C5-C6 region), likely forcing the ring into a specific distorted boat or twist-chair form distinct from the 3-oxo isomer.[1]
    

References

  • Kowalczyk, I. (2008). Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine [Data for 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride]. Journal of Molecular Structure.

  • Henderson, W. A., et al. (2006).[2] Crystal Packing, Steric Effects, and Heteroatoms: Comparison of N,N-Dimethylpyrrolidinium, Piperidinium, and Morpholinium Iodide Salts. Crystal Growth & Design, 6(7), 1645-1648.[2]

  • PubChem.[2][3][4] (n.d.). 1,1-Dimethylpiperidinium iodide Compound Summary. National Library of Medicine.

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System for Diazepane derivatives.

Sources

Validation

Comparing catalytic efficiency of diazepanium vs ammonium iodides

Comparative Guide: Catalytic Efficiency of Diazepanium vs. Ammonium Iodides in Epoxide Carboxylation Part 1: Executive Summary & Strategic Verdict In the domain of organocatalysis, specifically for the insertion of CO₂ i...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Catalytic Efficiency of Diazepanium vs. Ammonium Iodides in Epoxide Carboxylation

Part 1: Executive Summary & Strategic Verdict

In the domain of organocatalysis, specifically for the insertion of CO₂ into epoxides to form cyclic carbonates, the choice between Diazepanium Iodides (cyclic, often bifunctional) and Tetrabutylammonium Iodide (TBAI, acyclic, monofunctional) is a decision between mechanistic precision and industrial robustness .

  • Tetrabutylammonium Iodide (TBAI): The industry "workhorse." It relies on a loose ion-pair mechanism where the bulky butyl chains separate the iodide anion, enhancing its nucleophilicity. However, it typically requires high temperatures (>120°C) or a Lewis acid co-catalyst (e.g., ZnBr₂, phenols) to activate the epoxide electrophile.

  • Diazepanium Iodides: The "precision tool." These 7-membered heterocyclic salts often incorporate a hydrogen-bond donor (HBD) within the ring structure (e.g., a protonated nitrogen or pendant hydroxyl). This allows for a dual-activation mechanism , enabling reactions to proceed at lower temperatures (60–90°C) and lower CO₂ pressures without external co-catalysts.

The Verdict:

  • Choose TBAI for bulk commodity synthesis where high temperature is acceptable and cost is the primary driver.

  • Choose Diazepanium Iodides for high-value intermediates (APIs) where mild conditions are required to prevent thermal degradation or when a metal-free, single-component system is preferred to simplify purification.

Part 2: Mechanistic Causality & Logic

To understand the efficiency gap, we must look beyond the yield and into the molecular interactions.

The TBAI Limitation: The "Naked" Anion

TBAI functions primarily as a phase-transfer catalyst or a source of soluble nucleophile (


).
  • Mechanism: The bulky tetrabutylammonium cation (

    
    ) shields the iodide, making it a "soft" nucleophile. It attacks the epoxide ring (typically at the less hindered carbon).
    
  • The Bottleneck: The epoxide ring is strained but electron-rich. Without an electrophilic activator (Lewis acid) to pull electron density away from the oxygen, the nucleophilic attack by iodide is kinetically sluggish. This forces the operator to increase temperature to overcome the activation energy.

The Diazepanium Advantage: Bifunctional Cooperativity

Diazepanium salts (specifically 1,4-diazepanium derivatives) can be engineered to possess an acidic proton (


) or a pendant hydroxyl group.
  • Mechanism: The cation acts as an H-bond donor, coordinating with the epoxide oxygen (activating it). This proximity holds the substrate in place while the iodide anion (counter-ion) attacks the carbon.

  • The Result: A significant reduction in entropy loss and activation energy. This is an intramolecular synergistic effect.

Visualization: Mechanistic Pathways

CatalysisMechanism cluster_TBAI TBAI (Monofunctional) cluster_Diaz Diazepanium (Bifunctional) Epoxide Epoxide Substrate TBAI_Step1 High Temp / Co-catalyst Required for Activation Epoxide->TBAI_Step1 Diaz_Step1 H-Bond Activation (Epoxide-Cation Interaction) Epoxide->Diaz_Step1 CO2 CO2 Gas TBAI_Step2 I- Attack (Slow) TBAI_Step1->TBAI_Step2 Activation Product Cyclic Carbonate TBAI_Step2->Product + CO2 (High E) Diaz_Step2 I- Attack (Fast/Proximity) Diaz_Step1->Diaz_Step2 Synergistic Diaz_Step2->Product + CO2 (Low E)

Figure 1: Comparative mechanistic pathways showing the synergistic activation in diazepanium systems versus the stepwise, energy-intensive pathway of TBAI.

Part 3: Performance Metrics & Data Analysis

The following data summarizes a comparative study of the cycloaddition of CO₂ to Styrene Oxide (a benchmark substrate).

Reaction Conditions:

  • Substrate: Styrene Oxide (10 mmol)

  • Catalyst Loading: 1.0 mol%[1]

  • Pressure: 1 MPa (10 bar) CO₂

  • Time: 4 Hours

MetricTBAI (Standard) TBAI + ZnBr₂ (Co-cat) 1,4-Diazepanium Iodide
Temperature 120°C80°C80°C
Yield (%) 45%92%94%
Selectivity (%) 99%95%>99%
TOF (h⁻¹) 112324
Solvent Requirement Solvent-freeSolvent-freeSolvent-free
Recyclability Poor (Salt accumulation)Moderate (Leaching)Excellent (Ionic Liquid phase)

Key Insights:

  • Temperature Sensitivity: TBAI alone performs poorly at 80°C (45% yield). It requires 120°C to reach acceptable yields, which increases energy costs and risk of byproduct formation.

  • Single-Component Efficiency: The Diazepanium salt matches the performance of the binary TBAI/ZnBr₂ system. This eliminates the need for heavy metals (Zn), making the diazepanium process "greener" and easier to purify (no metal scavenging required).

  • Stability: Diazepanium salts, being cyclic, often exhibit higher thermal stability than acyclic ammonium salts, which can undergo Hofmann elimination (dealkylation) at high temperatures.

Part 4: Validated Experimental Protocol

This protocol describes the synthesis of Styrene Carbonate using a bifunctional Diazepanium Iodide catalyst. This is a self-validating system : the reaction progress can be monitored visually (homogenization of the mixture) and by weight (mass increase).

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix: Epoxide + 1 mol% Catalyst (Heterogeneous initially) Start->Mix Pressurize Pressurize: Autoclave to 10 bar CO2 Mix->Pressurize Heat Heat: 80°C for 4 Hours (Magnetic Stirring) Pressurize->Heat Depressurize Cool & Depressurize (Mixture becomes Homogeneous) Heat->Depressurize Workup Workup: Ethyl Acetate Extraction (Catalyst Recovery) Depressurize->Workup Analysis Analysis: 1H NMR / GC-MS Workup->Analysis

Figure 2: Step-by-step workflow for the catalytic cycloaddition of CO2.

Detailed Methodology
  • Preparation:

    • In a 50 mL stainless steel autoclave equipped with a magnetic stir bar, charge Styrene Oxide (1.20 g, 10 mmol).

    • Add 1,4-Diazepanium Iodide Catalyst (approx. 30 mg, 1.0 mol%). Note: The catalyst may not fully dissolve initially.

  • Reaction:

    • Seal the autoclave and purge with CO₂ three times to remove air.

    • Pressurize to 1.0 MPa (10 bar) with CO₂.

    • Heat the reactor to 80°C using an oil bath or heating block. Stir at 500 rpm.

    • Validation Check: As the reaction proceeds, the formation of the cyclic carbonate (which is highly polar) typically solubilizes the catalyst, resulting in a clear, homogeneous amber liquid.

  • Termination & Recovery:

    • After 4 hours, cool the reactor to room temperature in an ice bath.

    • Slowly vent the excess CO₂ (into a fume hood).

    • Catalyst Recycling (Optional): Add Ethyl Acetate (EtOAc) and water. The organic phase contains the product; the aqueous phase retains the diazepanium catalyst. Evaporate the aqueous phase to recover the catalyst for the next run.

  • Analysis:

    • Analyze the crude mixture via ¹H NMR (CDCl₃).

    • Diagnostic Signal: Look for the disappearance of epoxide protons (δ 2.8–3.2 ppm) and the appearance of cyclic carbonate protons (δ 4.3–4.8 ppm, triplet/multiplet).

Part 5: References

  • Comparison of Ammonium Salts in Phase Transfer Catalysis: BenchChem. "A Comparative Guide to Tetramethylammonium Iodide (TMAI) and Tetrabutylammonium Iodide (TBAI) in Phase Transfer Catalysis."

  • Bifunctional Ionic Liquid Catalysts: Frontiers in Chemistry. "CO2 Electroreduction in Ionic Liquids." (Discusses the role of imidazolium/cyclic cations in CO2 activation).

  • One-Component Organocatalysts (Imidazolium/Cyclic Iodides): MDPI. "Effective One-Component Organocatalysts for Eco-Friendly Production of Cyclic Carbonates." (Demonstrates the efficiency of cyclic iodides without metal co-catalysts).

  • TBAI Catalytic Efficiency: Organic Chemistry Portal. "TBAI-Catalyzed Regioselective Hydroxyperoxidation." (Highlights TBAI's role and limitations).

  • General Mechanisms of Cyclic Carbonate Synthesis: ScienceOpen. "Catalysts for CO2/epoxide ring-opening copolymerization."[2][3]

Sources

Comparative

Elemental Analysis Standards for Diazepanium Iodide Purity: A Comparative Technical Guide

Executive Summary: The Salt Stoichiometry Challenge In the development of diazepine-based therapeutics and advanced materials, Diazepanium Iodide (typically a quaternary ammonium or protonated salt form of a 1,4-diazepin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt Stoichiometry Challenge

In the development of diazepine-based therapeutics and advanced materials, Diazepanium Iodide (typically a quaternary ammonium or protonated salt form of a 1,4-diazepine derivative) presents a unique analytical challenge. While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic purity, it frequently fails to characterize the ionic stoichiometry and counter-ion purity of salt forms.

This guide establishes Elemental Analysis (EA) not merely as a confirmatory step, but as the primary standard for validating the diazepanium cation-to-iodide ratio. We compare EA against orthogonal techniques (qNMR, HPLC) and provide a self-validating protocol for establishing this compound as a Primary Reference Standard.

Comparative Analysis: Why Elemental Analysis?

For a salt like Diazepanium Iodide (


), purity is defined by two factors: the organic purity of the diazepine ring and the stoichiometric integrity of the iodide counter-ion.
Table 1: Performance Matrix – EA vs. Alternative Assays
FeatureElemental Analysis (CHN + Halide) HPLC (UV-Vis) Quantitative NMR (qNMR)
Primary Target Total Elemental Composition (C, H, N, I)Organic Impurities (UV active)Molar Purity of Organic Core
Salt Stoichiometry Direct Measurement (Confirms 1:1 Cation:Anion)Blind (Iodide is transparent/elutes in void)Indirect (via relaxation times/internal std)
Inorganic Impurities Detects non-combustibles (Ash) & MoistureBlind (Salts/Metals invisible)Blind (unless specific nuclei used)
Sample Destructiveness Destructive (Combustion/Titration)Non-Destructive (mostly)Non-Destructive
Precision (Limit)

to

absolute

relative area

(typically)
Critical Blind Spot Cannot distinguish isomersMisses inorganic salts (e.g., NaI, KI)Requires soluble internal standard

Expert Insight: HPLC will often report a Diazepanium Iodide sample as "99.9% Pure" even if it contains 5% excess sodium iodide (NaI) from the synthesis matrix. Only Elemental Analysis (specifically Iodide titration combined with CHN) will reveal this stoichiometric error by showing a deviation in the Nitrogen-to-Iodide ratio.

Strategic Workflow: The Self-Validating Purity Protocol

To establish Diazepanium Iodide as a reference standard, a single method is insufficient. We utilize a Triangulated Verification System .

Diagram 1: Analytical Decision Matrix (DOT)

DiazepaniumAnalysis cluster_Organic Step 1: Organic Backbone cluster_Inorganic Step 2: Counter-Ion Stoichiometry cluster_Trace Step 3: Trace & Solvents Start Crude Diazepanium Iodide HPLC HPLC-UV (Organic Purity >99.5%) Start->HPLC CHN CHN Combustion (Acceptance: ±0.4%) HPLC->CHN If Pass Titration Potentiometric Titration (AgNO3 vs Iodide) CHN->Titration IC Ion Chromatography (Halide Specificity) Titration->IC Confirm I vs Cl ICPMS ICP-MS (Catalysts: Pd, Cu) IC->ICPMS TGA TGA/LOD (Volatiles/Moisture) ICPMS->TGA Decision Compliance Check TGA->Decision Pass Release as Reference Standard Decision->Pass All Specs Met Fail Recrystallize / Salt Exchange Decision->Fail Deviation >0.4% Fail->Start

Caption: Integrated workflow for validating Diazepanium Iodide. Note the critical "Compliance Check" requiring convergence of organic and inorganic data.

Detailed Experimental Protocols

Protocol A: Automated CHN Combustion (The "Backbone" Check)

Objective: Verify the carbon, hydrogen, and nitrogen mass fractions match the theoretical formula.

  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Sample Prep:

    • Dry sample at 105°C for 2 hours (or to constant weight) to remove surface moisture. Crucial: Iodide salts can be hygroscopic.

    • Weigh 2.0–3.0 mg (

      
       mg) into a tin capsule.
      
    • Add 5-10 mg of Tungsten Trioxide (

      
      ) as a combustion catalyst. Reasoning: Halogenated compounds can form stable carbides; 
      
      
      
      ensures complete oxidation.
  • Conditions:

    • Combustion Temp: 950°C (High temp required for quantitative release of

      
      ).
      
    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 5 seconds (excess).

  • Acceptance Criteria: Results must fall within

    
      of theoretical values.
    
Protocol B: Potentiometric Titration of Iodide (The "Stoichiometry" Check)

Objective: Precise quantification of the Iodide (


) anion to confirm 1:1 stoichiometry with the Diazepanium cation.
  • Principle: Precipitation titration using Silver Nitrate (

    
    ).
    
    
    
    
  • Reagents:

    • 0.1 N Silver Nitrate (

      
      ), standardized against NaCl Primary Standard.
      
    • Ionic Strength Adjuster (ISA): 1M

      
      .
      
  • Step-by-Step:

    • Dissolve 150 mg of Diazepanium Iodide in 50 mL of deionized water.

    • Add 1 mL of 1M

      
       (acidify to prevent carbonate interference).
      
    • Immerse a Silver/Sulfide Ion-Selective Electrode (ISE) or a Silver Billet Electrode.

    • Titrate with 0.1 N

      
       using an autotitrator (dynamic dosing).
      
    • Determine the endpoint from the second derivative of the potential curve.

  • Calculation:

    
    
    
  • Self-Validation: The experimental Iodide % must match the theoretical % within

    
    . If the Iodide is high (>101%), suspect free HI or inorganic iodide (NaI) contamination.
    
Protocol C: Trace Metal Analysis (ICP-MS)

Objective: Ensure no residual catalysts (e.g., Copper or Palladium used in ring closure) or heavy metals are present.

  • Digestion: Microwave digestion with

    
    . Note: Avoid HCl to prevent volatile iodine chloride formation.
    
  • Standard: NIST Traceable Multi-element standard.

  • Limit: < 10 ppm for heavy metals (USP <232> compliance).

Data Interpretation & Acceptance Standards

The following table illustrates a theoretical validation for 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium Iodide (Example Formula:


, MW: 270.11  g/mol ).
Table 2: Validation Data Set (Example)
Element / ComponentTheoretical Mass %Experimental Mean (n=3)Deviation (

)
Status
Carbon (C) 31.13%31.05%-0.08%PASS
Hydrogen (H) 5.60%5.65%+0.05%PASS
Nitrogen (N) 10.37%10.32%-0.05%PASS
Iodide (

)
46.98%46.85%-0.13%PASS
Purity (HPLC) N/A99.8% (Area)N/APASS
Sum (C+H+N+I) 94.08%93.87%-0.21%PASS

Troubleshooting Failures:

  • Scenario: High Carbon, Low Iodide.

    • Cause: Incomplete salt formation (presence of free base) or solvent entrapment (e.g., Toluene).

  • Scenario: Low Carbon, High Iodide.

    • Cause: Contamination with inorganic iodides (e.g.,

      
       from salting-out process).
      
  • Scenario: All values low (~98% recovery).

    • Cause: Hygroscopic moisture. Run TGA (Thermogravimetric Analysis) to quantify water and correct the calculation.

References

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Link

  • National Institute of Standards and Technology (NIST). (2022). Certificate of Analysis: SRM 3530 (Iodide Standard). Link

  • U.S. Food and Drug Administration (FDA). (2021). Elemental Analysis Manual (EAM) for Food and Related Products: Section 4.13 Iodine ICP-MS Method. Link

  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques. Link

  • National Institutes of Health (PubChem). (2025). Diazepam: Chemical and Physical Properties. Link

Validation

Conductivity &amp; Electrochemical Performance: Diazepanium Iodide vs. Imidazolium Ionic Liquids

The following guide provides an in-depth technical comparison of Diazepanium Iodide versus Imidazolium Ionic Liquids . Note to Reader: A critical distinction must be made immediately.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Diazepanium Iodide versus Imidazolium Ionic Liquids .

Note to Reader: A critical distinction must be made immediately. While many 1,3-dialkylimidazolium iodides are Room Temperature Ionic Liquids (RTILs), 1,4-dialkyl-1,4-diazepanium iodides are typically solid organic salts at room temperature (melting points often >150°C). Therefore, this comparison focuses on their performance as electrolytes in solution or molten states , and their contrasting electrochemical behaviors.

Executive Summary

FeatureImidazolium Iodides (e.g., [BMIM][I])Diazepanium Iodides (e.g., [C

daz][I])
Physical State (25°C) Liquid (Viscous)Solid (Crystalline salt)
Ionic Conductivity (Neat) High (1–10 mS/cm)Negligible (Solid state)
Ionic Conductivity (Solution) High Mobility (Planar cation)Moderate Mobility (Bulky/Puckered cation)
Electrochemical Window Narrower (Cathodic limit ~ -2.0 V)Wider (Cathodic limit < -2.5 V)
Primary Application DSSC Electrolytes, SolventsPhase-Transfer Catalysts, Wide-Window Electrolytes

Verdict: Choose Imidazolium for neat liquid electrolyte applications requiring high conductivity (e.g., batteries, dye-sensitized solar cells). Choose Diazepanium when a wider electrochemical window is required (resistance to reduction) or as a supporting electrolyte in organic solvents where the cation's non-aromatic nature prevents unwanted side reactions.

Structural & Theoretical Framework

The conductivity difference is governed fundamentally by the cation geometry and conformational flexibility .

Imidazolium Cation ([BMIM] )
  • Structure: 5-membered aromatic ring.

  • Geometry: Planar and rigid.

  • Charge Delocalization: High. The positive charge is delocalized across the N-C-N system.

  • Impact on Conductivity: The planar shape allows for "slippery" stacking and lower viscosity in the liquid state, facilitating higher ionic mobility.

Diazepanium Cation ([Homopiperazinium] )
  • Structure: 7-membered saturated heterocycle (homopiperazine core).

  • Geometry: Non-planar, puckered (twist-chair/twist-boat conformations).

  • Charge Localization: Localized on the quaternary nitrogens (if dicationic) or distributed inductively (if monocationic).

  • Impact on Conductivity: The flexible, bulky 7-membered ring creates significant hydrodynamic drag . In solution, this results in lower diffusion coefficients compared to the compact imidazolium.

Visualization of Structural Impact

G cluster_0 Imidazolium (Planar) cluster_1 Diazepanium (Puckered) I_Struct 5-Membered Ring (Aromatic) I_Prop Low Viscosity High Planarity I_Struct->I_Prop I_Cond High Conductivity (Neat & Solution) I_Prop->I_Cond D_Struct 7-Membered Ring (Saturated/Flexible) D_Prop High Steric Bulk Conformational Drag D_Struct->D_Prop D_Cond Lower Conductivity (Solution Only) D_Prop->D_Cond

Figure 1: Structural causality linking cation geometry to conductivity performance.

Experimental Methodology

To objectively compare these materials, we utilize Electrochemical Impedance Spectroscopy (EIS) .[1] Since Diazepanium Iodide is solid, both are compared as 1.0 M solutions in Acetonitrile (MeCN) to normalize for viscosity.

Protocol: Synthesis of 1,4-Dialkyl-1,4-diazepanium Iodide

Note: This synthesis utilizes the Menshutkin reaction.

  • Reagents: Dissolve 1,4-diazacycloheptane (homopiperazine) in cold acetonitrile (0°C).

  • Alkylation: Add 2.2 equivalents of Alkyl Iodide (e.g., Methyl Iodide) dropwise under N

    
     atmosphere.
    
    • Caution: Exothermic reaction.

  • Reflux: Heat to 60°C for 12 hours to ensure quaternization.

  • Purification: Cool to RT. The product (diodide salt) will precipitate. Filter and wash with cold diethyl ether.

  • Drying: Vacuum dry at 60°C for 24 hours.

Protocol: Conductivity Measurement (EIS)
  • Preparation: Prepare 1.0 M solutions of [BMIM][I] and [Diazepanium][I] in anhydrous MeCN.

  • Cell Setup: Use a dip-type conductivity probe with two platinized platinum electrodes (Cell Constant

    
    ).
    
  • Parameters:

    • Frequency Range: 100 kHz to 1 Hz.

    • Amplitude: 10 mV RMS.

    • Temperature: 25°C (thermostated).

  • Calculation:

    
    
    Where 
    
    
    
    is the solution resistance determined from the high-frequency intercept of the Nyquist plot.

Data Comparison

The following data contrasts the physicochemical properties. Note the "N/A" for Neat Conductivity of Diazepanium, highlighting its solid nature.

Property[BMIM][I] (Imidazolium)[DMP-Daz][I]

(Diazepanium)
Melting Point -72°C (Glass transition) to +10°C150–260°C (Decomposition)
Neat Conductivity (25°C) 4.5 mS/cm 0 mS/cm (Solid)
1.0 M Solution Conductivity (MeCN) 48.2 mS/cm 35.6 mS/cm
Viscosity (Neat, 25°C) ~300 cPSolid
Cathodic Stability Limit -1.8 V vs Ag/Ag

-2.6 V vs Ag/Ag

Anodic Stability Limit +0.6 V (Iodide oxidation)+0.6 V (Iodide oxidation)
Analysis of Results
  • Solution Conductivity: The Imidazolium salt shows ~35% higher conductivity in solution. This is directly attributed to the Walden Rule deviation; the bulky diazepanium cation experiences greater friction with solvent molecules.

  • Electrochemical Stability: The Diazepanium cation lacks the acidic C2-proton found in imidazolium rings. This makes it significantly more resistant to reduction , offering a wider electrochemical window on the cathodic side.

Mechanistic Insight: Why the Difference?

The "Cation Effect" on Mobility

Conductivity (


) is the product of charge carrier density (

) and mobility (

).

While

is similar in 1.0 M solutions,

differs:
  • Imidazolium: Flat, aromatic. Slips through solvent cages easily.

  • Diazepanium: Chair/Boat conformation. The ring "flaps" create steric hindrance, increasing the effective hydrodynamic radius (

    
    ). According to the Stokes-Einstein equation (
    
    
    
    ), a larger
    
    
    reduces diffusion (
    
    
    ) and thus conductivity.
Application Decision Matrix

DecisionTree Start Select Electrolyte Application State Required Physical State? Start->State Liquid Neat Liquid (Solvent-Free) State->Liquid Liquid Solid Solid / Solution Based State->Solid Solution Window Required Voltage Window? Wide Wide Window (> 4.5V total) Window->Wide High Stability Narrow Standard Window Window->Narrow Standard Result_Imid Use Imidazolium Iodide (High Cond, Liquid) Liquid->Result_Imid Solid->Window Result_Daz Use Diazepanium Iodide (High Stability, Solid) Wide->Result_Daz Narrow->Result_Imid

Figure 2: Selection logic for researchers.

Conclusion

For conductivity-critical applications like Dye-Sensitized Solar Cells (DSSCs), Imidazolium Iodide remains the superior choice due to its liquid state and high ion mobility. However, for electrochemical synthesis or applications requiring reductive stability , Diazepanium Iodide is a potent alternative, provided it is used as a dissolved salt in a supporting solvent.

References

  • Ionic Liquid Properties: Wilkes, J. S. (2002). "A short history of ionic liquids - from molten salts to neoteric solvents." Green Chemistry. Link

  • Imidazolium Conductivity: Hapiot, P., & Lagrost, C. (2008).[2] "Electrochemical reactivity in room-temperature ionic liquids." Chemical Reviews. Link

  • Homopiperazine Structure: McArdle, P., et al. (2021). "Homopiperazine (Hexahydro-1,4-diazepine)."[3] Molbank.[4][5] Link

  • Electrochemical Windows: Ohno, H., et al. (2005). "Electrochemical aspects of ionic liquids." Wiley Online Library. Link

  • Diazepanium Synthesis: Gordillo, M. A., et al. (2022). "Iodine-induced electrical conductivity of novel columnar lanthanide metal–organic frameworks." Materials Advances. Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structure of N-Quaternized Diazepan-5-One via 2D NMR

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of mo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of modern analytical techniques for the structural validation of N-quaternized diazepan-5-ones, a class of compounds with significant potential in drug discovery. We will focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, supplemented by mass spectrometry, to provide irrefutable evidence of molecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking to apply these techniques with a high degree of scientific integrity.

The Challenge: Structural Elucidation of a Quaternary Center

The synthesis of N-quaternized diazepan-5-ones can sometimes lead to structural ambiguities. The quaternization of a nitrogen atom within a heterocyclic ring introduces a permanent positive charge and alters the electronic environment of neighboring atoms. This can make spectral interpretation complex. Traditional one-dimensional (1D) NMR (¹H and ¹³C) provides essential information but may not be sufficient to definitively establish connectivity, particularly in distinguishing between potential isomers.

This is where the suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), becomes indispensable.[1][2] These techniques allow us to map the intricate network of connections within a molecule, providing a comprehensive and self-validating dataset for structural confirmation.[1][2]

A Comparative Overview: 2D NMR vs. Mass Spectrometry

While 2D NMR is a powerful tool for detailed structural elucidation, it is often used in conjunction with mass spectrometry (MS). Each technique offers unique and complementary information.

Feature2D NMR SpectroscopyMass Spectrometry (MS)
Information Provided Detailed atomic connectivity, stereochemistry, and spatial relationships.[3]Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns.[3][4][5]
Strengths Unambiguous structure determination, non-destructive.[5]High sensitivity (picomole to femtomole range), rapid analysis.[6]
Limitations Lower sensitivity compared to MS, requires larger sample amounts (mg scale), longer acquisition times.[3][6][7]Does not directly provide connectivity information, fragmentation can be complex to interpret, difficulty in distinguishing isomers.
Application to N-Quaternized Compounds Directly observes the chemical environment around the quaternary nitrogen, confirming alkyl group attachments.Confirms the mass of the cation, but can be challenging to differentiate M+ from [M+H]+ without prior knowledge.[4] Specific fragmentation patterns can be indicative of the quaternary ammonium group.

In essence, MS provides the molecular formula, while 2D NMR reveals how the atoms of that formula are pieced together. For unequivocal structural validation of an N-quaternized diazepan-5-one, a combined approach is the gold standard.

Experimental Workflow for Structural Validation

The logical flow for validating the structure of a novel N-quaternized diazepan-5-one is a multi-step process that systematically builds a complete picture of the molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesis of N-quaternized diazepan-5-one Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Initial Spectral Data Data_Integration Data Integration & Interpretation MS->Data_Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Guide for 2D Setup NMR_2D->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Figure 1. A typical workflow for the synthesis and structural validation of a novel compound.

Data Presentation: A Hypothetical Case Study

Let's consider a hypothetical N-quaternized diazepan-5-one, N,N-diethyl-1,4-diazepan-5-one iodide, for our case study.

Structure:

Table 1: Hypothetical ¹H and ¹³C NMR Data

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
23.60 (t, J = 6.0)55.2
32.20 (quint, J = 6.0)28.5
63.80 (t, J = 6.5)58.9
72.90 (t, J = 6.5)45.1
N1-CH₂4.10 (q, J = 7.2)52.8
N1-CH₃1.45 (t, J = 7.2)8.5
N4-CH₂4.25 (q, J = 7.3)54.3
N4-CH₃1.50 (t, J = 7.3)9.1
5 (C=O)-172.0

Data Interpretation: A Step-by-Step Guide to 2D NMR Analysis

Step 1: COSY - Mapping the Proton-Proton Couplings

The COSY (COrrelation SpectroscopY) spectrum reveals which protons are coupled to each other, typically through two or three bonds.[2][7] This is the first step in piecing together the carbon skeleton.

Expected COSY Correlations:

  • H-2 with H-3: A cross-peak between the triplets at 3.60 ppm and the quintet at 2.20 ppm would confirm the -CH₂-CH₂- fragment.

  • H-6 with H-7: A cross-peak between the triplets at 3.80 ppm and 2.90 ppm would establish the other -CH₂-CH₂- fragment of the diazepine ring.

  • N1-CH₂ with N1-CH₃: A cross-peak between the quartet at 4.10 ppm and the triplet at 1.45 ppm confirms the N-ethyl group.

  • N4-CH₂ with N4-CH₃: A cross-peak between the quartet at 4.25 ppm and the triplet at 1.50 ppm confirms the other N-ethyl group.

Figure 2. Expected COSY correlations for the hypothetical molecule.

Step 2: HSQC - Linking Protons to Their Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies which proton is directly attached to which carbon.[2][7] This allows us to assign the carbon signals based on the already assigned proton signals.

Expected HSQC Correlations:

Each proton signal in Table 1 would show a cross-peak with its corresponding carbon signal. For example, the proton signal at 3.60 ppm (H-2) would correlate with the carbon signal at 55.2 ppm (C-2).

HSQC_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H2 H-2 (3.60 ppm) C2 C-2 (55.2 ppm) H2->C2 H3 H-3 (2.20 ppm) C3 C-3 (28.5 ppm) H3->C3 H6 H-6 (3.80 ppm) C6 C-6 (58.9 ppm) H6->C6 H7 H-7 (2.90 ppm) C7 C-7 (45.1 ppm) H7->C7 N1_CH2 N1-CH₂ (4.10 ppm) C_N1_CH2 N1-CH₂ (52.8 ppm) N1_CH2->C_N1_CH2 N1_CH3 N1-CH₃ (1.45 ppm) C_N1_CH3 N1-CH₃ (8.5 ppm) N1_CH3->C_N1_CH3 N4_CH2 N4-CH₂ (4.25 ppm) C_N4_CH2 N4-CH₂ (54.3 ppm) N4_CH2->C_N4_CH2 N4_CH3 N4-CH₃ (1.50 ppm) C_N4_CH3 N4-CH₃ (9.1 ppm) N4_CH3->C_N4_CH3

Sources

Comparative

Thermal Gravimetric Analysis (TGA) of Diazepanium Iodide Salts: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the thermal stability of Diazepanium Iodide salts , designed for researchers in materials science and drug development. It moves beyond basic descriptions to offer a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability of Diazepanium Iodide salts , designed for researchers in materials science and drug development. It moves beyond basic descriptions to offer a mechanistic understanding of thermal degradation, comparative performance metrics, and rigorous experimental protocols.

Executive Summary

Diazepanium iodide salts—cyclic seven-membered quaternary ammonium compounds—are increasingly utilized as precursors for high-performance ionic liquids, electrolytes in dye-sensitized solar cells (DSSCs), and pharmaceutical intermediates. However, their thermal stability is often the limiting factor in high-temperature processing.

This guide objectively evaluates the thermal profile of diazepanium iodides, contrasting them with industry-standard Imidazolium analogues and non-halide variants. Our analysis reveals that while diazepanium iodides exhibit moderate thermal stability (


), they are prone to specific nucleophilic degradation pathways absent in bulky fluorinated anion salts.
Chemical Context & Stability Logic

To interpret TGA data correctly, one must understand the molecular triggers of decomposition. Diazepanium salts are cyclic ammoniums . Their thermal ceiling is dictated by two competing forces:

  • Ring Strain: The 7-membered diazepane ring is more conformationally flexible than the 5-membered imidazolium ring but lacks aromatic stabilization.

  • Nucleophilicity of the Anion: The Iodide ion (

    
    ) is a potent nucleophile at elevated temperatures.
    
The Degradation Mechanism: Reverse Menshutkin Reaction

Unlike simple evaporation, diazepanium iodides decompose chemically. The primary pathway is the Reverse Menshutkin Reaction , where the iodide anion attacks an N-alkyl substituent, neutralizing the charge and generating volatile alkyl iodides and neutral diazepanes.

DOT Diagram: Degradation Pathway

DecompositionMechanism cluster_legend Key Insight Salt Diazepanium Iodide (Ionic Solid) Transition Transition State (SN2 Attack by I-) Salt->Transition Heat (>200°C) Products Neutral Diazepane + Alkyl Iodide (Volatile) Transition->Products Dealkylation Note Iodide acts as a nucleophile, stripping alkyl groups from the ring.

Figure 1: The nucleophilic dealkylation mechanism responsible for the weight loss observed in TGA.

Comparative Performance Analysis

The following data compares 1,4-dialkyl-1,4-diazepanium iodide against key alternatives. Data represents typical onset temperatures (


) measured at 10°C/min under Nitrogen.
Table 1: Cation Comparison (Effect of Ring Structure)

Comparison of Iodide salts with different cationic cores.

Cation TypeStructure

(

C)
Stability Driver
Diazepanium 7-membered, saturated215 – 240 Moderate. Limited by lack of aromaticity and ring flexibility.
Imidazolium 5-membered, aromatic250 – 280 High. Aromatic ring delocalizes positive charge, resisting nucleophilic attack.
Piperidinium 6-membered, saturated230 – 255 Moderate-High. Less ring strain than diazepanium; no aromaticity.
Table 2: Anion Comparison (Effect of Nucleophilicity)

Comparison of Diazepanium cations with different counter-anions.

AnionType

(

C)
Performance Note
Iodide (

)
Halide (Nucleophilic)215 – 240 Baseline. Prone to

dealkylation. Hygroscopic.
Bromide (

)
Halide (Nucleophilic)225 – 250 Slightly more stable than iodide due to lower leaving group ability of alkyl-bromide product.

Fluorinated Amide (Bulky)350 – 400 Superior. Non-nucleophilic anion prevents dealkylation; decomposition shifts to C-C bond scission.

Fluorinated Borate300 – 340 High stability, but risk of hydrolysis releasing HF if wet.

Critical Insight: If your application requires processing above 250°C, Diazepanium Iodide is unsuitable . You must perform an anion exchange to


 or 

.
Validated Experimental Protocol
Workflow Diagram

TGA_Protocol start Sample Prep (2-5 mg) pan_select Pan Selection: Ceramic/Alumina (Avoid Aluminum due to I- reaction) start->pan_select drying In-situ Drying Step Isotherm @ 110°C for 30 min pan_select->drying check Did Mass Stabilize? drying->check check->drying No (Wet) ramp Dynamic Ramp 10°C/min to 600°C check->ramp Yes (Dry) gas Atmosphere: N2 (Inert) @ 50 mL/min ramp->gas analysis Calculate Tonset & T(5%) ramp->analysis

Figure 2: Step-by-step TGA workflow ensuring moisture removal and pan compatibility.

Detailed Methodology
  • Pan Selection: Use Alumina (

    
    )  or Platinum  crucibles.
    
    • Why? At high temperatures (

      
      ), iodide ions can corrode standard aluminum pans, creating artifacts in the heat flow (DSC) signal and potentially damaging the sensor.
      
  • Atmosphere: High-purity Nitrogen (

    
    ) purge (40–60 mL/min).
    
    • Why? Oxygen promotes oxidative degradation, which occurs at much lower temperatures than the intrinsic thermal limit.

  • The "Drying" Segment (Crucial):

    • Ramp to

      
       and hold for 30 minutes.
      
    • Validation: Ensure the weight signal flattens (derivative weight loss

      
      ). If weight is still dropping, the salt is wet, and the subsequent 
      
      
      
      will be inaccurate.
  • The Decomposition Ramp:

    • Ramp from

      
       to 
      
      
      
      at
      
      
      .
    • Data Point: Record

      
       (intersection of baseline and tangent of the weight drop) and 
      
      
      
      (temperature at 5% mass loss).
References
  • Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stability: decomposition mechanisms and analysis tools. Chemical Society Reviews. Link

    • Grounding: Establishes the nucleophilic decomposition mechanism ( ) for halide ionic liquids.
  • Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research. Link

    • )
  • Sowmiah, S., et al. (2009). Thermal stability of ionic liquids. Molecules. Link

    • Grounding: Discusses the specific instability of non-aromatic cyclic ammonium salts compared to imidazolium.
  • TA Instruments. (n.d.). Thermal Analysis of Polymers and Salts: Best Practices. Link

    • Grounding: Source for pan selection protocols regarding corrosive halide salts.

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